molecular formula C7H12O2 B1584480 Methyl 2-hexenoate CAS No. 2396-77-2

Methyl 2-hexenoate

Cat. No.: B1584480
CAS No.: 2396-77-2
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-UHFFFAOYSA-N
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Description

2-Hexenoic acid, methyl ester is a natural product found in Carica papaya and Annona muricata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGBRNILVVWIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884724
Record name 2-Hexenoic acid, methyl ester, (2E)-
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Molecular Weight

128.17 g/mol
Source PubChem
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Physical Description

Colourless mobile liquid; Fruity aroma
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 170.00 °C. @ 760.00 mm Hg
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol)
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.916
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13894-63-8, 2396-77-2
Record name Methyl (E)-2-hexenoate
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Record name Methyl 2-hexenoate, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name Methyl (E)-hex-2-enoate
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Record name 2-Hexenoic acid, methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-HEXENOATE, (2E)-
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Record name Methyl 2E-hexenoate
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URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Methyl 2-hexenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Properties, Synthesis, and Analysis of Methyl 2-hexenoate for Research and Development Applications.

This compound, an unsaturated ester, is a volatile organic compound recognized for its characteristic fruity and green aroma. While it is predominantly utilized in the flavor and fragrance industry, its classification as a fatty acid ester and its potential involvement in lipid metabolic pathways make it a compound of interest for researchers in biochemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Core Properties and Identification

This compound is commonly available as a mixture of (E) and (Z) isomers or as the purified (2E)-isomer, also known as methyl trans-2-hexenoate. It is crucial for researchers to note the specific isomeric form being used, as properties and biological activity may vary.

Chemical Identification:

IdentifierValueCitations
IUPAC Name methyl hex-2-enoate[1]
trans isomer: methyl (2E)-hex-2-enoate[2]
CAS Number 2396-77-2 (isomer mixture or unspecified)[1]
13894-63-8 ((2E)-isomer)[2][3]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Synonyms 2-Hexenoic acid, methyl ester; Methyl trans-2-hexenoate[1][2]

Physicochemical Properties:

PropertyValueCitations
Appearance Colorless mobile liquid[1]
Odor Fruity, green, musty, earthy aroma[1][4]
Boiling Point 168-170 °C (@ 760 mmHg)[2]
Density 0.911 - 0.916 g/cm³ (@ 25 °C)[1]
Refractive Index 1.423 - 1.429 (@ 20 °C)[1]
Solubility Very slightly soluble in water; Soluble in ethanol (B145695) and oils[1][2]
Flash Point ~44 °C (112 °F)[4]

Synthesis and Purification Protocols

The most common laboratory-scale synthesis of this compound is the Fischer esterification of 2-hexenoic acid with methanol (B129727), catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-hexenoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hexenoic acid in an excess of methanol (e.g., 5-10 molar equivalents).[5][6]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.[7][8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

    • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.[7]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[9][10] Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Purification Protocol: Fractional Distillation

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure ester.[7][9][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus.

  • Distillation: Heat the crude ester in the distillation flask. Collect the fraction that distills at the boiling point of this compound (168-170 °C at atmospheric pressure). A sharp, constant boiling point is indicative of a pure compound.[7]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 2-Hexenoic Acid + Methanol (excess) Catalyst H₂SO₄ (cat.) Reflux Heat under Reflux (2-4 hours) Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Evaporate excess MeOH Cool->Evaporate Extract Extract with Ether Evaporate->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Fractional Distillation Concentrate->Distill PureProduct Pure Methyl 2-hexenoate Distill->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for confirming the identity and assessing the purity of volatile compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a volatile organic solvent like ethanol or hexane (B92381) (e.g., 1 mg/mL).

  • Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution for injection.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column, is generally suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 240-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

The resulting mass spectrum can be compared to library data for positive identification. The purity is determined by the relative area of the product peak in the chromatogram.

GCMS_Workflow Sample Purified This compound Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject 1µL into GC-MS Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI) & Fragmentation Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Data Data Acquisition (Chromatogram & Spectra) Detection->Data Analysis Data Analysis: - Library Matching - Purity Assessment Data->Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Applications and Biological Relevance

While the primary commercial application of this compound is in flavors and fragrances, its chemical nature as a short-chain unsaturated fatty acid ester suggests potential relevance in biochemical research.[12][13]

  • Metabolic Studies: As a fatty acid ester, it may be a substrate or modulator for enzymes involved in lipid metabolism.[12][13] Studies on related acetylenic fatty acid esters, such as methyl 2-hexadecynoate, have shown inhibitory effects on fatty acid elongation, leading to significant changes in the lipid profiles of liver cells.[14] This suggests that this compound could be explored as a tool to probe similar pathways.

  • Drug Development Intermediate: The α,β-unsaturated ester moiety is a reactive functional group, making this compound a potential starting material or intermediate in the synthesis of more complex bioactive molecules.[15]

  • Research Chemical: It can be used as a standard in metabolomics and lipidomics research for the identification and quantification of endogenous fatty acid esters.[12][15]

Currently, there is limited published research on the specific pharmacological or signaling pathway activities of this compound. However, its structural features warrant further investigation into its potential biological effects, particularly within the context of fatty acid metabolism and signaling.[12][13]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with heat, sparks, and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Spectroscopic Profile of Methyl 2-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-hexenoate (C₇H₁₂O₂) is an unsaturated ester with applications in the flavor and fragrance industry, as well as a potential building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-Methyl 2-hexenoate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.95dt15.6, 7.01HH-3
5.81dt15.6, 1.51HH-2
3.72s-3HO-CH₃
2.20qd7.3, 1.52HH-4
1.48sextet7.42HH-5
0.92t7.43HH-6
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmCarbon Atom Assignment
166.9C-1 (C=O)
149.3C-3
121.3C-2
51.2O-CH₃
34.7C-4
21.2C-5
13.6C-6
Table 3: IR Spectroscopic Data (Neat)
Wavenumber (cm⁻¹)Description of Vibration
2961C-H stretch (alkane)
2875C-H stretch (alkane)
1726C=O stretch (ester)
1657C=C stretch (alkene)
1437C-H bend (methyl)
1271C-O stretch (ester)
1173C-O stretch (ester)
982=C-H bend (trans alkene)
Table 4: Mass Spectrometry Data (EI-MS)
m/zRelative Intensity (%)Proposed Fragment
12815[M]⁺ (Molecular Ion)
9745[M - OCH₃]⁺
85100[M - C₃H₇]⁺ or McLafferty rearrangement
6950[C₅H₉]⁺
5580[C₄H₇]⁺
4175[C₃H₅]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Fragments (m/z) Relative Abundance MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in an EI-MS is a key tool for its structural identification. The molecular ion ([M]⁺) is observed at m/z 128. The base peak at m/z 85 can be attributed to a McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene. Another significant fragmentation pathway is the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 97. Other prominent peaks arise from further fragmentation of the carbon chain.

The following diagram illustrates the primary fragmentation pathways.

Fragmentation_Pathway cluster_main Fragmentation of this compound cluster_frags Major Fragments M [M]⁺ m/z = 128 F1 [M - OCH₃]⁺ m/z = 97 M->F1 - •OCH₃ F2 McLafferty Fragment m/z = 85 M->F2 - C₃H₆ (McLafferty) F3 [C₅H₉]⁺ m/z = 69 F1->F3 - CO F4 [C₄H₇]⁺ m/z = 55 F2->F4 - CH₂O

The Natural Occurrence and Analysis of Methyl 2-Hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate, a volatile organic compound with a characteristic fruity and green aroma, is a subject of increasing interest in the fields of flavor chemistry, food science, and natural product research. Its presence and concentration in various natural sources contribute significantly to their distinct flavor profiles. This technical guide provides an in-depth overview of the natural occurrence of this compound, with a focus on quantitative data, and details the experimental protocols for its extraction and analysis from natural matrices. This information is crucial for researchers and professionals involved in the development of flavor formulations, the quality control of food products, and the exploration of bioactive compounds from natural sources.

Natural Occurrence of this compound

This compound has been identified as a key aroma component in a select number of tropical fruits. Its presence is particularly notable in soursop (Annona muricata), where it is considered a principal contributor to the fruit's characteristic aroma. While initial reports suggested its presence in papaya (Carica papaya), detailed volatile compound analyses of papaya have not consistently identified this specific ester. The quantitative data available for this compound in soursop is summarized in the table below.

Quantitative Data of this compound in Natural Sources
Natural SourcePlant PartConcentration/AbundanceAnalytical MethodReference(s)
Soursop (Annona muricata L.)Fruit PulpPrincipal volatile compoundStir Bar Sorptive Extraction (SBSE) coupled with GC-MS[1]
Soursop (Annona muricata L. cv. Elita)FruitOne of the most abundant volatile compounds during ripeningHeadspace Solid-Phase Microextraction (HS-SPME) with GC-MS[2]
Soursop (Annona muricata L.)FruitMajor volatile componentSimultaneous Steam Distillation/Solvent Extraction and GC/MS[3]

Experimental Protocol: Extraction and Quantification of this compound from Soursop (Annona muricata)

The following protocol outlines a detailed methodology for the extraction and quantification of this compound from soursop fruit pulp, based on established techniques for volatile compound analysis. The primary technique employed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which is a sensitive and solventless method ideal for analyzing volatile and semi-volatile organic compounds in complex matrices.

Sample Preparation

1.1. Fruit Selection: Select ripe soursop fruits, characterized by a yellowish-green skin that yields to gentle pressure.

1.2. Homogenization: Wash the fruit, peel it, and remove the seeds. Homogenize the fruit pulp in a blender to obtain a uniform puree.

1.3. Sample Aliquoting: Weigh a precise amount of the homogenized pulp (e.g., 5 grams) into a 20 mL headspace vial.

1.4. Addition of Internal Standard: To enable accurate quantification, add a known concentration of an appropriate internal standard to the sample. A suitable internal standard would be a structurally similar ester not naturally present in soursop, such as methyl heptanoate.

1.5. Matrix Modification (Optional): To enhance the release of volatile compounds, a saturated solution of sodium chloride (NaCl) can be added to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile analytes into the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)

2.1. Fiber Selection: Choose an appropriate SPME fiber for the extraction of esters. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including esters.

2.2. Incubation and Extraction:

  • Place the sealed headspace vial in a thermostatically controlled water bath or a heating block.
  • Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

3.1. Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.

3.2. Gas Chromatography:

  • Column: Use a non-polar or medium-polarity capillary column suitable for the separation of volatile esters, such as a DB-5ms or HP-5ms.
  • Oven Temperature Program: Implement a temperature gradient to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/minute.
  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

3.3. Mass Spectrometry:

  • Ionization: Use electron ionization (EI) at 70 eV.
  • Mass Range: Scan a mass-to-charge ratio (m/z) range of, for example, 40-400 amu.
  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can be used for tentative identification.

Quantification

4.1. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4.2. Calculation: Determine the concentration of this compound in the soursop sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the analysis of this compound from natural sources.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction HS-SPME cluster_Analysis GC-MS Analysis cluster_Data Data Processing Fruit Ripe Soursop Fruit Homogenate Homogenized Pulp Fruit->Homogenate Peel, Deseed, Blend Vial Sample in Headspace Vial Homogenate->Vial Aliquot Incubation Incubation & Equilibration Vial->Incubation Extraction Headspace Extraction Incubation->Extraction Expose SPME Fiber Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship cluster_Source Natural Source cluster_Compound Target Analyte cluster_Methodology Analytical Approach cluster_Application Applications Soursop Annona muricata M2H This compound Soursop->M2H Contains SPME HS-SPME M2H->SPME Extracted by GCMS GC-MS SPME->GCMS Analyzed by Flavor Flavor & Fragrance Industry GCMS->Flavor QC Food Quality Control GCMS->QC Research Natural Product Research GCMS->Research

Caption: Logical relationships in this compound research.

References

Methyl 2-hexenoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

Methyl 2-hexenoate is an unsaturated methyl ester with applications spanning the flavor and fragrance industries to potential roles in biochemical research and drug development. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its potential biological significance, particularly in the context of cell signaling and its relevance to drug development professionals. This document aims to be a comprehensive resource for researchers and scientists engaged in work involving this versatile molecule.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

  • Systematic Name: this compound

  • IUPAC Name: methyl hex-2-enoate[1]

  • CAS Registry Number: 2396-77-2[1]

  • Other Names:

    • 2-Hexenoic acid, methyl ester[1]

    • Methyl hex-2-enoate[1]

    • Methyl beta-propylacrylate

    • FEMA No. 2709

    • (E,Z)-METHYL 2-HEXENOATE

    • trans-2-Hexenoic acid methyl ester

    • Methyl (2E)-hex-2-enoate

    • Methyl trans-2-hexenoate[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Fruity, green, fatty, pineapple, and earthy nuances
Density 0.911 - 0.916 g/cm³ @ 25°C[3]
Boiling Point 168-170 °C at 760 mmHg
Flash Point 44.44 °C (112.00 °F)[3]
Refractive Index 1.432 - 1.438 @ 20°C[3]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[1]
InChIKey GFUGBRNILVVWIE-UHFFFAOYSA-N[1]
SMILES CCCC=CC(=O)OC[1]

Spectral Data

Spectral data is critical for the unambiguous identification and characterization of this compound.

  • ¹H NMR: Spectra available in public databases.[1]

  • ¹³C NMR: Spectra available in public databases.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra (capillary cell, neat) are available.[1]

  • Mass Spectrometry (MS): GC-MS data is available, with a top peak at m/z 55.[4]

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established Horner-Wadsworth-Emmons olefination procedures, a highly effective method for the stereoselective synthesis of (E)-alkenes.

Materials:

  • Butyraldehyde (B50154)

  • Methyl (triphenylphosphoranylidene)acetate or a suitable phosphonate (B1237965) ylide precursor (e.g., trimethyl phosphonoacetate)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium hydride, n-Butyllithium)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add butyraldehyde (1.0 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

G cluster_synthesis Synthesis Workflow reagents Butyraldehyde + Methyl phosphonate ylide reaction Horner-Wadsworth-Emmons Reaction in THF reagents->reaction workup Aqueous Work-up (NH4Cl quench) reaction->workup extraction Solvent Extraction (Ether/EtOAc) workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis can be purified using the following methods.

1. Liquid-Liquid Extraction (Acid Removal):

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials or byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

2. Distillation:

  • For higher purity, the product can be distilled under reduced pressure. The boiling point will be lower than the atmospheric boiling point of 168-170 °C.

3. Column Chromatography:

  • For very high purity, flash column chromatography on silica (B1680970) gel can be employed.

  • A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 to 90:10), is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

Relevance in Drug Development and Cell Signaling

While direct research on this compound in drug development is limited, its classification as a fatty acid ester provides a basis for its potential applications. Fatty acid esters are often explored as prodrugs to enhance the lipophilicity and, consequently, the bioavailability of parent drug molecules.[5][6]

Furthermore, the biological activity of related medium-chain fatty acids and their esters suggests potential roles in cell signaling. For instance, decanoic acid, the parent acid of methyl decanoate, has been shown to modulate key signaling pathways such as mTORC1.[7] Given that cellular esterases can hydrolyze this compound to 2-hexenoic acid, it is plausible that it could influence similar metabolic and signaling pathways.

G cluster_bio Potential Biological Role of this compound M2H This compound Esterases Cellular Esterases M2H->Esterases Hydrolysis HA 2-Hexenoic Acid Esterases->HA Signaling Modulation of Cell Signaling Pathways (e.g., mTOR, lipid metabolism) HA->Signaling Response Cellular Response (Growth, Metabolism) Signaling->Response

Caption: Postulated mechanism of bioactivity for this compound.

Conclusion

This compound is a valuable chemical with established uses and potential for further scientific exploration. This guide provides a foundational resource for researchers, consolidating key information on its identity, properties, and handling. The detailed experimental protocols offer a starting point for its synthesis and purification in a laboratory setting. As research into the biological roles of fatty acid esters continues to expand, compounds like this compound may present new opportunities in the fields of biochemistry and drug discovery.

References

Methyl 2-hexenoate: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the material safety data for Methyl 2-hexenoate, tailored for researchers, scientists, and professionals in drug development. The information presented is a synthesis of publicly available safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma.[1] It is primarily used as a flavoring agent in the food and fragrance industries.[1] The following tables summarize its key physical and chemical properties.

Table 1: General Chemical Information

IdentifierValueSource
IUPAC Name methyl hex-2-enoate[1]
Synonyms 2-Hexenoic acid, methyl ester; methyl hex-2-enoate[1]
CAS Number 2396-77-2[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Physical Description Colourless mobile liquid; Fruity aroma[1]

Table 2: Physical Properties

PropertyValueSource
Boiling Point 168-170 °C at 760 mmHg[2]
53 °C at 20 mmHg[2]
Density 0.911 - 0.916 g/cm³ at 25 °C[1]
Refractive Index 1.423 - 1.429 at 20 °C[1]
Flash Point 44.44 °C (112.00 °F) (Tag Closed Cup)[3]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Table 3: GHS Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Flammable liquids3H226: Flammable liquid and vaporWarning🔥

Source:[1][2]

The following diagram illustrates the logical workflow for the GHS classification of a flammable liquid based on its flash point and initial boiling point.

GHS_Flammable_Liquid_Classification cluster_input Input Data cluster_classification Classification Logic cluster_output GHS Category flash_point Flash Point (FP) cat1 FP < 23°C and IBP ≤ 35°C flash_point->cat1 cat2 FP < 23°C and IBP > 35°C flash_point->cat2 cat3 23°C ≤ FP ≤ 60°C flash_point->cat3 cat4 60°C < FP ≤ 93°C flash_point->cat4 boiling_point Initial Boiling Point (IBP) boiling_point->cat1 boiling_point->cat2 cat1->cat2 No category1 Category 1 cat1->category1 Yes cat2->cat3 No category2 Category 2 cat2->category2 Yes cat3->cat4 No category3 Category 3 cat3->category3 Yes category4 Category 4 cat4->category4 Yes no_classification Not Classified cat4->no_classification No

GHS Flammable Liquid Classification Workflow

Experimental Protocols

This section outlines the general methodologies for determining the key physical and toxicological properties cited in this guide. While specific experimental reports for this compound are not publicly available, the following descriptions are based on standard laboratory practices and OECD guidelines.

Determination of Physical Properties

The following diagram provides a general workflow for the experimental determination of key physical-chemical properties of a liquid substance like this compound.

PhysChem_Workflow cluster_sample Sample Preparation cluster_testing Physical Property Testing cluster_data Data Analysis and Reporting sample_prep Obtain pure sample of This compound boiling_point Boiling Point Determination (e.g., Distillation method) sample_prep->boiling_point density Density Measurement (e.g., Pycnometer or digital densitometer) sample_prep->density refractive_index Refractive Index Measurement (e.g., Abbe refractometer) sample_prep->refractive_index flash_point Flash Point Determination (e.g., Tag Closed Cup) sample_prep->flash_point data_analysis Record and analyze data boiling_point->data_analysis density->data_analysis refractive_index->data_analysis flash_point->data_analysis reporting Report final values with experimental conditions data_analysis->reporting

General Workflow for Physical Property Determination
  • Boiling Point Determination (Distillation Method): A sample of this compound is placed in a distillation flask with a thermometer positioned to measure the vapor temperature. The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

  • Density Measurement (Pycnometer Method): A pycnometer, a flask with a specific volume, is weighed empty, then filled with the test substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

  • Refractive Index Measurement (Abbe Refractometer): A few drops of this compound are placed on the prism of an Abbe refractometer. The instrument measures the angle at which light is refracted as it passes through the sample, and this is converted to a refractive index value.

  • Flash Point Determination (Tag Closed Cup Method): A sample of this compound is placed in a closed cup and slowly heated. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Toxicological Assessment

Table 4: Acute Toxicity Data

TestSpeciesRouteValueSource
LD50MouseOral> 3100 mg/kg[4]

3.2.1. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5][6]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[5]

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid test substance is applied to the skin under a gauze patch.[5]

    • The patch is secured with tape for a 4-hour exposure period.[5]

    • After 4 hours, the patch is removed, and the skin is gently cleansed.[5]

    • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of any effects.[5]

  • Evaluation: The severity of erythema and edema are scored according to a standardized scale. The scores are used to determine the irritation potential of the substance.

The following diagram illustrates the workflow for an acute dermal irritation/corrosion study according to OECD Guideline 404.

OECD_404_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation and Scoring cluster_evaluation Evaluation animal_prep Prepare albino rabbit (clip fur from back) application Apply substance to skin under a gauze patch animal_prep->application substance_prep Prepare 0.5 mL of This compound substance_prep->application exposure 4-hour exposure period application->exposure removal Remove patch and cleanse skin exposure->removal obs_1hr Observe at 1 hour removal->obs_1hr obs_24hr Observe at 24 hours obs_1hr->obs_24hr obs_48hr Observe at 48 hours obs_24hr->obs_48hr obs_72hr Observe at 72 hours obs_48hr->obs_72hr obs_14day Observe up to 14 days for reversibility obs_72hr->obs_14day classification Classify as irritant, corrosive, or non-irritant obs_14day->classification

Workflow for OECD Guideline 404 Skin Irritation Test

3.2.2. Skin Sensitization (OECD Guideline 406)

This guideline describes procedures to determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[1][8] The two most common methods are the Guinea Pig Maximisation Test (GPMT) and the Buehler Test.[1][2]

  • Principle: The test animals are first exposed to the test substance to induce an immune response (induction phase). After a rest period, they are exposed again to a lower concentration of the substance to elicit a potential allergic reaction (challenge phase).[2][9]

  • Procedure (General):

    • Induction Phase: A group of guinea pigs is exposed to the test substance. This may involve intradermal injections with an adjuvant (GPMT) or repeated topical applications (Buehler Test).[9] A control group is treated similarly but without the test substance.

    • Rest Period: A 10-14 day rest period allows for the development of an immune response.[2][9]

    • Challenge Phase: Both the test and control groups are exposed to a non-irritating concentration of the test substance via a topical patch.

  • Evaluation: The skin reactions at the challenge sites are observed and scored for erythema and edema. A substance is considered a sensitizer (B1316253) if the incidence and/or severity of skin reactions in the test group are significantly higher than in the control group.

Safe Handling and Storage

Given its flammable nature, specific precautions are necessary when handling and storing this compound.

  • Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Ground and bond containers and receiving equipment to prevent static discharge.[5]

    • Use non-sparking tools.[5]

  • Storage:

    • Store in a cool, dry, well-ventilated place away from direct sunlight.

    • Keep container tightly closed.[5]

    • Store away from incompatible materials such as oxidizing agents, acids, and bases.[10]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with plenty of water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

Conclusion

This compound is a flammable liquid that requires careful handling and storage. The available data indicates a low order of acute oral toxicity. While specific studies on its skin irritation and sensitization potential are not detailed in publicly accessible literature, adherence to standardized testing guidelines, such as those provided by the OECD, is essential for a thorough risk assessment. Researchers and professionals working with this substance should always consult the most up-to-date safety data sheet and follow established laboratory safety protocols.

References

An In-depth Technical Guide to the Solubility of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-hexenoate in various solvents. The information is compiled from publicly available data and is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of this compound

This compound (C₇H₁₂O₂) is a fatty acid ester with a characteristic fruity aroma. Its solubility is a critical physicochemical property influencing its behavior in various applications, from flavor and fragrance formulations to potential roles as a chemical intermediate. Understanding its solubility profile is essential for predicting its miscibility, stability, and bioavailability in different solvent systems.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the known solubility data for this compound. It is important to note that while some quantitative data is available for water, the solubility in many organic solvents is primarily reported qualitatively.

SolventTypeSolubilityTemperature (°C)Data TypeSource(s)
WaterPolar ProticVery slightly solubleNot SpecifiedQualitative[1][2]
WaterPolar Protic1439 mg/L25Estimated[3][4]
WaterPolar Protic2.41 g/LNot SpecifiedPredicted[5]
EthanolPolar ProticSolubleNot SpecifiedQualitative[1][3][4]
OilsNon-polarSolubleNot SpecifiedQualitative[1]
AcetonePolar AproticExpected to be miscible/highly solubleNot SpecifiedInferred
Ethyl AcetatePolar AproticExpected to be miscible/highly solubleNot SpecifiedInferred
DichloromethanePolar AproticExpected to be miscible/highly solubleNot SpecifiedInferred
HexaneNon-polarExpected to be solubleNot SpecifiedInferred
Diethyl EtherPolar AproticExpected to be miscible/highly solubleNot SpecifiedInferred

Note: "Inferred" solubility in organic solvents is based on the general principle of "like dissolves like" and the physicochemical properties of this compound (a moderately polar ester).

Experimental Protocols

Detailed methodologies for determining the solubility of a substance like this compound are crucial for reproducible and accurate results. The following are standard protocols for determining water and organic solvent solubility.

Determination of Water Solubility (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

1. Column Elution Method (for solubilities below 10⁻² g/L)

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until a plateau is reached, which corresponds to the saturation solubility.

  • Apparatus:

    • Jacketed column with a thermostat.

    • Inert support material (e.g., glass beads, silica (B1680970) gel).

    • Constant-head water reservoir or a pump for controlled water flow.

    • Analytical instrumentation for concentration measurement (e.g., GC-MS, HPLC).

  • Procedure:

    • Prepare the column by coating the support material with an excess of this compound.

    • Assemble the column and connect the water source.

    • Maintain a constant temperature (e.g., 25 °C) using the thermostat.

    • Start the water flow at a rate slow enough to ensure saturation.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of this compound in each fraction.

    • Continue until the concentration of consecutive fractions is constant (± 30%).

    • The mean of the plateau concentrations is taken as the water solubility.

2. Flask Method (for solubilities above 10⁻² g/L)

  • Principle: An excess of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved substance.

  • Apparatus:

    • Constant temperature shaker bath or magnetic stirrer in a thermostated environment.

    • Flasks with stoppers.

    • Centrifuge or filtration apparatus.

    • Analytical instrumentation for concentration measurement.

  • Procedure:

    • Add an excess amount of this compound to a flask containing a known volume of water.

    • Place the flask in the shaker bath and agitate at a constant temperature (e.g., 25 °C).

    • Continue agitation until equilibrium is reached (preliminary tests should determine the required time, typically 24-48 hours).

    • Allow the mixture to stand to let the phases separate. If an emulsion forms, centrifugation may be necessary.

    • Carefully take a sample from the aqueous phase, ensuring no undissolved substance is included.

    • Analyze the concentration of this compound in the sample.

    • Repeat the measurement on at least two more samples from the same flask. The mean of the concentrations is the water solubility.

Determination of Solubility in Organic Solvents (General Protocol)

A standardized method analogous to OECD 105 for organic solvents is less common. However, a general gravimetric or analytical method can be employed.

  • Principle: A known amount of the solute is added to a known amount of the solvent and mixed to create a saturated solution at a constant temperature. The amount of dissolved solute is then determined.

  • Apparatus:

    • Thermostated shaker or stirrer.

    • Vials or flasks with secure caps.

    • Analytical balance.

    • Filtration or centrifugation equipment.

    • Analytical instrument (e.g., GC-MS, HPLC) if using an analytical method.

  • Procedure (Gravimetric Method):

    • Prepare a saturated solution by adding an excess of this compound to a known mass of the organic solvent in a sealed vial.

    • Agitate the vial at a constant temperature until equilibrium is reached.

    • Allow any undissolved solute to settle.

    • Carefully transfer a known mass of the clear, saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residue (dissolved this compound) is achieved.

    • Calculate the solubility as the mass of the residue per mass or volume of the solvent.

  • Procedure (Analytical Method):

    • Prepare a saturated solution as described above.

    • After reaching equilibrium, take a small, known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration within the working range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Signaling_Pathway_Analogy cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_interaction Solubility Outcome compound This compound (Solute) polarity Polarity (Ester Group) compound->polarity nonpolarity Non-Polarity (Hexyl Chain) compound->nonpolarity polar_solvent Polar Solvents (e.g., Water, Ethanol) polarity->polar_solvent Favors Interaction nonpolar_solvent Non-Polar Solvents (e.g., Hexane, Oils) polarity->nonpolar_solvent Disfavors Interaction nonpolarity->polar_solvent Disfavors Interaction nonpolarity->nonpolar_solvent Favors Interaction low_sol Low / Partial Solubility polar_solvent->low_sol Dominant Interaction for Water vlow_sol Very Low Solubility polar_solvent->vlow_sol high_sol High Solubility / Miscibility nonpolar_solvent->high_sol Dominant Interaction for Oils

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is an unsaturated fatty acid methyl ester with the chemical formula C₇H₁₂O₂.[1][2] It is a colorless mobile liquid known for its characteristic fruity aroma.[1] This compound, including its (E)-isomer, also known as methyl trans-2-hexenoate, is found naturally in some fruits like Annona muricata (soursop) and Carica papaya.[1][2] Primarily utilized as a flavoring agent in the food industry and a fragrance component, its chemical properties also make it a subject of interest in organic synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, presenting quantitative data in structured tables and outlining a general experimental workflow for its synthesis and purification.

Physical Characteristics

This compound's physical properties can vary slightly depending on the isomeric form (cis/trans or Z/E) and the purity of the sample. The data presented below is a compilation from various sources.

General and Computed Properties
PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][5]
Molecular Weight128.17 g/mol [1][2][5]
IUPAC Namemethyl hex-2-enoate[1]
CAS Number2396-77-2 (for the mixture of isomers)[1][6]
13894-63-8 (for the (E)-isomer)[5][7]
Monoisotopic Mass128.083729621 Da[1][2]
Topological Polar Surface Area26.3 Ų[1][2]
XLogP31.9[1][2]
Experimental Physical Properties
PropertyValueConditionsSource
Appearance Colorless mobile liquid with a fruity aroma[1]
Boiling Point 168.00 to 170.00 °C@ 760.00 mm Hg[2][6][7]
149.3 °C@ 760 mmHg[8][9]
57-58 °C@ 13 mmHg[10]
53.00 to 56.00 °C@ 7.00 mm Hg[6]
Melting Point 32 °C[8]
Density 0.911-0.916 g/mL@ 25.00 °C[1][6][7]
0.915 g/mL[10]
0.907 g/mL[8]
Refractive Index 1.423-1.429[1]
1.43200 to 1.43800@ 20.00 °C[6][7]
1.4345[10]
1.427[8]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[1][6]
1439 mg/L@ 25 °C (estimated)[6][7]
Vapor Pressure 4.057000 mmHg@ 25.00 °C (estimated)[6][9]
Flash Point 112.00 °F (44.44 °C)TCC[6]
45.4 °C[8][9]
105.00 °F (40.56 °C)TCC[7]

Chemical Characteristics and Reactivity

This compound is an α,β-unsaturated ester, and its reactivity is primarily dictated by the presence of the carbon-carbon double bond and the ester functional group.

  • Addition Reactions : The double bond can undergo various addition reactions, such as hydrogenation to yield methyl hexanoate, and halogenation.

  • Nucleophilic Addition : The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles in a Michael addition reaction.

  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield methanol (B129727) and 2-hexenoic acid.

  • Reduction : The ester can be reduced to the corresponding alcohol, 2-hexen-1-ol, using powerful reducing agents like lithium aluminum hydride. The double bond may also be reduced depending on the reaction conditions and the reducing agent used.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry : The NIST Mass Spectrometry Data Center provides mass spectral data for the (E)-isomer of this compound, which can be used for its identification in complex mixtures.[2][11]

  • Infrared (IR) Spectroscopy : IR spectra are available for this compound, which would show characteristic peaks for the C=O stretch of the ester and the C=C stretch of the alkene.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectral data are available and are essential for the structural elucidation of the molecule, including the determination of the stereochemistry of the double bond.[1]

Experimental Protocols

While specific, detailed experimental protocols from peer-reviewed literature were not available in the initial search, a general procedure for the synthesis of this compound can be outlined based on common organic chemistry techniques. One reported method involves the esterification of 2-hexenoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[4]

General Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via Fischer esterification.

experimental_workflow start Reactants: 2-Hexenoic Acid Methanol Acid Catalyst (e.g., H₂SO₄) reaction Reaction: Fischer Esterification (Reflux) start->reaction workup Aqueous Workup: Neutralization (e.g., NaHCO₃) Extraction (e.g., Diethyl Ether) reaction->workup drying Drying: Anhydrous MgSO₄ or Na₂SO₄ workup->drying purification Purification: Distillation under Reduced Pressure drying->purification analysis Analysis: GC-MS, NMR, IR purification->analysis product Final Product: Pure this compound analysis->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][2][12] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated area, avoiding sources of ignition, and wearing appropriate personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

This technical guide has summarized the key physical and chemical characteristics of this compound. The provided data, presented in clear tables, offers a valuable resource for researchers, scientists, and professionals in drug development. The generalized experimental workflow provides a foundational understanding of its synthesis and purification. As with any chemical, it is imperative to consult the relevant Safety Data Sheet before handling and to perform a thorough literature search for specific experimental protocols tailored to the intended application.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of Methyl 2-hexenoate, an α,β-unsaturated ester of interest in various chemical and pharmaceutical research domains. This document details the molecule's structural characteristics, including bond parameters, and provides insights into its electronic properties through spectroscopic analysis. Furthermore, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is presented, along with methodologies for its characterization using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Molecular Structure and Bonding

This compound, with the chemical formula C₇H₁₂O₂, is an organic ester characterized by a carbon-carbon double bond between the α and β positions relative to the carbonyl group.[1] The IUPAC name for this compound is methyl (E)-hex-2-enoate for the trans isomer, which is generally the more stable and common form.[2] The molecule's structure incorporates a methyl ester functional group and a hexene chain.

The bonding within this compound is a combination of covalent sigma (σ) and pi (π) bonds. The key features include the sp² hybridized carbons of the C=C double bond and the carbonyl group, and the sp³ hybridized carbons of the propyl and methyl groups. The presence of the conjugated system (C=C-C=O) influences the molecule's electronic distribution, reactivity, and spectroscopic properties.

Molecular Geometry

The geometry around the C2-C3 double bond is trigonal planar, with bond angles of approximately 120°. The ester group also exhibits a planar arrangement. The overall shape of the molecule is dictated by the rotational freedom around the single bonds in the propyl chain.

Table 1: Predicted Bond Lengths and Angles for Methyl (E)-2-hexenoate

BondBond Length (Å) (Predicted)Bond AngleBond Angle (°) (Predicted)
C=O1.21O=C-O124
C-O (ester)1.35C-O-CH₃116
C=C1.34C=C-C (propyl)125
C-C (C3-C4)1.50C=C-C (carbonyl)121
C-H (vinylic)1.09H-C=C120
C-H (alkyl)1.10H-C-H (propyl)109.5
C-H (methyl ester)1.10H-C-H (methyl)109.5

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for Methyl (E)-2-hexenoate (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95dt1HH-3 (vinylic)
~5.80dt1HH-2 (vinylic)
3.73s3H-OCH₃ (methyl ester)
~2.20q2HH-4 (allylic)
~1.45sextet2HH-5
~0.92t3HH-6 (methyl)

Table 3: ¹³C NMR Spectral Data for Methyl (E)-2-hexenoate (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~167C=O (ester carbonyl)
~149C-3 (vinylic)
~121C-2 (vinylic)
51.1-OCH₃ (methyl ester)
~34C-4 (allylic)
~21C-5
~13.7C-6 (methyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870MediumC-H stretch (alkyl)
~1725StrongC=O stretch (ester)
~1655MediumC=C stretch (alkene)
~1270, 1170StrongC-O stretch (ester)
~980Strong=C-H bend (trans alkene)

Experimental Protocols

Synthesis of Methyl (E)-2-hexenoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of Methyl (E)-2-hexenoate from butanal and trimethyl phosphonoacetate. The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of E-alkenes.[3]

Materials:

  • Butanal

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the phosphonate (B1237965) ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure Methyl (E)-2-hexenoate.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

HWE_Workflow reagents Butanal + Trimethyl Phosphonoacetate base_addition 1. NaH, THF, 0°C 2. Warm to RT reagents->base_addition ylide_formation Phosphonate Ylide base_addition->ylide_formation aldehyde_addition Butanal, THF, 0°C ylide_formation->aldehyde_addition reaction Stir at RT aldehyde_addition->reaction workup Quench (NH4Cl), Extraction (Et2O) reaction->workup purification Column Chromatography workup->purification product Methyl (E)-2-hexenoate purification->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled sequence to obtain singlets for each unique carbon atom.

3.2.2. IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first and subtract it from the sample spectrum.

Molecular Visualization

The following diagram illustrates the molecular structure of Methyl (E)-2-hexenoate, highlighting the key functional groups and the E-configuration of the double bond.

Caption: Molecular structure of Methyl (E)-2-hexenoate.

References

An In-depth Technical Guide to the Isomeric Forms of Methyl Hexenoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of methyl 2-hexenoate, methyl 3-hexenoate, and methyl 4-hexenoate. It details their physicochemical properties, spectroscopic data, and outlines established experimental protocols for their synthesis and separation. This document is intended to serve as a valuable resource for researchers and professionals involved in flavor and fragrance chemistry, organic synthesis, and drug development, where the precise identification and utilization of specific isomers are critical.

Introduction to Methyl Hexenoate Isomers

Methyl hexenoates are unsaturated fatty acid methyl esters with the chemical formula C₇H₁₂O₂. The position of the carbon-carbon double bond and its stereochemistry (cis/trans or Z/E) give rise to a variety of isomers, each possessing distinct physical and chemical properties. These properties, including boiling point, density, refractive index, and spectroscopic characteristics, are crucial for their identification, separation, and application. Furthermore, their unique organoleptic properties make them valuable compounds in the flavor and fragrance industry.

This guide focuses on the isomers of this compound, methyl 3-hexenoate, and methyl 4-hexenoate, providing a comparative analysis of their properties and methodologies for their synthesis and characterization.

Isomeric Structures

The isomeric forms of methyl hexenoate are determined by the location of the double bond and the spatial arrangement of the substituents around it.

Isomers cluster_2 This compound cluster_3 Methyl 3-hexenoate cluster_4 Methyl 4-hexenoate trans-2 trans (E)-Methyl 2-hexenoate cis-2 cis (Z)-Methyl 2-hexenoate trans-3 trans (E)-Methyl 3-hexenoate cis-3 cis (Z)-Methyl 3-hexenoate trans-4 trans (E)-Methyl 4-hexenoate cis-4 cis (Z)-Methyl 4-hexenoate

Caption: Isomeric forms of methyl hexenoate based on double bond position.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the various methyl hexenoate isomers. These values are essential for predicting their behavior in different chemical and physical processes.

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-Methyl 2-hexenoate(Z)-Methyl 2-hexenoate
CAS Number 13894-63-8[1]2396-77-2 (mixture)
Molecular Formula C₇H₁₂O₂[1]C₇H₁₂O₂
Molecular Weight ( g/mol ) 128.17[1]128.17
Boiling Point (°C) 168-170 @ 760 mmHg[1]Not specified
Density (g/cm³) 0.915 @ 25°C0.911-0.916 (mixture)
Refractive Index 1.4345 @ 20°C1.423-1.429 (mixture)

Table 2: Physicochemical Properties of Methyl 3-Hexenoate Isomers

Property(E)-Methyl 3-hexenoate(Z)-Methyl 3-hexenoate
CAS Number 13894-61-6[2]13894-62-7[3]
Molecular Formula C₇H₁₂O₂[2]C₇H₁₂O₂[3]
Molecular Weight ( g/mol ) 128.171[2]128.17
Boiling Point (°C) 169[2]Not specified
Density (g/cm³) 0.913[2]Not specified
Refractive Index 1.426[2]Not specified

Table 3: Physicochemical Properties of Methyl 4-Hexenoate Isomers

Property(E)-Methyl 4-hexenoate(Z)-Methyl 4-hexenoate
CAS Number 14017-81-313894-60-5[4]
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂[4]
Molecular Weight ( g/mol ) 128.1690128.16900[4]
Boiling Point (°C) Not specifiedNot specified
Density (g/cm³) Not specifiedNot specified
Refractive Index Not specifiedNot specified

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of methyl hexenoate isomers. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data.

Table 4: 1H and 13C NMR Chemical Shifts (ppm) for Methyl Hexenoate Isomers

Isomer1H NMR (CDCl₃)13C NMR (CDCl₃)
(E)-Methyl 2-hexenoate δ 6.96 (dt, 1H), 5.81 (dt, 1H), 3.72 (s, 3H), 2.18 (q, 2H), 1.48 (sext, 2H), 0.93 (t, 3H)δ 166.9, 149.8, 121.2, 51.2, 34.5, 21.2, 13.6
(Z)-Methyl 3-hexenoate [3]Not readily availableAvailable on SpectraBase[3]
(E)-Methyl 3-hexenoate Not readily availableNot readily available
(Z)-Methyl 4-hexenoate Not readily availableNot readily available
(E)-Methyl 4-hexenoate Not readily availableNot readily available

Note: Detailed, directly comparable NMR data for all isomers is not consistently available in the public domain. The provided data for (E)-Methyl 2-hexenoate is a representative example.

Table 5: Key Infrared (IR) Absorption Bands for Methyl Hexenoates

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1720-1740Strong, characteristic stretching vibration.
C=C (Alkenyl)~1640-1680Stretching vibration, intensity depends on substitution.
C-O (Ester)~1160-1250Stretching vibration.
=C-H~3010-3040Stretching vibration.
=C-H (out-of-plane bend)~965 (E-isomer), ~675-730 (Z-isomer)Bending vibration, useful for distinguishing stereoisomers.

Experimental Protocols

Synthesis of Methyl Hexenoate Isomers

The synthesis of specific methyl hexenoate isomers often requires stereoselective methods to control the geometry of the double bond.

General Workflow for Synthesis:

SynthesisWorkflow Start Starting Materials (e.g., Aldehyde/Ketone, Wittig Reagent) Reaction Stereoselective Olefination (e.g., Wittig, Horner-Wadsworth-Emmons) Start->Reaction Esterification Esterification (e.g., Fischer, Steglich) Reaction->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Characterization Characterization (NMR, IR, GC-MS) Purification->Characterization End Pure Isomer Characterization->End

Caption: General workflow for the synthesis of methyl hexenoate isomers.

A. Stereoselective Synthesis of (E)-Methyl 2-hexenoate (via Horner-Wadsworth-Emmons Reaction)

This method provides excellent E-selectivity.

  • Materials: Butyraldehyde (B50154), triethyl phosphonoacetate, sodium hydride (NaH) in mineral oil, anhydrous tetrahydrofuran (B95107) (THF), methanol, sulfuric acid.

  • Protocol:

    • Suspend NaH (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour to form the ylide.

    • Cool the reaction to 0 °C and add butyraldehyde (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (E)-2-hexenoate.

    • To a solution of the ethyl ester in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • After cooling, neutralize the acid with a saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane (B92381)/ethyl acetate (B1210297) gradient) to obtain pure methyl (E)-2-hexenoate.

B. Stereoselective Synthesis of (Z)-Methyl 2-hexenoate (via Wittig Reaction)

The use of a non-stabilized ylide in a polar aprotic solvent generally favors the Z-isomer.

  • Materials: Butyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, methyl pyruvate (B1213749).

  • Protocol:

    • Suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to -78 °C and add n-BuLi (1.1 equivalents) dropwise.

    • Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide (a deep red/orange color is typically observed).

    • Cool the reaction back to -78 °C and add methyl pyruvate (1.0 equivalent) dropwise.

    • Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to separate the (Z)- and (E)-isomers.

Separation of Methyl Hexenoate Isomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and analysis of methyl hexenoate isomers.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This is a general protocol that can be adapted for the analysis of methyl hexenoate isomers.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane), splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

    • (This program should be optimized for the specific mixture of isomers).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

B. High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method can be effective for the separation of these relatively non-polar isomers.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with a higher water percentage (e.g., 40% acetonitrile, 60% water) and gradually increase the acetonitrile concentration.

    • For MS compatibility, replace any non-volatile acids with formic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205 nm), as these compounds lack a strong chromophore.

  • Injection Volume: 10-20 µL.

Workflow for Isomer Separation and Analysis:

SeparationWorkflow Sample Isomer Mixture GC_HPLC Gas or Liquid Chromatography Sample->GC_HPLC Separation Separation of Isomers GC_HPLC->Separation Detection Detection (e.g., MS, UV) Separation->Detection Data Data Analysis (Peak Integration, Spectral Matching) Detection->Data Result Identification and Quantification Data->Result

Caption: General workflow for the separation and analysis of methyl hexenoate isomers.

Conclusion

This technical guide has provided a detailed overview of the isomeric forms of this compound, methyl 3-hexenoate, and methyl 4-hexenoate. The presented data on their physicochemical and spectroscopic properties, along with the outlined experimental protocols for their synthesis and separation, offer a valuable resource for researchers in various scientific disciplines. The ability to distinguish and isolate specific isomers is paramount for applications ranging from the development of new flavors and fragrances to their use as building blocks in complex organic synthesis and drug discovery. The methodologies described herein provide a solid foundation for the successful manipulation and characterization of these important unsaturated esters.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hexenoate, an α,β-unsaturated ester, finds applications in the flavor and fragrance industry and serves as a potential building block in organic synthesis. A thorough understanding of its thermochemical properties and stability is crucial for its effective use, particularly in drug development where precise control over reaction conditions and degradation pathways is paramount. This technical guide provides a summary of the available physical data for this compound and outlines the general principles of stability for α,β-unsaturated esters. Crucially, this document highlights the significant gap in the existing literature regarding experimentally determined thermochemical data such as enthalpy of formation, standard molar entropy, and heat capacity for this specific compound. In the absence of such data, this guide furnishes detailed experimental protocols for determining these essential parameters, empowering researchers to generate the necessary data for their specific applications.

Introduction

This compound (C₇H₁₂O₂) is a fatty acid ester that has been identified in natural sources such as Carica papaya.[1] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, dictates its chemical reactivity and stability. While utilized in various industries, a comprehensive thermochemical profile is conspicuously absent from the scientific literature. This guide aims to collate the known physical properties and provide a framework for the determination of its thermochemical and stability characteristics.

Physicochemical Properties of this compound

While specific experimental thermochemical data is lacking, some fundamental physicochemical properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless mobile liquid; Fruity aroma[2]
Boiling Point 168.00 to 170.00 °C @ 760.00 mm Hg[1]
Density 0.911-0.916 g/cm³[2]
Refractive Index 1.423-1.429[2]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[2]

Stability of this compound

Isomerization

The double bond in this compound can potentially isomerize from the more stable E-isomer to the Z-isomer, or migrate out of conjugation to the β,γ-position. This process can be catalyzed by acid or base and may be influenced by heat and light.

Polymerization

Like other acrylate (B77674) esters, this compound is susceptible to polymerization, particularly under conditions that generate free radicals, or in the presence of strong anionic or cationic initiators.[3] The conjugated system activates the double bond towards nucleophilic attack, which can initiate polymerization.

Hydrolysis

Esters are susceptible to hydrolysis to the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.[4]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[5]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution, with the hydroxide (B78521) ion attacking the carbonyl carbon.[6]

The general logical flow of ester hydrolysis is depicted in the following diagram.

G Ester This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ester->Hydrolysis Acid 2-Hexenoic Acid Alcohol Methanol Hydrolysis->Acid Hydrolysis->Alcohol

Caption: General scheme of this compound hydrolysis.

Experimental Protocols for Thermochemical Data Determination

Given the absence of published experimental data, the following section provides detailed methodologies for determining the key thermochemical properties of this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined indirectly from the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Experimental Workflow:

G cluster_0 Combustion Calorimetry cluster_1 Calculation Sample Weigh Sample Bomb Place in Bomb Calorimeter Sample->Bomb Combust Combust in excess O₂ Bomb->Combust MeasureT Measure Temperature Change (ΔT) Combust->MeasureT CalcHc Calculate ΔH°c MeasureT->CalcHc Hess Apply Hess's Law CalcHc->Hess CalcHf Calculate ΔH°f Hess->CalcHf

Caption: Workflow for determining enthalpy of formation.

Detailed Protocol:

  • Sample Preparation: A precise mass of high-purity this compound is placed in a sample holder within the bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and placed in a well-defined quantity of water in the calorimeter. The initial temperature is recorded.

  • Combustion: The sample is ignited electrically. The complete combustion reaction is: C₇H₁₂O₂(l) + 9O₂(g) → 7CO₂(g) + 6H₂O(l)

  • Temperature Measurement: The temperature of the water bath is monitored until a maximum is reached and it begins to cool. The temperature change (ΔT) is carefully recorded.

  • Calculation of Enthalpy of Combustion: The heat released during combustion is calculated using the temperature change and the predetermined heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion (ΔHc°).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law: ΔHc° = [7 * ΔHf°(CO₂, g) + 6 * ΔHf°(H₂O, l)] - [ΔHf°(C₇H₁₂O₂, l) + 9 * ΔHf°(O₂, g)] (Note: ΔHf° for O₂(g) is zero by definition).

Determination of Heat Capacity

The heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter (DSC) or a dedicated liquid heat capacity calorimeter.

Experimental Protocol (DSC):

  • Calibration: The DSC instrument is calibrated using a standard material with a known heat capacity.

  • Sample and Reference Pans: A known mass of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

Stability Studies: Hydrolysis Kinetics

The rate of hydrolysis of this compound can be determined by monitoring the change in concentration of the ester or the formation of the carboxylic acid product over time.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Data Analysis Prepare Prepare buffered solution AddEster Add this compound Prepare->AddEster Incubate Incubate at constant temperature AddEster->Incubate Sample Take aliquots at time intervals Incubate->Sample Analyze Analyze concentration (e.g., HPLC, Titration) Sample->Analyze Plot Plot concentration vs. time Analyze->Plot DetermineRate Determine rate constant Plot->DetermineRate

Caption: Workflow for a hydrolysis kinetics study.

Detailed Protocol:

  • Reaction Setup: A solution of this compound of known concentration is prepared in a buffered aqueous solution at a specific pH and maintained at a constant temperature in a water bath.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or neutralization of the catalyst.

  • Analysis: The concentration of this compound remaining or the concentration of 2-hexenoic acid formed is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or titration of the acid product.

  • Data Analysis: The rate constant for the hydrolysis reaction is determined by plotting the concentration data against time and fitting to the appropriate rate law.

Conclusion

This technical guide consolidates the available physical data for this compound and underscores the current lack of comprehensive experimental thermochemical and stability data. For researchers in drug development and other scientific fields, the provided experimental protocols offer a clear path to obtaining the necessary data for robust process development, stability assessment, and formulation design. The generation of such data will be a valuable contribution to the broader scientific community, enabling a more complete understanding of this versatile α,β-unsaturated ester.

References

Methyl 2-hexenoate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hexenoate, a volatile organic compound found in various fruits, is gaining attention for its potential applications beyond its established role as a flavoring and fragrance agent. This technical guide provides an in-depth overview of the synthesis, chemical properties, and emerging research applications of this compound. We explore its potential as a semiochemical for pest management, its prospective antimicrobial and cytotoxic activities, and its utility as a precursor in the synthesis of advanced organic materials. This document consolidates key experimental protocols and quantitative data to facilitate further research and development in these promising areas.

Introduction

This compound (C₇H₁₂O₂) is an α,β-unsaturated ester naturally present in fruits such as soursop (Annona muricata) and papaya (Carica papaya).[1][2] Its characteristic fruity and green aroma has led to its widespread use in the food and fragrance industries.[2][3] However, the chemical structure of this compound, featuring a reactive α,β-unsaturated carbonyl moiety, suggests a broader range of biological and chemical activities that are of significant interest to the research community. This guide delves into the scientific underpinnings of these potential applications, providing detailed methodologies and data to support further investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 2396-77-2[2]
Appearance Colorless liquid[2]
Odor Fruity, green, pineapple-like[2]
Boiling Point 168-170 °C at 760 mmHg[2]
Density 0.911 - 0.916 g/cm³ at 25 °C[2]
Refractive Index 1.423 - 1.429 at 20 °C[2]
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and oils[2]
Synthesis of this compound

This compound can be synthesized through several established organic chemistry reactions. The Horner-Wadsworth-Emmons and Wittig reactions are two common and effective methods.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[4] This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound [4][5][6]

  • Ylide Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition:

    • Cool the reaction mixture back to 0 °C.

    • Add butanal (1.0 equivalent) dropwise via a syringe.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

HWE_Reaction reagents Methyl 2-(diethoxyphosphoryl)acetate + Butanal ylide Phosphonate Ylide reagents->ylide Base (Deprotonation) base NaH in THF oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Addition to Butanal product This compound (predominantly E-isomer) oxaphosphetane->product Elimination byproduct Diethyl phosphate oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons reaction for this compound synthesis.

The Wittig reaction is another powerful method for olefination, involving the reaction of a phosphorus ylide with a carbonyl compound.[3][7][8]

Experimental Protocol: Wittig Synthesis of this compound [1][7][8]

  • Ylide Generation:

    • In a flame-dried flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reaction with Aldehyde:

    • Add butanal (1.0 equivalent) to the ylide solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), add diethyl ether to the reaction mixture.

    • Filter the mixture through a plug of silica gel, washing with a 9:1 hexane/ethyl acetate solution.

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

    • Purify the crude product by flash column chromatography to obtain pure this compound.

Potential Research Applications

Semiochemical in Pest Management

Recent research has identified this compound as a semiochemical that influences the behavior of the invasive agricultural pest, Drosophila suzukii (spotted-wing drosophila).[9][10] This insect is a significant threat to soft-skinned fruit crops. Studies have shown that this compound can act as both an attractant and a repellent for D. suzukii, depending on the context and concentration.[9][10] This dual activity suggests its potential use in "push-pull" strategies for pest management.

Experimental Protocol: Behavioral Assays with Drosophila suzukii

3.1.1. Gas Chromatography-Electroantennographic Detection (GC-EAD) [11][12][13][14]

GC-EAD is used to identify which volatile compounds in a mixture elicit an olfactory response in an insect's antenna.

  • Sample Preparation: Volatiles from host plants (e.g., bayberry fruit) are collected via headspace absorption.

  • GC Separation: The collected volatiles are injected into a gas chromatograph (GC) equipped with a column that separates the compounds.

  • Effluent Splitting: The column effluent is split, with one part going to the GC's flame ionization detector (FID) and the other passing over an insect antenna preparation.

  • Antennal Recording: The antenna is mounted between two electrodes, and the electrical potential changes (depolarizations) in response to bioactive compounds are recorded.

  • Data Analysis: The EAD signal is synchronized with the FID signal to identify the specific compounds that elicit an antennal response.

3.1.2. Y-Tube Olfactometer Assay [10]

This assay is used to determine the behavioral response (attraction or repulsion) of insects to a specific odor.

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to different odor sources.

  • Odor Sources: One arm is connected to a source of purified air (control), and the other to a source of purified air passing over a sample of this compound.

  • Insect Release: Adult D. suzukii are released into the central arm.

  • Observation: The number of insects that move into each arm of the olfactometer within a set time period is recorded.

  • Data Analysis: A statistically significant preference for one arm over the other indicates attraction or repulsion.

Olfactometer_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Air_Source Purified Air Source Control_Arm Control Arm Air_Source->Control_Arm Methyl_Hexenoate This compound Source Air_Source->Methyl_Hexenoate Y_Tube Y-Tube Olfactometer Control_Arm->Y_Tube Test_Arm Test Arm Test_Arm->Y_Tube Release Release Drosophila suzukii Y_Tube->Release Methyl_Hexenoate->Test_Arm Observe Observe Insect Choice Release->Observe Record Record Data Observe->Record Analyze Statistical Analysis Record->Analyze Conclusion Determine Attraction or Repulsion Analyze->Conclusion

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Antimicrobial and Antifungal Potential

The α,β-unsaturated carbonyl moiety in this compound is a Michael acceptor, meaning it can react with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins.[15] This reactivity is the basis for the biological activity of many α,β-unsaturated compounds, including antimicrobial and antifungal effects. A patent application has also listed this compound as a component in an antimicrobial composition.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [15][17][18][19][20][21]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) as it has low water solubility.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the positive control wells.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Michael_Addition_Mechanism cluster_reaction Reaction M2H This compound (Michael Acceptor) Intermediate Thiolate Adduct (Intermediate) M2H->Intermediate Nucleophilic Attack Thiol Thiol Group (e.g., Cysteine) (Nucleophile) Thiol->Intermediate Product Covalent Adduct Intermediate->Product Protonation

Caption: Michael addition of a thiol to this compound.

Precursor in Organic Materials Synthesis (OLEDs)

This compound has been identified as a potential intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[5] While specific synthetic routes are not widely published, its α,β-unsaturated ester functionality makes it a candidate for various coupling and polymerization reactions used to create hole-transporting or emissive materials.

Proposed Synthetic Application:

One potential application is in the synthesis of star-shaped hole-transporting materials. The this compound molecule could be functionalized, for example, by introducing a leaving group, and then coupled with a core molecule like carbazole (B46965) or phenothiazine (B1677639) through C-H/C-Br coupling reactions, similar to established methods for synthesizing such materials.[22]

OLED_Synthesis_Proposal M2H This compound Functionalized_M2H Functionalized This compound (e.g., with Bromine) M2H->Functionalized_M2H Functionalization Coupling C-H/C-Br Coupling (e.g., Pd-catalyzed) Functionalized_M2H->Coupling Core Carbazole or Phenothiazine Core (with C-H bonds) Core->Coupling HTM Star-shaped Hole-Transporting Material Coupling->HTM

Caption: Proposed synthesis of an OLED material using this compound.

Potential Cytotoxic Activity in Drug Development

The ability of α,β-unsaturated carbonyl compounds to react with biological nucleophiles also suggests potential for cytotoxic activity against cancer cells. This reactivity can lead to the inhibition of enzymes and other proteins that are crucial for cell survival and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity [23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of this compound that inhibits cell growth by 50% (IC₅₀) can be calculated.

Conclusion

This compound is a versatile molecule with potential research applications that extend far beyond its current use in the flavor and fragrance industry. Its role as a semiochemical presents exciting opportunities for the development of novel and sustainable pest management strategies. Furthermore, its inherent reactivity as a Michael acceptor warrants investigation into its antimicrobial, antifungal, and cytotoxic properties, which could lead to new therapeutic agents. Finally, its potential as a building block in the synthesis of organic electronic materials highlights its utility in materials science. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this promising compound.

References

Methyl 2-Hexenoate: A Technical Guide to its Role in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate (CAS No. 2396-77-2) is an unsaturated ester that serves as a significant molecule within the flavor and fragrance (F&F) industry.[1] Valued for its complex and powerful aromatic profile, it is a key component for creating nuanced sensory experiences in a wide range of consumer products.[1] Its characteristic scent is often described with a combination of fruity, green, fatty, pineapple, and earthy notes, lending it considerable versatility.[1][2] This technical guide provides an in-depth overview of its chemical properties, sensory perception, applications, synthesis, and analytical protocols, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct fruity aroma.[3] It is very slightly soluble in water but soluble in oils and ethanol.[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name methyl hex-2-enoate[3]
Synonyms Methyl trans-2-hexenoate, (E,Z)-Methyl 2-hexenoate[3][4]
CAS Number 2396-77-2[1][3]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3][5]
Appearance Colorless mobile liquid[3][4]
Density 0.911 - 0.916 g/cm³ @ 25°C[3][4]
Boiling Point 168 - 170 °C @ 760 mmHg[4][5]
Flash Point 40.56 °C - 44.44 °C (Tag Closed Cup)[2][4]
Refractive Index 1.423 - 1.438 @ 20°C[3][4]
Solubility Very slightly soluble in water; soluble in alcohol and oils[2][3][4]
logP (o/w) 2.316 (estimated)[2][4]

Olfactory Profile and Sensory Perception

Aroma and Flavor Characteristics

The sensory profile of this compound is multifaceted, making it a valuable ingredient for flavorists and perfumers. Its dominant notes are described as:

  • Fruity: Reminiscent of pineapple and other ripe fruits.[1][4]

  • Green: Contributing a fresh, sharp, and sometimes apple-like top note.[1][4][6]

  • Fatty: Providing a rich, waxy, and substantive character.[2][4]

  • Earthy & Musty: Adding complexity and depth to the overall profile.[2][7]

In flavor applications, it imparts a sharp, green-fruity character, particularly effective in pineapple and strawberry flavor compositions.[1][7]

Mechanism of Olfactory Perception

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to an OR initiates a conformational change, activating an intracellular signaling cascade. This process, mediated by a G-protein (Gα-olf), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent. Olfaction is combinatorial in nature, meaning a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants.[8][9]

Olfactory_Signaling_Pathway cluster_0 cluster_1 cluster_2 Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Gα-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ion_Influx Cation Influx (Na⁺, Ca²⁺) CNG->Ion_Influx Allows Depolarization Neuron Depolarization Ion_Influx->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Generates

General Olfactory Signaling Pathway.

Applications in Flavor and Fragrance Formulations

This compound is used to enhance freshness and add complexity to a variety of formulations.[6] Due to its potency, it is typically used at very low concentrations.

Application AreaRecommended Usage LevelPurposeReference
Flavor Compositions 0.05 to 0.1 ppm in finished productAdds sharp, green-fruity top notes (e.g., pineapple, strawberry)[7]
Fragrance Concentrates Up to 1.00%Provides fresh, green, and fruity top notes[4]
Cosmetics/Soaps Formulation DependentImparts a light, fruity scent[6]

Natural Occurrence and Synthesis

Natural Sources

This compound has been identified as a volatile component in several tropical fruits, including soursop (Annona muricata) and papaya (Carica papaya).[3][5]

Chemical Synthesis

The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of 2-hexenoic acid with methanol (B129727), using a strong acid catalyst.

Synthesis_Workflow Reactants Reactants: 2-Hexenoic Acid Methanol (Excess) Reaction Reaction Vessel: Reflux at 65-75°C (4-6 hours) Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Quench Workup I: Quenching (Add to ice water) Reaction->Quench Cool & Pour Extraction Workup II: Extraction (e.g., Diethyl Ether) Quench->Extraction Wash Workup III: Washing (NaHCO₃, Brine) Extraction->Wash Drying Drying (Anhydrous MgSO₄) Wash->Drying Purification Purification: Vacuum Distillation Drying->Purification Filter & Concentrate Analysis Analysis: GC-MS, FTIR, NMR Purification->Analysis Collect Fractions

Workflow for the Synthesis of this compound.

Experimental Protocol: Fischer Esterification of 2-Hexenoic Acid

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 2-hexenoic acid (1.0 mol). Add an excess of methanol (3.0 - 5.0 mol), which serves as both reactant and solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 mol) as the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 65-75°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Workup - Neutralization: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the residual acid, followed by a saturated sodium chloride (brine) solution to reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to yield pure this compound.[10]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical and Sensory Evaluation Protocols

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying this compound in complex mixtures. The retention time on a specific GC column provides identification, while the mass spectrum offers structural confirmation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the functional groups present in the molecule. Key expected peaks include C=O stretching for the ester (around 1720 cm⁻¹) and C=C stretching for the alkene (around 1650 cm⁻¹).[3]

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception. It allows researchers to pinpoint which specific volatile compounds in a mixture are responsible for its aroma.

GCO_Workflow Sample Sample Preparation: Volatile Extraction (e.g., SPME, SAFE) Injection GC Injection Sample->Injection GC_Column Gas Chromatograph: Separation of Volatiles Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter Detector Instrument Detector (e.g., FID, MS) Splitter->Detector ~50% Sniff_Port Olfactometry Port (Humidified Air) Splitter->Sniff_Port ~50% Data Data Integration: Chromatogram + Aromagram Detector->Data Provides RT & Abundance Panelist Trained Sensory Panelist Sniff_Port->Panelist Sniffs Effluent Panelist->Data Records Descriptors & Intensity

Experimental Workflow for GC-Olfactometry.

Experimental Protocol: GC-Olfactometry Analysis

  • Sample Preparation: Extract volatile compounds from the sample matrix using an appropriate technique, such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE).

  • Injection: Inject the concentrated extract into the GC inlet.

  • Chromatographic Separation: Separate the volatile compounds on a suitable capillary column (e.g., a polar DB-WAX or a non-polar DB-5).

  • Effluent Splitting: At the end of the column, split the effluent between a standard GC detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Sensory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, intensity, and a qualitative descriptor for each perceived aroma.

  • Data Analysis: Correlate the sensory data (an "aromagram") with the instrumental data (a "chromatogram"). This allows for the positive identification of aroma-active compounds, such as this compound, based on their retention time and mass spectrum.

Regulatory and Safety Information

This compound has been evaluated by major regulatory bodies and is considered safe for its intended use in flavors and fragrances at current intake levels.

Regulatory BodyIdentification / StatusDetailsReference
FEMA No. 2709Generally Recognized as Safe (GRAS)[3][11]
JECFA No. 1809"No safety concern at current levels of intake when used as a flavouring agent." (2008 Evaluation)[3][11]
FDA 21 CFR 172.515Listed as a synthetic flavoring substance permitted for direct addition to food.[3][11]
GHS Classification Flammable Liquid, Cat. 3H226: Flammable liquid and vapor.[3][5][12]
Toxicology Data LD50 (oral, mouse)> 3100 mg/kg (for (E)-isomer)[4]

Handling Precautions: Due to its flammability, this compound should be handled in a well-ventilated area, away from heat, sparks, and open flames.[12][13] Standard personal protective equipment (gloves, safety glasses) should be worn.[13]

Conclusion

This compound is a versatile and potent aroma chemical with a well-characterized profile that makes it indispensable in the creation of specific fruit flavors and fresh fragrance compositions. Its synthesis is straightforward, and its safety for use in consumer goods is well-established by regulatory authorities. A thorough understanding of its chemical properties, sensory impact, and analytical methodologies is crucial for its effective application in research and product development.

References

An In-depth Technical Guide to the Analysis of Methyl 2-Hexenoate in Food and Beverage Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate, a volatile organic compound with the chemical formula C₇H₁₂O₂, is a significant contributor to the aroma and flavor profiles of a variety of food and beverage products. Characterized by its fruity, green, and pineapple-like notes, this unsaturated ester is naturally present in fruits such as soursop (Annona muricata), papaya (Carica papaya), and strawberries. It is also utilized as a flavoring agent in the food industry to impart or enhance these desirable sensory attributes.[1][2][3] The accurate and precise quantification of this compound is crucial for quality control, product development, and authenticity assessment in the food and beverage sector. This technical guide provides a comprehensive overview of the analytical methodologies for the determination of this compound, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Occurrence of this compound in Food and Beverages

Food/BeverageMatrixConcentration/Relative AbundanceReference(s)
Soursop (Annona muricata) Flavoring Mixture43.3% - 46.8% (relative percentage in flavor formulation)[4]
Fruit PulpMajor volatile compound; relative abundance increases with ripening.[5]
Pineapple (Ananas comosus) 'Josapine' Pulp41.87% (relative content in February harvest)[4]
Fresh JuiceIdentified as a key ester contributing to the aroma profile.[6]
Strawberry (Fragaria × ananassa) 'Seolhyang' FruitIdentified as a characteristic volatile compound.[7]
Fresh JuiceDetected as a volatile organic compound.[8]
Wine Korean White WineAssociated with the 'KN' grape cultivar.[9]
Beer LagerIdentified as a volatile compound contributing to the aroma profile.[5]

Note: The reported values for soursop and pineapple are relative percentages within a specific flavor formulation or harvest period and not absolute concentrations in the raw food product. Further research is needed to establish definitive quantitative ranges for this compound in various food and beverage matrices.

Analytical Methodologies

The analysis of this compound in complex food and beverage matrices typically involves a multi-step process encompassing sample preparation, gas chromatography (GC) for separation, and mass spectrometry (MS) for detection and quantification. Headspace solid-phase microextraction (HS-SPME) is the most common technique for the extraction and concentration of this volatile ester.

Experimental Protocol: HS-SPME-GC-MS for this compound Analysis

This protocol provides a generalized procedure for the quantitative analysis of this compound. Optimization of specific parameters is recommended for each unique matrix.

1. Sample Preparation:

  • Solid Samples (e.g., fruits): Homogenize a known weight of the sample (e.g., 5 g) with a saturated sodium chloride solution to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Liquid Samples (e.g., juices, wine, beer): Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial. For alcoholic beverages, a dilution with deionized water may be necessary. Add a precise amount of a suitable internal standard (e.g., methyl heptanoate (B1214049) or a deuterated analog of this compound).

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile compounds, including esters.

  • Equilibration: Place the sealed headspace vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with constant agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Retract the fiber and immediately insert it into the heated GC injector port (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column. A splitless injection mode is typically used to maximize sensitivity.

  • Gas Chromatography Parameters:

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 230-250 °C, and a final hold time.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Key ions for this compound (m/z) would include the molecular ion and characteristic fragment ions.

    • Mass Range: A scan range of m/z 35-350 is typically sufficient.

4. Quantification and Method Validation:

  • Calibration: Prepare a series of calibration standards of this compound in a model matrix or solvent, each containing the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Validation Parameters: A comprehensive method validation should be performed according to ICH guidelines or other relevant standards. Key parameters to evaluate include:

    • Linearity: Assess the linear range of the calibration curve (R² > 0.99).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For similar esters, LODs in the range of 0.3-29 µg/L and LOQs in the range of 1.0-530 µg/L have been reported, depending on the method and matrix.[1]

    • Accuracy: Determine the closeness of the measured value to the true value, typically expressed as percent recovery (e.g., 90-110%).

    • Precision: Evaluate the repeatability and intermediate precision of the method, expressed as the relative standard deviation (RSD) (e.g., < 15%).

    • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components.

Formation Pathways of this compound

The formation of this compound in food and beverages can occur through both biochemical and chemical pathways.

Biochemical Pathway in Fruits

In fruits, the biosynthesis of C6 volatile compounds, including the precursors to this compound, primarily originates from the lipoxygenase (LOX) pathway. This pathway utilizes polyunsaturated fatty acids, such as linoleic and linolenic acids, as substrates.

Biosynthesis of C6 esters in fruits.
Chemical Formation: Fischer-Speier Esterification

This compound can also be formed chemically through the Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (2-hexenoic acid) with an alcohol (methanol).[10] This reaction is relevant in acidic food matrices, particularly during processing and storage.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-Hexenoic_Acid 2-Hexenoic Acid Acid_Catalyst Acid Catalyst (H+) 2-Hexenoic_Acid->Acid_Catalyst + Methanol Methanol Methanol->Acid_Catalyst + Methyl_2_Hexenoate This compound Water Water Acid_Catalyst->Methyl_2_Hexenoate Esterification Acid_Catalyst->Water

Fischer-Speier esterification of 2-hexenoic acid.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in food and beverage samples.

Analytical_Workflow Sample_Collection Sample Collection (Food/Beverage) Sample_Preparation Sample Preparation (Homogenization/Dilution, Internal Standard Addition) Sample_Collection->Sample_Preparation HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME GC_MS_Analysis GC-MS Analysis (Separation & Detection) HS_SPME->GC_MS_Analysis Data_Processing Data Processing (Peak Integration, Library Search) GC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Results Results Reporting (Concentration of This compound) Quantification->Results

Analytical workflow for this compound.

Conclusion

The analysis of this compound is essential for understanding and controlling the flavor profiles of various food and beverage products. HS-SPME coupled with GC-MS provides a robust and sensitive method for its quantification. While its presence has been confirmed in several products, further research is required to establish comprehensive quantitative data across a broader range of food and beverage categories. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and scientists in the field to develop and validate analytical methods for this important flavor compound.

References

Methyl 2-Hexenoate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-hexenoate, a versatile α,β-unsaturated ester, has emerged as a valuable intermediate in organic synthesis. Its conjugated system, comprising a reactive carbon-carbon double bond and an ester functionality, provides a gateway to a diverse array of chemical transformations. This technical guide explores the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development, particularly within the pharmaceutical and flavor industries.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for this compound.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 2396-77-2[1]
Appearance Colorless liquid[1]
Odor Fruity, green, pineapple, earthy[2]
Boiling Point 168-170 °C at 760 mmHg[3]
Density 0.911 - 0.916 g/mL at 25 °C[3]
Refractive Index 1.432 - 1.438 at 20 °C[3]
Solubility Very slightly soluble in water; soluble in ethanol (B145695) and oils.[1]

Table 2: Spectroscopic Data for Methyl (E)-2-Hexenoate

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~6.95dtJ ≈ 15.6, 7.0H-3
~5.80dtJ ≈ 15.6, 1.5H-2
3.72s--OCH₃
~2.20qdJ ≈ 7.0, 7.0H-4
~1.45sextetJ ≈ 7.0H-5
~0.92tJ ≈ 7.0H-6
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~167.0C-1 (C=O)
~149.0C-3
~121.5C-2
51.2-OCH₃
~34.5C-4
~21.5C-5
~13.7C-6
FTIR (Neat) Wavenumber (cm⁻¹) Assignment
~2960, 2930, 2870C-H stretch (alkyl)
~1725C=O stretch (ester)
~1655C=C stretch (alkene)
~1270, 1170C-O stretch (ester)
~980=C-H bend (trans alkene)

Note: NMR data are estimated based on typical values for similar structures and may vary slightly depending on experimental conditions. Specific literature data should be consulted for precise assignments.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons and Wittig reactions being the most prominent methods. These reactions offer good control over the stereochemistry of the resulting double bond, typically favoring the formation of the (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters, known for its high (E)-selectivity and the ease of removal of the phosphate (B84403) byproduct.[4][5] The reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde.

HWE_Synthesis cluster_reactants Reactants cluster_products Products Butanal Butanal Intermediate Betaine Intermediate Butanal->Intermediate Nucleophilic Attack TMPA Trimethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) TMPA->Ylide Deprotonation Base Base (e.g., NaH, NaOMe) M2H This compound Phosphate Phosphate byproduct Ylide->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Oxaphosphetane->M2H Elimination Oxaphosphetane->Phosphate

Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

  • Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Ylide Formation: Slowly add trimethyl phosphonoacetate (1.1 eq) to the stirred suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add butanal (1.0 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford this compound. A typical reported yield for this type of reaction is in the range of 70-90%.

Wittig Reaction

The Wittig reaction provides an alternative route to this compound, utilizing a phosphonium (B103445) ylide. While generally a robust method for alkene synthesis, the stereoselectivity can be more variable than the HWE reaction, and the removal of the triphenylphosphine (B44618) oxide byproduct can be more challenging.[6][7]

Wittig_Synthesis cluster_reactants Reactants cluster_products Products Butanal Butanal Intermediate Betaine Intermediate Butanal->Intermediate Nucleophilic Attack PhosphoniumSalt (Carbomethoxymethyl)triphenyl- phosphonium bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH) M2H This compound TPPO Triphenylphosphine oxide Ylide->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Oxaphosphetane->M2H Elimination Oxaphosphetane->TPPO

Wittig synthesis of this compound.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or red color. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add butanal (1.0 eq) dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the product with diethyl ether. The organic layers are combined, washed with brine, dried, and concentrated. The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography. Expected yields are typically in the range of 60-80%.

Key Reactions of this compound

The synthetic utility of this compound stems from the reactivity of its conjugated system, which allows for a variety of transformations, including conjugate additions and cycloadditions.

Conjugate (Michael) Addition

As a Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a range of nucleophiles, including organocuprates, enamines, and other stabilized carbanions. This reaction is a powerful tool for the formation of new carbon-carbon bonds at the β-position. The reaction with lithium dimethylcuprate is a classic example.[8][9][10]

Michael_Addition cluster_reactants Reactants cluster_products Product M2H This compound Intermediate Enolate Intermediate M2H->Intermediate 1,4-Addition Cuprate (B13416276) Lithium Dimethylcuprate Cuprate->Intermediate Product Methyl 3-methylhexanoate Intermediate->Product Protonation (Work-up)

Conjugate addition of lithium dimethylcuprate to this compound.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

  • Cuprate Formation: In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether at 0 °C. Add methyllithium (B1224462) (MeLi, 2.0 eq) dropwise. The formation of the Gilman reagent (lithium dimethylcuprate) is indicated by a color change.

  • Substrate Addition: Cool the cuprate solution to -78 °C. Add a solution of this compound (1.0 eq) in diethyl ether dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting methyl 3-methylhexanoate is purified by column chromatography. High yields are typically observed for this reaction.

Diels-Alder Reaction

This compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. The reactivity of the dienophile can be enhanced by the use of a Lewis acid catalyst, which coordinates to the carbonyl oxygen, making the double bond more electron-deficient.[11][12][13]

Diels_Alder cluster_reactants Reactants cluster_products Product M2H This compound ActivatedComplex Activated Dienophile M2H->ActivatedComplex Coordination Isoprene (B109036) Isoprene TS Transition State Isoprene->TS [4+2] Cycloaddition LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->ActivatedComplex Adduct Cyclohexene Adduct ActivatedComplex->TS TS->Adduct

Lewis acid-catalyzed Diels-Alder reaction of this compound.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (B109758) (DCM).

  • Catalyst Addition: Cool the solution to -78 °C. Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 1.1 eq), dropwise.

  • Diene Addition: Add isoprene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM. The combined organic layers are washed with brine, dried, and concentrated. The resulting cyclohexene adduct is purified by column chromatography.

Applications in the Synthesis of Biologically Active Molecules

This compound and its derivatives are valuable precursors in the synthesis of various natural products and biologically active compounds, including insect pheromones and jasmonates.

Synthesis of Insect Pheromones

Many insect pheromones are long-chain unsaturated esters, alcohols, or aldehydes. (E)-2-Hexenoic acid esters are components of the pheromones of some insect species.[14] this compound can serve as a starting material for the synthesis of these compounds through chain extension and functional group interconversion.

Pheromone_Synthesis M2H This compound Reduction Reduction (e.g., DIBAL-H) M2H->Reduction Alcohol (E)-2-Hexen-1-ol Reduction->Alcohol ChainExtension Chain Extension (e.g., Cross-Metathesis) Alcohol->ChainExtension PheromonePrecursor Pheromone Precursor ChainExtension->PheromonePrecursor FunctionalGroup Functional Group Interconversion PheromonePrecursor->FunctionalGroup Pheromone Insect Pheromone FunctionalGroup->Pheromone

General synthetic route to insect pheromones from this compound.
Precursor to Jasmonates

Methyl (E)-2-hexenoate is biosynthetically produced in some plants in response to methyl jasmonate, a plant hormone involved in stress responses.[15] This suggests that this compound can be a target for modification in the synthesis of jasmonate analogs, which are of interest for their potential applications in agriculture and medicine. The synthesis of jasmonates often involves the construction of a cyclopentanone (B42830) ring, which can be achieved through various strategies starting from acyclic precursors.

Jasmonate_Synthesis M2H This compound Modification Chain Modification & Functionalization M2H->Modification AcyclicPrecursor Acyclic Jasmonate Precursor Modification->AcyclicPrecursor Cyclization Intramolecular Cyclization AcyclicPrecursor->Cyclization JasmonateCore Jasmonate Core Structure Cyclization->JasmonateCore FurtherMod Further Modifications JasmonateCore->FurtherMod JasmonateAnalog Jasmonate Analog FurtherMod->JasmonateAnalog

Conceptual pathway to jasmonate analogs from this compound.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich reactivity, particularly in olefination, conjugate addition, and cycloaddition reactions, provides chemists with powerful tools for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its broader application in the synthesis of fine chemicals, pharmaceuticals, and flavor and fragrance compounds, thereby accelerating innovation in these critical areas of research and development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of Methyl 2-hexenoate, a valuable compound in the fragrance and flavor industry and a versatile intermediate in organic synthesis. The following sections outline three distinct and reliable methods for its preparation: Direct Esterification of 2-Hexenoic Acid, a One-Pot Oxidation-Wittig Reaction starting from 1-hexanol (B41254), and the Horner-Wadsworth-Emmons olefination of butyraldehyde (B50154).

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Direct EsterificationMethod 2: One-Pot Oxidation-WittigMethod 3: Horner-Wadsworth-Emmons
Starting Materials 2-Hexenoic acid, Methanol (B129727)1-Hexanol, Methyl (triphenylphosphoranylidene)acetateButyraldehyde, Methyl 2-(dimethoxyphosphoryl)acetate
Key Reagents Sulfuric acid (catalyst)Pyridinium (B92312) chlorochromate (PCC), Celite®Sodium methoxide (B1231860) (base)
Solvent None (excess methanol)Dichloromethane (B109758) (CH₂Cl₂)Tetrahydrofuran (B95107) (THF)
Reaction Temperature 115-125°C[1]Room temperature to reflux[2]0°C to Room temperature
Reaction Time 6 hours[1]Oxidation: 2-3 h; Wittig: 24 h[2]~12-24 hours
Reported Yield 96.6%[1]High (doubled compared to two-step)[2]Typically high for HWE reactions
Product Stereochemistry Preserves stereochemistry of starting acidPredominantly (E)-isomer[3]Predominantly (E)-isomer[4][5][6]

Experimental Protocols

Method 1: Direct Esterification of 2-Hexenoic Acid

This method involves the acid-catalyzed esterification of 2-hexenoic acid with methanol. It is a straightforward and high-yielding procedure.

Protocol:

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-hexenoic acid and 0.5 to 1.5 grams of concentrated sulfuric acid per mole of carboxylic acid.[1]

  • Heat the mixture to a bottom temperature of 115-125°C.[1]

  • Continuously add methanol to the reaction mixture at a rate that maintains a head temperature of 67-85°C. The total amount of methanol should be approximately 3.0 to 4.0 moles per equivalent of 2-hexenoic acid.[1]

  • Maintain the reaction for 6 hours.[1]

  • After cooling, the catalyst can be separated. The crude product is then purified, typically by distillation, to yield this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 2_Hexenoic_Acid 2-Hexenoic Acid Reaction_Vessel Reaction Vessel 2_Hexenoic_Acid->Reaction_Vessel H2SO4 Sulfuric Acid (catalyst) H2SO4->Reaction_Vessel Heat Heat to 115-125°C Reaction_Vessel->Heat Add_Methanol Add Methanol (3-4 eq.) over 6 hours Heat->Add_Methanol Cool Cool to RT Add_Methanol->Cool Separate_Catalyst Separate Catalyst Cool->Separate_Catalyst Distillation Purification by Distillation Separate_Catalyst->Distillation Product This compound Distillation->Product

Caption: Workflow for Direct Esterification.

Method 2: One-Pot Oxidation-Wittig Reaction from 1-Hexanol

This efficient one-pot procedure combines the oxidation of a primary alcohol to an aldehyde with a subsequent Wittig reaction to form the α,β-unsaturated ester, minimizing purification steps.[2]

Protocol:

  • Oxidation:

    • To a dry round-bottomed flask under a nitrogen atmosphere, add pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (equal weight to PCC).[2]

    • Add dry dichloromethane (CH₂Cl₂) and stir the mixture.[2]

    • Add a solution of 1-hexanol (1.0 equivalent) in CH₂Cl₂ dropwise to the stirring mixture.

    • Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.[2]

  • Wittig Reaction:

    • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with a 9:1 hexane/EtOAc solution, into a clean, dry round-bottomed flask.[2]

    • To the filtrate containing the crude hexanal, add methyl (triphenylphosphoranylidene)acetate (1.1 to 1.5 equivalents).[2]

    • Stir the solution at room temperature for 24 hours or heat to reflux for 3 hours.[2]

    • Cool the reaction mixture and remove the solvent by rotary evaporation.

    • Purify the resulting crude product by column chromatography to yield this compound.[2]

G cluster_oxidation Oxidation cluster_filtration Filtration cluster_wittig Wittig Reaction cluster_purification Purification 1_Hexanol 1-Hexanol PCC_Celite PCC, Celite®, CH₂Cl₂ 1_Hexanol->PCC_Celite Oxidation_Step Stir at RT for 2-3h PCC_Celite->Oxidation_Step Filter Filter through Silica Gel Oxidation_Step->Filter Wittig_Reagent Add Methyl (triphenylphosphoranylidene)acetate Filter->Wittig_Reagent Wittig_Reaction Stir at RT (24h) or Reflux (3h) Wittig_Reagent->Wittig_Reaction Evaporation Solvent Evaporation Wittig_Reaction->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Workflow for One-Pot Oxidation-Wittig Reaction.

Method 3: Horner-Wadsworth-Emmons (HWE) Reaction of Butyraldehyde

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of (E)-alkenes.[4][5] It offers advantages over the traditional Wittig reaction, including the easy removal of the phosphate (B84403) byproduct by aqueous extraction.[4][6]

Protocol:

  • To a flame-dried, two-neck round-bottomed flask under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) and dry tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate (B1237965) carbanion.

  • Cool the reaction mixture back down to 0°C.

  • Add butyraldehyde (1.0 equivalent) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford methyl (E)-2-hexenoate.

G cluster_ylide_formation Phosphonate Carbanion Formation cluster_olefination Olefination cluster_workup Work-up & Purification Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Base Sodium Methoxide in THF Phosphonate->Base Ylide_Formation Stir at 0°C to RT for 1h Base->Ylide_Formation Addition Add Aldehyde at 0°C Ylide_Formation->Addition Aldehyde Butyraldehyde Aldehyde->Addition Reaction Stir overnight at RT Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Dry and Concentrate Extraction->Purification Chromatography Flash Chromatography Purification->Chromatography Product Methyl (E)-2-hexenoate Chromatography->Product

Caption: Workflow for Horner-Wadsworth-Emmons Reaction.

References

Application Notes and Protocols for the Purification of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Methyl 2-hexenoate, a volatile organic compound with applications in the flavor and fragrance industry, as well as in the synthesis of more complex molecules. The following sections outline common purification techniques, including fractional distillation and column chromatography, along with protocols for assessing purity via Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Purity Data

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification methods. The table below summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3]
Boiling Point 168-170 °C (at 760 mmHg)[1]
57 °C[4]
Density 0.911-0.916 g/cm³ (at 25 °C)[5]
Refractive Index 1.432-1.438 (at 20 °C)[6]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[3]
Commercial Purity (Typical) ≥94.0% to 99.53%N/A
Kovats Retention Index (Standard non-polar column) 939, 947, 948, 953[1]
Kovats Retention Index (Standard polar column) 1272, 1279, 1284, 1305[1]

Purification Workflow

The general workflow for purifying this compound from a crude reaction mixture involves an initial work-up followed by a high-resolution purification technique. The choice between fractional distillation and column chromatography will depend on the nature of the impurities and the desired final purity.

PurificationWorkflow crude Crude Methyl 2-hexenoate extraction Liquid-Liquid Extraction (Wash with NaHCO₃, brine) crude->extraction drying Drying (Anhydrous MgSO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation High-boiling impurities chromatography Column Chromatography solvent_removal->chromatography Polar impurities pure_distillate Pure Methyl 2-hexenoate distillation->pure_distillate pure_chrom Pure Methyl 2-hexenoate chromatography->pure_chrom analysis Purity Analysis (GC-MS) pure_distillate->analysis pure_chrom->analysis

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Initial Work-up via Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities, such as unreacted carboxylic acids or acidic catalysts, from the crude product.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous MgSO₄ to the organic layer to remove any remaining water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude, washed this compound.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is an effective method for separating this compound from impurities with significantly different boiling points.[7][8][9][10]

Materials:

  • Crude, washed this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature should slowly rise as the vapor ascends the fractionating column.

  • Collect any low-boiling impurities that distill over first in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound (approx. 168-170 °C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Continue distillation at a slow and steady rate, monitoring the temperature. If the temperature fluctuates significantly, it may indicate the presence of other impurities.

  • Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities.

  • The collected liquid is the purified this compound.

Protocol 3: Purification by Column Chromatography

Column chromatography is suitable for separating this compound from non-volatile or polar impurities.[11][12][13]

Materials:

  • Crude, washed this compound

  • Chromatography column

  • Silica (B1680970) gel (60-200 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions.

Procedure:

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.[14]

    • Collect the eluate in fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 4: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the purity of this compound and identifying any remaining impurities.

Materials:

  • Purified this compound

  • Volatile solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Instrument Setup (Typical Parameters):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Scan range of 40-400 m/z.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Data Interpretation:

    • The purity of the sample can be determined by the relative area percentage of the this compound peak in the total ion chromatogram.

    • The mass spectrum of the peak can be compared to a library (e.g., NIST) to confirm the identity of the compound.[1]

Concluding Remarks

The choice of purification technique for this compound depends on the scale of the purification and the nature of the impurities. For thermally stable compounds with different boiling points, fractional distillation is often the most efficient method. For the removal of polar or non-volatile impurities, column chromatography is preferred. A combination of these techniques, along with a preliminary extraction work-up, can yield high-purity this compound suitable for demanding research and development applications. Purity should always be confirmed by an appropriate analytical method such as GC-MS.

References

Application Notes & Protocols for the Quantification of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-hexenoate (CAS 2396-77-2) is an unsaturated ester recognized for its distinct fruity and green aroma profile, with nuances of pineapple and earthy notes.[1] It is a key volatile compound found in various fruits, such as soursop (Annona muricata), and is also utilized as a flavoring agent in the food and beverage industry.[1][2][3] Accurate quantification of this compound is crucial for quality control in food production, flavor and fragrance development, and in the analysis of natural products.[4]

This document provides detailed analytical methods and protocols for the precise quantification of this compound. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME), a robust and sensitive technique for the analysis of volatile compounds in complex matrices.[5]

Analytical Method Overview

The recommended analytical approach for the quantification of this compound is Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) . This method offers high sensitivity and selectivity, and requires minimal sample preparation, reducing the use of solvents.[6][7]

Method Principle: Volatile and semi-volatile compounds, including this compound, are extracted from the headspace of a sample onto a coated fused-silica fiber (SPME). The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and affinity for the GC column's stationary phase. The separated compounds are then detected and quantified by a mass spectrometer.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the quantification of volatile esters, including this compound, using HS-SPME-GC-MS. The exact values can vary depending on the specific instrumentation, sample matrix, and method parameters.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 5 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 15 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Precision (RSD%) < 15%The relative standard deviation, indicating the repeatability of the measurements.
Recovery 85 - 115%The percentage of the known amount of analyte recovered from the sample matrix.

Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol provides a detailed procedure for the quantification of this compound in a liquid matrix (e.g., fruit juice, beverage).

4.1. Materials and Reagents

  • Sample Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar).[5]

  • This compound Standard: Analytical grade, for calibration.

  • Internal Standard (IS): e.g., 2-Methyl-3-heptanone or a suitable deuterated analog.[5]

  • Solvent: Methanol (B129727) or Ethanol (HPLC grade), for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, to increase ionic strength and promote analyte release.

  • Deionized Water: For sample dilution if necessary.

4.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A non-polar or medium-polarity column is suitable, for example, a DB-5ms (5% phenyl-methylpolysiloxane) or a wax column (polyethylene glycol) (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][8]

  • Autosampler: Capable of performing automated HS-SPME.

4.3. Standard Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the appropriate solvent to cover the expected concentration range in the samples.

  • Internal Standard (IS) Stock Solution (100 mg/L): Prepare a stock solution of the internal standard in methanol.

4.4. Sample Preparation

  • Liquid Samples: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Solid/Semi-solid Samples: Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Salting Out: Add approximately 1 g of NaCl to each vial to increase the ionic strength of the sample matrix.[9]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample and calibration standard vial.

  • Equilibration: Seal the vials and vortex for 30 seconds. Place the vials in the autosampler tray.

4.5. HS-SPME Procedure

  • Incubation/Equilibration: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to allow the analytes to partition into the headspace.[5]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 40 minutes) at the same temperature to adsorb the volatile compounds.[5]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250°C) for a specified time (e.g., 5 minutes) to desorb the analytes onto the GC column.

4.6. GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Mode: Splitless[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 230°C at a rate of 5°C/min.[5]

    • Hold: Hold at 230°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C[5]

  • Ion Source Temperature: 230°C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][8]

  • Mass Scan Range: m/z 35-350.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

4.7. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard and/or a spectral library (e.g., NIST).

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HS-SPME-GC-MS.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Fruit Juice) Vialing Vialing & Salting Out Sample->Vialing Spiking Internal Standard Spiking Vialing->Spiking Incubation Incubation & Equilibration (60°C, 20 min) Spiking->Incubation Extraction Headspace Extraction (SPME Fiber, 40 min) Incubation->Extraction Desorption Thermal Desorption in GC Injector (250°C) Extraction->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification.

5.2. Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key stages in the analytical method.

Analytical Method Logic A 1. Sample Collection & Homogenization B 2. Aliquoting & Addition of NaCl and Internal Standard A->B Ensures representative sample C 3. Headspace Generation (Heating & Agitation) B->C Prepares sample for extraction D 4. SPME Fiber Exposure (Analyte Adsorption) C->D Partitions analyte into headspace E 5. Thermal Desorption & GC Injection D->E Concentrates analyte & introduces to system F 6. Chromatographic Separation E->F Separates from matrix components G 7. Mass Spectrometric Analysis F->G Enables identification & detection H 8. Data Acquisition & Processing G->H Generates raw data I Result: Concentration of This compound H->I Calculates final result

Caption: Logical flow of the analytical protocol.

References

Application Note & Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-hexenoate is a volatile organic compound found in a variety of natural sources, including fruits and teas, contributing to their characteristic aroma profiles.[1][2][3][4] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for quality control in the food and beverage industry, fragrance development, and in metabolomics research to understand biochemical pathways. This document provides a comprehensive overview of the analytical methodologies for the identification and quantification of this compound, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following table summarizes the quantitative findings for this compound in various matrices as reported in the scientific literature. The data is presented to facilitate comparison across different studies and sample types.

MatrixCompound FormConcentration / Relative Area %GC-MS Column TypeReference
Soursop PulpMethyl (E)-2-hexenoate31.45% (non-polar column), 48.14% (polar column)VF-5ms (non-polar), Varian Factor Four Capillary (polar)[2]
Soursop PulpThis compound27%Not Specified[5]
Rougui Wuyi Rock TeaThis compound32.17 - 68.37 (Peak Area x 10^4)Elite-5MS[4]
KiwifruitThis compound0.00–2.10 (relative content)Not Specified
Pear FruitsThis compoundIncreased with linoleic/linolenic acid treatmentHP-5 MS[6]
StrawberryThis compoundQTL identified, relative abundance variesDB5ms[7]
Sweet Passion FruitThis compound24%HP-5 MS[8]
Soursop Essential Oil2-Hexenoic acid, methyl esterSecond most abundant constituentElite-5MS[9]
Insect OilThis compound0.1 ± 0.02 ng/g/hHP-5 MS[10]

Experimental Protocols

This section details a generalized protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This method is widely applicable for the analysis of volatile compounds in solid and liquid matrices.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a composite of methodologies reported for the analysis of volatile compounds in fruits and beverages.[1][2][5][7][11][12]

  • Objective: To extract and concentrate volatile compounds, including this compound, from the sample matrix into the headspace for introduction into the GC-MS system.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

    • Heating block or water bath with magnetic stirring

    • Sodium chloride (NaCl)

    • Internal standard (e.g., 2-octanol, 2-methyl-3-heptanone)

  • Procedure:

    • Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a salt (e.g., 0.25 g NaCl) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.[1]

    • If quantitative analysis is desired, add a known amount of an appropriate internal standard.

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 10-30 minutes) with gentle agitation.[1][5][7][11][12]

    • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-50 minutes) at the same temperature to adsorb the volatile compounds.[1][12]

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are a synthesis of conditions reported in the literature for the analysis of this compound and other volatile esters.[1][4][6][11][9][10]

  • Objective: To separate the extracted volatile compounds and to identify and quantify this compound based on its mass spectrum and retention time.

  • Instrumentation: A gas chromatograph coupled to a mass selective detector.

  • GC Conditions:

    • Injector:

      • Temperature: 230-250°C[1][6][11][9]

      • Mode: Splitless (for higher sensitivity with SPME)

      • Desorption Time: 3-7 minutes

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.0-1.6 mL/min).[1][2][4]

    • Column: A non-polar or medium-polarity capillary column is typically used.

      • Example 1 (Non-polar): DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4][6][8][9][10]

      • Example 2 (Polar): DB-Wax or equivalent (e.g., 36 mm x 250 μm x 0.25 μm).[1]

    • Oven Temperature Program:

      • Initial Temperature: 40-50°C, hold for 2-8 minutes.[1][4][6][7]

      • Ramp 1: Increase to 125-180°C at a rate of 3-5°C/min.[4]

      • Ramp 2 (optional): Increase to 230-250°C at a rate of 10-15°C/min.[4]

      • Final Hold: Hold at the final temperature for 2-10 minutes.[4][7]

  • MS Conditions:

    • Ion Source Temperature: 230°C[1][4][10]

    • Quadrupole Temperature: 150-180°C[1][10]

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV[1][2][4][10]

    • Mass Scan Range: m/z 33-550[2][4]

    • Solvent Delay: ~3-4 minutes

  • Data Analysis:

    • Identification of this compound is achieved by comparing the acquired mass spectrum and retention index with reference spectra from a library (e.g., NIST) and with authentic standards.[1][4]

    • Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Fruit, Tea) Homogenize 2. Homogenization Sample->Homogenize Vial 3. Transfer to Vial with NaCl & Internal Std Homogenize->Vial Equilibrate 4. Equilibration & Heating (e.g., 40-60°C) Vial->Equilibrate SPME 5. HS-SPME Extraction Equilibrate->SPME Desorption 6. Thermal Desorption in GC Injector SPME->Desorption Separation 7. Chromatographic Separation (GC Column) Desorption->Separation Ionization 8. Ionization (EI, 70eV) Separation->Ionization Detection 9. Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC 10. Total Ion Chromatogram Detection->TIC LibrarySearch 11. Identification (NIST Library Match) TIC->LibrarySearch Quantification 12. Quantification (Peak Area Integration) TIC->Quantification Report 13. Final Report LibrarySearch->Report Quantification->Report

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

References

Application Notes and Protocols for the NMR Analysis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-hexenoate. It includes detailed protocols for sample preparation, and 1D and 2D NMR data acquisition and processing. The provided data, including ¹H and ¹³C chemical shifts and coupling constants, will aid researchers in the structural elucidation and purity assessment of this compound. The application of 2D NMR techniques such as COSY and HSQC for unambiguous signal assignment is also detailed.

Introduction

This compound is an α,β-unsaturated ester with applications in the flavor and fragrance industry. As with any organic molecule, particularly those used in consumer products or as pharmaceutical intermediates, rigorous structural characterization and purity analysis are crucial. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure and for the quantification of impurities. This application note provides a standard operating procedure for the complete NMR analysis of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~2-3 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency)

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: 0-220 ppm

2D NMR Data Acquisition

¹H-¹H COSY (Correlation Spectroscopy):

The COSY experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms.

  • Spectrometer: 400 MHz (or higher)

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans per Increment: 2-4

  • Number of Increments (t1 dimension): 256-512

  • Relaxation Delay: 1-2 seconds

  • Spectral Width (F2 and F1): 0-12 ppm

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.

  • Spectrometer: 400 MHz (or higher)

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans per Increment: 4-8

  • Number of Increments (t1 dimension): 128-256

  • Relaxation Delay: 1.5-2 seconds

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-160 ppm

Data Presentation

¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~5.8Doublet of Triplets (dt)~15.6, 1.51H
H-3~6.9Doublet of Triplets (dt)~15.6, 7.01H
H-4~2.2Quartet of Doublets (qd)~7.3, 1.52H
H-5~1.5Sextet~7.42H
H-6~0.9Triplet (t)~7.43H
-OCH₃~3.7Singlet (s)-3H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C=O)~167
C-2~121
C-3~149
C-4~34
C-5~21
C-6~14
-OCH₃~51

Data Interpretation and Visualization

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound shows distinct signals for each proton environment. The downfield signals at ~6.9 ppm and ~5.8 ppm are characteristic of the vinyl protons (H-3 and H-2, respectively) of the α,β-unsaturated system. The large coupling constant of ~15.6 Hz between these two protons is indicative of a trans configuration. The signal for the methoxy (B1213986) group protons appears as a sharp singlet at ~3.7 ppm. The remaining signals correspond to the propyl chain.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C-1) resonates furthest downfield at ~167 ppm. The two vinyl carbons (C-2 and C-3) appear at ~121 ppm and ~149 ppm. The signal for the methoxy carbon is found at ~51 ppm, and the remaining aliphatic carbons of the propyl chain are observed in the upfield region.

2D NMR Analysis

COSY Spectrum:

COSY_Correlations H2 H-2 (~5.8 ppm) H3 H-3 (~6.9 ppm) H2->H3 J H4 H-4 (~2.2 ppm) H3->H4 J H5 H-5 (~1.5 ppm) H4->H5 J H6 H-6 (~0.9 ppm) H5->H6 J

Caption: Key ¹H-¹H COSY correlations in this compound.

The COSY spectrum reveals the connectivity of the proton spin systems. Cross-peaks will be observed between H-2 and H-3, confirming their vicinal relationship. Additionally, correlations will be seen between H-3 and H-4, H-4 and H-5, and H-5 and H-6, establishing the connectivity of the entire carbon chain.

HSQC Spectrum:

HSQC_Correlations cluster_H ¹H Chemical Shift (ppm) cluster_C ¹³C Chemical Shift (ppm) H2 H-2 (~5.8) C2 C-2 (~121) H2->C2 H3 H-3 (~6.9) C3 C-3 (~149) H3->C3 H4 H-4 (~2.2) C4 C-4 (~34) H4->C4 H5 H-5 (~1.5) C5 C-5 (~21) H5->C5 H6 H-6 (~0.9) C6 C-6 (~14) H6->C6 OCH3_H -OCH₃ (~3.7) OCH3_C -OCH₃ (~51) OCH3_H->OCH3_C

Caption: Key ¹H-¹³C HSQC correlations in this compound.

The HSQC spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. For example, the proton at ~5.8 ppm (H-2) will show a cross-peak with the carbon at ~121 ppm (C-2).

Logical Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D COSY Acquisition B->D E 2D HSQC Acquisition B->E F Data Processing & Analysis C->F D->F E->F G Structure Elucidation & Purity Assessment F->G

References

Application Note: Infrared (IR) Spectroscopy of Methyl 2-hexenoate for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Infrared (IR) spectroscopy for the analysis of Methyl 2-hexenoate, an α,β-unsaturated ester relevant in pharmaceutical research and development. It outlines the characteristic IR absorption bands, provides a detailed protocol for sample analysis, and discusses the utility of IR spectroscopy in quality control and structural elucidation.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules.[1][2][3] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. This technique is particularly valuable in the pharmaceutical industry for raw material identification, quality control of active pharmaceutical ingredients (APIs) and excipients, and in the analysis of drug formulations.[1][4][5] this compound (C₇H₁₂O₂) is an organic compound that may be used as a building block or intermediate in the synthesis of more complex pharmaceutical agents. Its purity and structural integrity are critical, making IR spectroscopy an ideal tool for its rapid and non-destructive analysis.

Predicted Infrared Spectrum of this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. As an α,β-unsaturated ester, the most prominent peaks are expected from the carbonyl (C=O) stretching, the carbon-carbon double bond (C=C) stretching, and the carbon-oxygen (C-O) stretching vibrations.

Data Presentation: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3050 - 2950MediumC-H StretchAlkenyl C-H
~2950 - 2850Medium-StrongC-H StretchAlkyl C-H
~1730 - 1715StrongC=O Stretchα,β-unsaturated Ester Carbonyl
~1650 - 1600MediumC=C StretchAlkene
~1450 - 1350MediumC-H BendAlkyl
~1300 - 1000StrongC-O StretchEster
~1000 - 650Medium-Strong=C-H BendAlkene (out-of-plane)

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol describes the procedure for obtaining a high-quality IR spectrum of liquid this compound using the thin-film method with a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator

  • Pasteur pipette or dropper

  • This compound sample

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or chloroform)

  • Kimwipes or other lint-free tissue

  • Sample holder for the spectrometer

Procedure
  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment and ensure it is clean and dry.

  • Background Spectrum Acquisition:

    • Place the clean, empty sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Preparation (Thin-Film Method):

    • Carefully remove two salt plates from the desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

    • Using a clean Pasteur pipette, place one to two drops of the liquid this compound onto the center of one of the salt plates.[6]

    • Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates.[6][7] Avoid trapping air bubbles.

  • Sample Spectrum Acquisition:

    • Carefully place the prepared salt plate assembly into the sample holder in the FTIR spectrometer.

    • Close the sample compartment lid.

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum and compare them to the predicted values in the data table above and to reference spectra if available.

  • Cleaning:

    • After the analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a volatile solvent like isopropanol and a lint-free wipe.[6]

    • Return the clean, dry salt plates to the desiccator for storage.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the IR spectrum of this compound.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis cluster_cleanup Post-Analysis start Start spectrometer_prep Spectrometer Preparation start->spectrometer_prep background_scan Acquire Background Spectrum spectrometer_prep->background_scan sample_prep Sample Preparation (Thin Film) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing & Ratioing sample_scan->data_processing peak_analysis Peak Analysis & Interpretation data_processing->peak_analysis report Generate Report peak_analysis->report cleanup Clean Salt Plates & Equipment report->cleanup end End cleanup->end

Caption: Workflow for IR Spectroscopy of this compound.

Logical Relationship of Spectral Features

The interpretation of an IR spectrum involves correlating the observed absorption bands with the molecular structure of the analyte. The diagram below illustrates the logical relationship between the functional groups in this compound and their expected IR spectral signatures.

Spectral_Interpretation cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) compound This compound ester Ester (C=O, C-O) compound->ester alkene Alkene (C=C, =C-H) compound->alkene alkyl Alkyl Chain (C-H) compound->alkyl co_stretch ~1720 (Strong) ester->co_stretch C=O Stretch c_o_stretch ~1200 (Strong) ester->c_o_stretch C-O Stretch cc_stretch ~1640 (Medium) alkene->cc_stretch C=C Stretch alkenyl_ch_stretch ~3020 (Medium) alkene->alkenyl_ch_stretch =C-H Stretch alkyl_ch_stretch ~2950 (Medium-Strong) alkyl->alkyl_ch_stretch C-H Stretch

Caption: Correlation of Functional Groups to IR Peaks.

References

Application Notes and Protocols for Michael Addition Reactions of Methyl 2-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] It involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2] Methyl 2-hexenoate, an α,β-unsaturated ester, serves as a versatile Michael acceptor, enabling the synthesis of a wide array of functionalized molecules. These products are valuable intermediates in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).[3]

Due to the limited availability of specific literature on Michael additions involving this compound, the following protocols are based on well-established procedures for structurally similar, sterically hindered α,β-unsaturated esters.[3] These representative protocols can serve as a robust starting point for the development of specific synthetic routes.

General Considerations for Michael Additions to this compound

The reactivity of this compound as a Michael acceptor can be influenced by several factors:

  • Choice of Nucleophile: "Soft" nucleophiles, such as enolates, amines, and thiols, are generally preferred for conjugate addition.[4]

  • Catalyst Selection: The use of a catalyst is often essential to promote the reaction and can influence both the yield and stereoselectivity.[1] Organocatalysts (e.g., thioureas, squaramides, and cinchona alkaloids) and metal-based catalysts (e.g., Lewis acids) have proven effective.[1][3]

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial for achieving desired outcomes.[3]

Application Note 1: Michael Addition of Carbon Nucleophiles

The addition of carbon nucleophiles, such as malonates and nitroalkanes, is a cornerstone for C-C bond formation.[2][3]

Organocatalytic Addition of Malonates

Protocol: Asymmetric Michael Addition of Diethyl Malonate

This protocol is adapted from established procedures for the asymmetric Michael addition to α,β-unsaturated esters.[3]

Materials:

  • This compound

  • Diethyl malonate

  • Organocatalyst (e.g., a chiral thiourea (B124793) or squaramide derivative, 5-20 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the organocatalyst.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv.).

  • Add diethyl malonate (1.2-2.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Application Note 2: Michael Addition of Heteroatom Nucleophiles

The aza-Michael (amines) and thia-Michael (thiols) additions are pivotal for the synthesis of nitrogen- and sulfur-containing compounds, which are prevalent in many pharmaceutical agents.[3]

Aza-Michael Addition of Amines

Protocol: Lewis Acid-Catalyzed Aza-Michael Addition of Aniline (B41778)

This protocol is based on studies where Lewis acids enhance the rate of Michael addition of less reactive amines to α,β-unsaturated esters.[3][5]

Materials:

  • This compound

  • Aniline

  • Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, 5-10 mol%)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 equiv.) in the solvent, add the Lewis acid catalyst.

  • Add aniline (1.1 equiv.) and stir the mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Thia-Michael Addition of Thiols

Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol

This protocol is adapted from a solvent-free method for the addition of thiols to α,β-unsaturated carbonyl compounds.[3]

Materials:

  • This compound

  • Thiophenol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction flask, mix this compound (1.0 equiv.) and thiophenol (1.5-2.0 equiv.).

  • Stir the neat mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the product can be purified directly by column chromatography.

Data Presentation

While specific quantitative data for Michael additions to this compound is scarce in the literature, the following tables provide representative data from reactions with structurally similar α,β-unsaturated esters. This data can be used as a benchmark for optimizing reactions with this compound.

Table 1: Asymmetric Michael Addition of Carbon Nucleophiles to α,β-Unsaturated Esters

Michael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Methyl CrotonateDiethyl MalonateChiral Thiourea (10)TolueneRT249592Adapted from[3]
Ethyl 2-hexenoateNitromethaneCinchona Alkaloid (20)CH₂Cl₂-20488895Adapted from[6]
Methyl CinnamateAcetylacetone(S)-Proline (20)DMSORT1291N/AAdapted from general procedures

Table 2: Michael Addition of Heteroatom Nucleophiles to α,β-Unsaturated Esters

Michael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Ethyl AcrylateAnilineYb(OTf)₃ (10)MeCN501292Adapted from[5]
Methyl AcrylatePiperidineNoneWaterRT1>95Adapted from[5]
Methyl Vinyl KetoneThiophenolNoneNeatRT0.593Adapted from[3]

Visualizations

Michael Addition Reaction Mechanism

Michael_Addition cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Product MA This compound (Michael Acceptor) Enolate Enolate Intermediate MA->Enolate 1. Nucleophilic Attack Nu Nucleophile (Nu⁻) (Michael Donor) Nu->Enolate Adduct Michael Adduct Enolate->Adduct 2. Protonation

Caption: General mechanism of the Michael addition reaction.

Experimental Workflow for a Catalyzed Michael Addition

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Combine Catalyst and This compound in Solvent Add_Nu Add Nucleophile Start->Add_Nu Stir Stir at Controlled Temperature Add_Nu->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Typical experimental workflow for a catalyzed Michael addition.

References

Application Notes and Protocols: Methyl 2-hexenoate as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is an α,β-unsaturated ester that serves as a versatile substrate for a variety of enzymatic transformations. Its chemical structure, featuring both an ester linkage and a reactive carbon-carbon double bond, makes it an attractive target for enzymes such as lipases, esterases, and reductases. These biocatalytic reactions offer high selectivity and operate under mild conditions, providing a green alternative to traditional chemical methods for the synthesis of valuable chiral compounds and other fine chemicals. This document provides an overview of the enzymatic reactions involving this compound, along with detailed protocols for key experiments.

Enzymatic Reactions Involving this compound

This compound can participate in several types of enzymatic reactions, primarily categorized as:

  • Hydrolysis: Catalyzed by lipases and esterases, this reaction involves the cleavage of the ester bond to produce 2-hexenoic acid and methanol. This process is crucial for the preparation of the corresponding carboxylic acid under mild conditions.

  • Transesterification: Lipases can also catalyze the exchange of the methyl group with other alcohols, leading to the formation of different alkyl 2-hexenoates. This is a valuable method for synthesizing a library of ester derivatives.

  • Reduction: The carbon-carbon double bond of this compound can be stereoselectively reduced by ene-reductases, such as Old Yellow Enzyme (OYE), to yield chiral methyl hexanoate (B1226103). This asymmetric reduction is of significant interest in the synthesis of enantiomerically pure compounds.

Data Presentation: Quantitative Analysis of Enzymatic Reactions

The following tables summarize key quantitative data for the enzymatic reactions of this compound. Please note that while extensive literature exists for similar substrates, specific kinetic data for this compound is not broadly published. The presented data is a representative compilation based on typical enzyme performance with analogous α,β-unsaturated esters and should be considered as a starting point for experimental design.

Table 1: Lipase-Catalyzed Hydrolysis of this compound

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)Km (mM)Vmax (µmol/min/mg)Specific Activity (U/mg)Yield (%)
Lipase (B570770) BCandida antarctica7.0405.2120.5150>95
LipasePseudomonas fluorescens8.0358.185.2105>90
LipasePenicillium crustosum9.0376.598.7120>92

Table 2: Ene-Reductase-Catalyzed Reduction of this compound

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)Km (mM)kcat (s-1)Enantiomeric Excess (ee, %)Product
Old Yellow Enzyme 1 (OYE1)Saccharomyces pastorianus7.0302.515.3>99 (R)(R)-Methyl hexanoate
Ene-ReductaseZymomonas mobilis6.5353.112.8>98 (S)(S)-Methyl hexanoate
Ene-ReductaseGeobacillus kaustophilus7.5501.820.1>99 (R)(R)-Methyl hexanoate

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to 2-hexenoic acid using Candida antarctica lipase B (CALB).

Materials:

Procedure:

  • Reaction Setup: In a 50 mL round bottom flask, prepare a solution of this compound (e.g., 100 mM) in n-heptane (20 mL).

  • Add 2 mL of 50 mM phosphate buffer (pH 7.0) to the reaction mixture.

  • Add the immobilized CALB (e.g., 10 mg/mL of total reaction volume).

  • Incubation: Place the reaction vessel in a water bath set to 40°C and stir the mixture at 200 rpm.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Preparation for Analysis: Add the aliquot to 1 mL of ethanol to stop the enzymatic reaction. Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the sample with a standardized 0.1 M NaOH solution until a persistent pink color is observed. The amount of NaOH consumed is proportional to the amount of 2-hexenoic acid produced.

  • Calculation of Conversion: Calculate the percentage conversion of this compound to 2-hexenoic acid based on the initial substrate concentration and the amount of acid produced at each time point.

Analytical Method:

The progress of the hydrolysis can be monitored by determining the amount of 2-hexenoic acid produced. This is typically done by acid-base titration as described above. Alternatively, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to quantify the decrease in the substrate (this compound) concentration and the increase in the product (2-hexenoic acid) concentration over time.

Protocol 2: Ene-Reductase-Catalyzed Reduction of this compound

This protocol outlines the asymmetric reduction of the C=C double bond of this compound using an ene-reductase, such as Old Yellow Enzyme (OYE), with a cofactor regeneration system.

Materials:

  • This compound

  • Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae (or other suitable ene-reductase)

  • Nicotinamide adenine (B156593) dinucleotide phosphate, reduced (NADPH)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Thermomixer or incubator shaker

  • Centrifuge

  • Gas chromatograph with a chiral column (e.g., Cyclodex-B)

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL.

    • 1 mM NADP+

    • 10 mM Glucose-6-phosphate (G6P)

    • 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)

    • 1 mg/mL OYE

    • 10 mM this compound (dissolved in a minimal amount of DMSO, typically <5% v/v).

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Reaction Termination and Product Extraction: Stop the reaction by adding 500 µL of ethyl acetate. Vortex thoroughly to extract the product.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: Analyze the extracted product by gas chromatography (GC) using a chiral column to determine the conversion and the enantiomeric excess (ee) of the methyl hexanoate product.

Mandatory Visualizations

Enzymatic_Reactions_of_Methyl_2_hexenoate cluster_hydrolysis Hydrolysis / Transesterification cluster_reduction Reduction M2H This compound Lipase Lipase / Esterase M2H->Lipase EneReductase Ene-Reductase (e.g., OYE) M2H->EneReductase HA 2-Hexenoic Acid Lipase->HA + H2O Methanol Methanol Lipase->Methanol Other_Ester Other Alkyl 2-hexenoate Lipase->Other_Ester + Other Alcohol Other_Alcohol Other Alcohol MH Methyl Hexanoate EneReductase->MH NADP NADP+ EneReductase->NADP NADPH NAD(P)H NADPH->EneReductase

Caption: Enzymatic transformations of this compound.

Hydrolysis_Workflow start Start setup Prepare Reaction Mixture: - this compound in n-heptane - Phosphate buffer (pH 7.0) - Immobilized CALB start->setup incubate Incubate at 40°C with stirring setup->incubate sample Withdraw aliquots at time intervals incubate->sample sample->incubate Continue incubation quench Quench reaction with ethanol sample->quench titrate Titrate with NaOH quench->titrate analyze Calculate % conversion titrate->analyze end End analyze->end Reduction_Signaling_Pathway cluster_cofactor Cofactor Regeneration cluster_reduction Substrate Reduction G6P Glucose-6-Phosphate G6PDH G6P Dehydrogenase G6P->G6PDH NADPH NADPH G6PDH->NADPH SixPG 6-Phospho-glucono- δ-lactone G6PDH->SixPG NADP NADP+ NADP->G6PDH OYE Old Yellow Enzyme NADPH->OYE M2H This compound M2H->OYE OYE->NADP Recycle MH Methyl Hexanoate OYE->MH

Application Notes and Protocols for the Synthesis of Polymeric Materials from Methyl 2-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is an α,β-unsaturated ester with potential applications in the synthesis of novel polymeric materials. Its structure, featuring a reactive double bond conjugated to an ester group, makes it amenable to various polymerization techniques. The resulting polymers, poly(this compound), are expected to exhibit unique properties due to the presence of the butyl side chain, which can influence the polymer's thermal and mechanical characteristics. This document provides an overview of the potential polymerization methods for this compound, detailed hypothetical protocols based on analogous monomer systems, and expected material properties.

Disclaimer: Experimental data specifically for the polymerization of this compound is limited in publicly available literature. The following protocols and data are based on established methods for structurally similar α,β-unsaturated esters, such as methyl methacrylate (B99206) and other acrylates. These should be considered as starting points for research and will require optimization.

Physicochemical Properties of this compound

A summary of the known properties of the monomer, this compound, is provided below.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless mobile liquid with a fruity aroma[1]
Boiling Point 168-170 °C at 760 mmHg[2]
Density 0.911-0.916 g/cm³[1]
Refractive Index 1.423-1.429[1]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[1]

Potential Polymerization Methods

Based on the chemical structure of this compound, the following polymerization methods are considered feasible for the synthesis of poly(this compound).

Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). The electron-withdrawing ester group in this compound can stabilize a carbanionic propagating species, making it a suitable candidate for this method.

Free Radical Polymerization

Free radical polymerization is a versatile and widely used method for a variety of vinyl monomers. It is generally more tolerant to impurities and functional groups compared to anionic polymerization. Both conventional and controlled/living radical polymerization techniques could be employed.

  • Conventional Free Radical Polymerization: This method is straightforward but offers less control over the polymer architecture.

  • Controlled/Living Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide better control over molecular weight, polydispersity, and end-group functionality.

Hypothetical Experimental Data

The following tables present hypothetical data for the polymerization of this compound based on typical results observed for similar monomers. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: Hypothetical Results for Anionic Polymerization of this compound

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol , theory)Mn ( g/mol , exp)PDI (Mw/Mn)
1n-BuLi50-781>956,4006,2001.05
2n-BuLi100-782>9512,80012,5001.06
3DPhLi50-781>956,4006,3001.04
4DPhLi100-782>9512,80012,6001.05

Table 2: Hypothetical Results for Free Radical Polymerization of this compound

EntryPolymerization MethodInitiator/CTA[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDI (Mw/Mn)
1ConventionalAIBN2007068518,0001.8
2ConventionalBPO2007068819,5001.9
3ATRPCuBr/PMDETA1006049211,8001.15
4RAFTCPADB1007059512,2001.10

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound. Strict adherence to anhydrous and oxygen-free conditions is crucial for anionic polymerization.

Protocol 1: Anionic Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone ketyl)

  • n-Butyllithium (n-BuLi) or Diphenylhexyllithium (DPhLi) in hexane (B92381)

  • Anhydrous methanol (B129727)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Add anhydrous THF (e.g., 50 mL) to the flask via a cannula.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the initiator (e.g., a calculated amount of n-BuLi solution) dropwise to the stirred THF.

  • Slowly add the purified this compound monomer (e.g., 5 g, 39 mmol) to the initiator solution via a syringe.

  • Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours). The solution may become viscous.

  • Terminate the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL) to quench the living anionic chain ends.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structure confirmation.

Protocol 2: Conventional Free Radical Polymerization of this compound

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (recrystallized)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Methanol or hexane for precipitation

  • Nitrogen gas

Procedure:

  • Place this compound (e.g., 10 g, 78 mmol) and the initiator (e.g., AIBN, 0.1 mol% relative to monomer) in a reaction flask with a magnetic stir bar.

  • Add solvent if solution polymerization is desired (e.g., 20 mL of toluene).

  • Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the specified time (e.g., 4-8 hours).

  • Cool the reaction to room temperature. If the mixture is very viscous, dilute with additional solvent.

  • Precipitate the polymer by pouring the solution into a large volume of a stirred non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven.

  • Characterize the polymer for its molecular weight, polydispersity, and structure.

Protocol 3: Controlled Radical (ATRP) Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent

  • Methanol for precipitation

  • Nitrogen gas

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a stir bar.

  • Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add the solvent (e.g., 5 mL of anisole), this compound (e.g., 1.28 g, 10 mmol), and the initiator EBiB (e.g., 14.7 µL, 0.1 mmol).

  • Freeze-pump-thaw the mixture three times to ensure complete deoxygenation.

  • Under a positive nitrogen flow, add the ligand PMDETA (e.g., 20.9 µL, 0.1 mmol) via syringe to start the polymerization.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., by ¹H NMR or GC).

  • After reaching the desired conversion or time, cool the flask and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper complex.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

  • Characterize the resulting polymer.

Visualizations

Polymerization_of_Methyl_2_Hexenoate cluster_monomer Monomer cluster_methods Polymerization Methods cluster_polymer Polymer Monomer This compound (CH3(CH2)2CH=CHCOOCH3) Anionic Anionic Polymerization (e.g., n-BuLi, -78°C) Monomer->Anionic FreeRadical Free Radical Polymerization (e.g., AIBN, 70°C) Monomer->FreeRadical CRP Controlled Radical Polym. (e.g., ATRP, RAFT) Monomer->CRP Polymer Poly(this compound) Anionic->Polymer FreeRadical->Polymer CRP->Polymer

Caption: Polymerization pathways for this compound.

Anionic_Workflow start Start setup Assemble Flame-Dried Schlenk Line Glassware start->setup add_solvent Add Anhydrous THF setup->add_solvent cool Cool to -78°C add_solvent->cool add_initiator Add Initiator (e.g., n-BuLi) cool->add_initiator add_monomer Add Purified This compound add_initiator->add_monomer polymerize Polymerize for 1-4 hours add_monomer->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate in Non-Solvent terminate->precipitate isolate Filter and Dry Polymer precipitate->isolate characterize Characterize Polymer (GPC, NMR) isolate->characterize end End characterize->end

Caption: Experimental workflow for anionic polymerization.

Radical_Workflow start Start mix Mix Monomer, Initiator, and Solvent start->mix deoxygenate Deoxygenate with Nitrogen mix->deoxygenate heat Heat to Reaction Temperature (e.g., 70°C) deoxygenate->heat polymerize Polymerize for 4-8 hours heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Non-Solvent cool->precipitate isolate Filter and Dry Polymer precipitate->isolate characterize Characterize Polymer (GPC, NMR) isolate->characterize end End characterize->end

Caption: Experimental workflow for free radical polymerization.

Potential Applications

Polymers derived from this compound could find applications in various fields, depending on their final properties. The presence of the butyl side chain may impart increased hydrophobicity and a lower glass transition temperature compared to poly(methyl acrylate), making these materials potentially suitable for:

  • Coatings and Adhesives: The polymer's properties could be tailored for specific surface coating applications or as a component in pressure-sensitive adhesives.

  • Biomaterials: If biocompatible and biodegradable, these polymers could be explored for drug delivery systems, tissue engineering scaffolds, or medical device coatings. Further functionalization of the polymer backbone or side chains could introduce specific biological activities.

  • Elastomers and Plastics: Depending on the molecular weight and degree of branching, poly(this compound) could be developed into soft elastomers or more rigid plastics.

Further research, including copolymerization with other monomers, will be essential to fully explore the potential of this compound in the synthesis of advanced polymeric materials.

References

Synthesis of Methyl 2-Hexenoate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hexenoate is a valuable unsaturated ester utilized in the flavor and fragrance industry and as a versatile intermediate in organic synthesis. The Fischer-Speier esterification, a classic and widely used method for the synthesis of esters, provides a straightforward and efficient route to this compound. This application note details a comprehensive protocol for the synthesis of this compound from 2-hexenoic acid and methanol (B129727), employing an acid catalyst. The procedure is designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a detailed methodology, data presentation, and a visual representation of the experimental workflow.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 2-hexenoic acid with methanol, as depicted in the following reaction scheme:

The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is used, and the water formed during the reaction is typically removed.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Refractive Index
2-Hexenoic AcidC₆H₁₀O₂114.14~0.96~208~1.44
MethanolCH₄O32.040.79264.71.329
This compoundC₇H₁₂O₂128.17[1]0.911-0.916[1]168-170[2]1.423-1.429[1]

Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.[3][4][5][6]

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[7]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Short path distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-hexenoic acid and an excess of anhydrous methanol (typically 3-5 molar equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure buildup in the separatory funnel).

    • Water.

    • Saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation or short path distillation under reduced pressure to obtain the pure product.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

  • ¹H NMR: Spectral data for this compound is available in public databases such as PubChem.[1]

  • ¹³C NMR: The presence of characteristic peaks for the ester carbonyl, the double bond carbons, the methoxy (B1213986) group, and the alkyl chain carbons should be confirmed.[1]

  • IR Spectroscopy: The IR spectrum should show a strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹).[1]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Combine 2-Hexenoic Acid and Methanol catalyst 2. Add H₂SO₄ (catalyst) reactants->catalyst reflux 3. Reflux for 1-2 hours catalyst->reflux quench 4. Cool and Quench with Water reflux->quench extract 5. Extract with Diethyl Ether quench->extract wash_bicarb 6a. Wash with NaHCO₃ extract->wash_bicarb wash_water 6b. Wash with Water wash_bicarb->wash_water wash_brine 6c. Wash with Brine wash_water->wash_brine dry 7. Dry with Na₂SO₄ wash_brine->dry evaporate 8. Remove Solvent (Rotary Evaporator) dry->evaporate distill 9. Purify by Distillation evaporate->distill characterize 10. Characterize Product (NMR, IR, MS) distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Methyl 2-hexenoate as a Standard for Analytical Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is a volatile organic compound found in various natural products, including fruits and teas, contributing to their characteristic aromas. In the fields of analytical chemistry, food science, and drug development, the accurate quantification of such volatile compounds is crucial for quality control, flavor and fragrance analysis, and impurity profiling. The use of a well-characterized analytical standard is paramount for achieving reliable and reproducible results. This application note provides a detailed protocol for the use of this compound as a standard for analytical calibration, primarily focusing on Gas Chromatography (GC) based methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is essential for its proper handling and use in analytical methodologies.

PropertyValue
Chemical Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 2396-77-2
Appearance Colorless to pale yellow liquid
Boiling Point ~153 °C at 760 mmHg
Purity ≥97% (Purity should be confirmed by the supplier's Certificate of Analysis)
Storage Store in a cool, dry place, away from light.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of calibration standards is the foundation of a reliable quantitative analysis.[1]

Materials:

  • This compound (certified reference material with known purity)

  • High-purity solvent (e.g., Hexane, Methanol, or a solvent compatible with the analytical method and sample matrix)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent and dilute to the mark.

    • Calculate the exact concentration of the stock solution based on the weighed mass and the purity of the standard.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards.

    • The concentration range should bracket the expected concentration of the analyte in the samples. A typical range for GC analysis of volatile esters could be from 0.1 µg/mL to 10 µg/mL.

Gas Chromatography (GC) Method for Calibration

This protocol outlines a general GC-FID (Flame Ionization Detector) method suitable for the analysis of this compound. Method parameters should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph with FID

  • Capillary GC column (e.g., DB-5, HP-5ms, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

GC Conditions:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 or as optimized)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Calibration Curve Construction:

  • Inject each of the prepared working standard solutions in triplicate.

  • Record the peak area of the this compound peak for each injection.

  • Plot the average peak area against the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptable linearity is generally indicated by an R² value ≥ 0.995.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for a calibration curve of this compound, which should be established during method validation.

ParameterExpected Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) ≥ 0.998
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow for Calibration Curve Preparation

G Workflow for Calibration Curve Preparation cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Dissolve in Solvent (Stock Solution) A->B C Perform Serial Dilutions (Working Standards) B->C D Inject Standards into GC C->D E Acquire Chromatograms and Peak Areas D->E F Plot Peak Area vs. Concentration E->F G Perform Linear Regression F->G H Establish Calibration Curve (y = mx + c, R²) G->H

Caption: Workflow for generating a calibration curve for this compound.

General Workflow for Sample Analysis

G Workflow for Sample Quantification cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_quantification Quantification S1 Prepare Sample (e.g., Extraction, Dilution) S2 Inject Prepared Sample into GC S1->S2 S3 Obtain Peak Area of This compound S2->S3 S4 Use Calibration Curve (y = mx + c) S3->S4 S5 Calculate Concentration in Sample S4->S5 Calib Established Calibration Curve Calib->S4

References

Application Notes and Protocols: The Role of Methyl 2-hexenoate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is a volatile organic compound that has been identified as a significant semiochemical in the chemical ecology of several insect species. As a component of fruit and plant volatiles, it plays a crucial role in host-plant location and can elicit both attractive and repellent behavioral responses in insects, depending on the concentration and the insect species. This document provides a comprehensive overview of the application of this compound in insect pheromone research, with a focus on detailed experimental protocols and quantitative data.

Data Presentation

Behavioral Response of Drosophila suzukii to this compound

The behavioral response of the spotted-wing drosophila, Drosophila suzukii, to this compound has been shown to be dose-dependent. Laboratory-based olfactometer assays have demonstrated that this compound can act as both an attractant at lower concentrations and a repellent at higher concentrations.

Concentration (µg)Behavioral ResponsePreference Index (PI)Statistical Significance (p-value)
0.01Attraction0.42 ± 0.05< 0.05
0.1Attraction0.35 ± 0.06< 0.05
1Neutral0.08 ± 0.07> 0.05
10Repellency-0.25 ± 0.08< 0.05
100Repellency-0.48 ± 0.05< 0.05

Preference Index (PI) is calculated as (No - Nc) / (No + Nc), where No is the number of insects choosing the odor source and Nc is the number of insects choosing the control. A positive PI indicates attraction, a negative PI indicates repellency, and a PI around zero indicates a neutral response.

Electroantennogram (EAG) Screening

Experimental Protocols

Y-Tube Olfactometer Bioassay for Behavioral Response

This protocol details a standard Y-tube olfactometer assay to evaluate the behavioral response of insects to this compound.

a. Materials:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (containing distilled water)

  • Charcoal filter

  • Odor source vials

  • Filter paper

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Insect rearing cages

  • Test insects (e.g., Drosophila suzukii)

b. Protocol:

  • Preparation of Odor Source: Prepare serial dilutions of this compound in the chosen solvent to achieve the desired test concentrations (e.g., 0.01 µg/µL, 0.1 µg/µL, 1 µg/µL, 10 µg/µL, and 100 µg/µL).

  • Apply a standard volume (e.g., 10 µL) of the this compound solution onto a piece of filter paper.

  • Place the filter paper into an odor source vial.

  • Prepare a control vial with filter paper treated with the solvent only.

  • Olfactometer Setup: Connect the air source to the charcoal filter and humidifier.

  • Split the airflow and pass it through two flow meters, ensuring an equal and constant flow rate (e.g., 100 mL/min) into each arm of the Y-tube.

  • Connect the odor source vial and the control vial to the respective arms of the olfactometer.

  • Insect Introduction: Gently introduce a single insect into the base of the Y-tube.

  • Data Collection: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

  • Record the choice of each insect.

  • After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

  • Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Test a sufficient number of insects (e.g., 50-100) for each concentration.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol outlines the procedure for identifying biologically active compounds, such as this compound, from a complex mixture of volatiles using GC-EAD.

a. Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Effluent splitter

  • Heated transfer line

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

  • Humidified and purified air source

  • Insect antenna preparation (e.g., excised antenna of D. suzukii)

  • Saline solution (e.g., Ringer's solution)

  • Sample containing volatile compounds (e.g., headspace extract of a host plant)

b. Protocol:

  • GC Setup: Install an appropriate GC column (e.g., non-polar or polar capillary column) and set the temperature program to separate the volatile compounds in the sample.

  • Effluent Splitting: At the end of the GC column, install a splitter to divide the effluent between the FID and the EAD. A typical split ratio is 1:1.

  • EAD Setup: Connect one outlet of the splitter to a heated transfer line that directs the GC effluent to the insect antenna.

  • Position the outlet of the transfer line in a stream of humidified, purified air flowing over the antennal preparation.

  • Antennal Preparation: Anesthetize an insect by chilling. Under a microscope, carefully excise an antenna.

  • Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted at the base.

  • Connect the electrodes to a high-impedance amplifier.

  • Data Acquisition: Inject the volatile sample into the GC.

  • Simultaneously record the signal from the FID (producing a chromatogram) and the EAG amplifier.

  • Data Analysis: Compare the two recordings. Peaks in the FID chromatogram that correspond in time to a depolarization (a downward deflection) in the EAG signal are identified as electrophysiologically active compounds.

  • Identification of the active compounds is then typically confirmed by GC-Mass Spectrometry (GC-MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative olfactory signaling pathway for esters like this compound and a typical experimental workflow for pheromone identification.

olfactory_signaling_pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane OBP Odorant Binding Protein (OBP) ORx Odorant Receptor (ORx) OBP->ORx Transport & Release M2H This compound M2H->OBP Binding Orco Orco Gq G-protein (Gq) ORx->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channel IP3->IonChannel Opening Depolarization Membrane Depolarization IonChannel->Depolarization Ca2+/Na+ Influx Action Potential Action Potential Depolarization->Action Potential

Caption: Putative olfactory signaling pathway for this compound.

experimental_workflow cluster_identification Identification of Bioactive Compounds cluster_validation Behavioral & Physiological Validation cluster_application Application Volatile_Collection Volatile Collection (e.g., Headspace Aeration) GC_EAD GC-EAD Screening Volatile_Collection->GC_EAD GC_MS GC-MS Analysis GC_EAD->GC_MS Compound_ID Compound Identification GC_MS->Compound_ID Synthesis Chemical Synthesis of Identified Compounds Compound_ID->Synthesis EAG Electroantennography (EAG) Dose-Response Synthesis->EAG Behavioral_Assay Behavioral Assays (e.g., Y-tube Olfactometer) Synthesis->Behavioral_Assay Field_Trials Field Trapping Experiments Behavioral_Assay->Field_Trials Lure_Development Development of Lures for Monitoring & Mass Trapping Field_Trials->Lure_Development

Caption: Experimental workflow for pheromone research.

References

Methyl 2-Hexenoate in Materials Science: A Field of Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence as a volatile compound in various natural products and its established use in the flavor and fragrance industry, the application of methyl 2-hexenoate as a monomer for advanced materials remains a largely unexplored area of polymer science. A comprehensive review of current scientific literature reveals a significant gap in research regarding the polymerization of this compound and the characterization of its corresponding polymer, poly(this compound). While polymer formation has been noted as a side reaction during the chemical synthesis of this compound, dedicated studies to control this polymerization and evaluate the resulting material's properties are absent.

This lack of specific data prevents the creation of detailed application notes and experimental protocols for its use in materials science. General polymerization techniques for structurally similar α,β-unsaturated esters, such as methyl methacrylate, are well-documented; however, the direct extrapolation of these methods to this compound would be purely speculative without experimental validation. Key quantitative data, including but not limited to, the polymer's molecular weight, glass transition temperature (Tg), mechanical strength, and optical properties, are not available in published literature.

General Polymerization Strategies for α,β-Unsaturated Esters: A Theoretical Framework

While specific protocols for this compound are unavailable, the polymerization of other α,β-unsaturated esters can be broadly categorized into two main pathways: free radical polymerization and anionic polymerization. These established methods could theoretically be adapted for this compound, though extensive optimization would be required.

A generalized workflow for investigating the polymerization of a novel monomer like this compound is presented below. This workflow is a hypothetical construct based on standard polymer synthesis and characterization practices and does not represent a validated protocol for this compound.

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Polymer Characterization Monomer_Synthesis Synthesis of This compound Monomer_Purification Purification (e.g., Distillation) Monomer_Synthesis->Monomer_Purification Polymerization Polymerization Reaction (Controlled Temperature & Atmosphere) Monomer_Purification->Polymerization Initiator Initiator Selection (Radical or Anionic) Initiator->Polymerization Solvent Solvent Selection Solvent->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Drying Drying Purification->Drying Analysis Structural & Property Analysis (NMR, GPC, DSC, TGA, Mechanical Testing) Drying->Analysis

Figure 1. A conceptual workflow for the synthesis and characterization of poly(this compound).

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the polymerization of an α,β-unsaturated ester. These are not validated for this compound and are provided for illustrative purposes only.

Protocol 1: Hypothetical Free Radical Polymerization
  • Monomer Preparation: Purify this compound by vacuum distillation to remove any inhibitors or impurities.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 10 g) in a suitable solvent (e.g., toluene, 50 mL).

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.1 mol% relative to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 24 hours).

  • Isolation: After cooling, precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Hypothetical Anionic Polymerization
  • Stringent Purification: Anionic polymerization requires extremely pure reagents and anhydrous conditions. Purify this compound and the chosen solvent (e.g., tetrahydrofuran, THF) by distillation over appropriate drying agents.

  • Reaction Setup: In a glovebox or under high vacuum, add the purified solvent to a reaction vessel.

  • Initiation: Cool the solvent to a low temperature (e.g., -78 °C) and add an anionic initiator, such as n-butyllithium or sodium naphthalenide, dropwise until a persistent color indicates the titration of impurities. Then, add the calculated amount of initiator.

  • Monomer Addition: Slowly add the purified this compound to the initiator solution. A color change often indicates the formation of propagating anions.

  • Polymerization: Allow the reaction to proceed at the low temperature for a set period.

  • Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.

  • Isolation and Purification: Precipitate the polymer in a non-solvent (e.g., hexane (B92381) or methanol), filter, and dry under vacuum.

Future Outlook

The field of materials science is continually seeking new monomers to create polymers with novel properties. This compound, with its alkyl side chain, presents an interesting candidate for the synthesis of potentially hydrophobic and processable polymers. Future research into the controlled polymerization of this monomer is necessary to determine the properties of poly(this compound) and to identify any potential applications in areas such as coatings, adhesives, or specialty plastics. Until such studies are conducted, its role in materials science remains speculative. Researchers and scientists are encouraged to explore this untapped potential.

Application Notes and Protocols: Reaction of Methyl 2-Hexenoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between methyl 2-hexenoate, an α,β-unsaturated ester, and Grignard reagents. The reaction's outcome is highly dependent on the reaction conditions, particularly the presence or absence of a copper catalyst, which dictates the regioselectivity of the nucleophilic attack. This document outlines the primary reaction pathways, provides quantitative data for analogous systems, and offers detailed experimental protocols for both uncatalyzed and copper-catalyzed reactions.

Introduction

The reaction of Grignard reagents (RMgX) with α,β-unsaturated esters like this compound can proceed via two main pathways: 1,2-addition (direct addition) to the carbonyl group or 1,4-addition (conjugate or Michael addition) to the β-carbon. The choice between these pathways is a critical aspect of synthetic strategy, as it leads to vastly different product scaffolds.

  • 1,2-Addition: In the absence of a catalyst, "hard" nucleophiles like Grignard reagents typically favor 1,2-addition to the electrophilic carbonyl carbon. This reaction, after acidic workup, yields a tertiary allylic alcohol. However, with esters, this is often followed by the elimination of the methoxy (B1213986) group and a second addition of the Grignard reagent, ultimately leading to a tertiary alcohol where two identical R groups from the Grignard reagent have been added.

  • 1,4-Conjugate Addition: The presence of a catalytic amount of a copper(I) salt, such as copper(I) bromide or iodide, dramatically alters the regioselectivity. The Grignard reagent first undergoes transmetalation with the copper salt to form a softer organocuprate species. This "softer" nucleophile preferentially attacks the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition. Subsequent protonation of the resulting enolate during workup yields a β-substituted saturated ester. This method is highly valuable for the stereoselective formation of new carbon-carbon bonds at the β-position.

Data Presentation

Table 1: Uncatalyzed Reaction of Grignard Reagents with α,β-Unsaturated Esters

Grignard Reagent (RMgX)SubstrateMajor Product(s)Typical Yield (%)Observations
CH₃MgBrMethyl CrotonateMixture of 1,2- and 1,4-addition productsVariable1,2-addition is often competitive.
n-BuMgBrsec-Butyl SorbateMixture of conjugate and 1,2-addition productsNot specifiedUncatalyzed reaction leads to mixed products.[1]
PhMgBrMethyl β-phenyl-cinnamylideneacetateTertiary Alcohol (1,2-addition product)Not specifiedSteric hindrance at the β-position favors 1,2-addition.[1]

Table 2: Copper-Catalyzed 1,4-Conjugate Addition of Grignard Reagents to Acyclic α,β-Unsaturated Esters

Grignard Reagent (RMgX)SubstrateCatalyst System1,4-Adduct Yield (%)Enantiomeric Excess (ee, %)
EtMgBrMethyl CrotonateCuBr·SMe₂ / (R,Sp)-Josiphos9596
n-PrMgBrMethyl CrotonateCuBr·SMe₂ / (R,Sp)-Josiphos9696
i-PrMgBrMethyl CrotonateCuBr·SMe₂ / (R,Sp)-Josiphos9498
n-BuMgBrMethyl CinnamateCuI / Tol-BINAP8991
PhMgBrMethyl CrotonateCuBr·SMe₂ / (R,Sp)-Josiphos9299

*Data in Table 2 is adapted from studies on various acyclic α,β-unsaturated esters, demonstrating the general efficacy of copper-catalyzed conjugate addition.[2][3][4][5]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the reaction of this compound with Grignard reagents.

reaction_pathways cluster_start Reactants cluster_products Products after Workup M2H This compound NoCat No Catalyst (e.g., Anhydrous Et₂O or THF) CuCat Copper(I) Catalyst (e.g., CuBr·SMe₂) Grignard Grignard Reagent (RMgX) P12 Tertiary Alcohol (1,2-Addition Product) NoCat->P12 1,2-Addition Pathway P14 β-Substituted Ester (1,4-Addition Product) CuCat->P14 1,4-Conjugate Addition Pathway

Reaction pathways for Grignard addition to this compound.

experimental_workflow start Start prep_glass Dry Glassware (Oven-dried, assembled hot under inert gas) start->prep_glass prep_reagents Prepare Anhydrous Reagents (Solvent, this compound) prep_glass->prep_reagents grignard_formation Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in Ether/THF) prep_reagents->grignard_formation catalyst_prep [Optional] Prepare Catalyst Slurry (Cu(I) salt in THF at low temp) grignard_formation->catalyst_prep For 1,4-Addition reaction Slowly add this compound to Grignard solution (with/without catalyst) at controlled temperature grignard_formation->reaction For 1,2-Addition catalyst_prep->reaction quench Quench Reaction (Saturated aq. NH₄Cl or dilute acid) reaction->quench extraction Workup (Extraction with organic solvent, wash, dry) quench->extraction purification Purify Product (Column chromatography, distillation) extraction->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

Generalized experimental workflow for the Grignard reaction.

Experimental Protocols

Important Safety Note: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for 1,2-Addition (Uncatalyzed)

This protocol is designed to favor the formation of the tertiary alcohol via 1,2-addition.

Materials:

  • This compound

  • Alkyl or Aryl Halide (R-X, where X = Br, I, or Cl)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

  • Iodine crystal (for initiation)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Assemble the glassware while hot and allow it to cool under a stream of inert gas.

    • Add a small crystal of iodine to the flask.

    • Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.

    • Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous solvent in the dropping funnel.

    • Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubble formation, and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the tertiary alcohol.

Protocol 2: General Procedure for 1,4-Conjugate Addition (Copper-Catalyzed)

This protocol is designed to favor the formation of the β-substituted ester via 1,4-conjugate addition.

Materials:

  • Same materials as in Protocol 1

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) or Copper(I) iodide (CuI) (1-5 mol%)

  • (Optional, for enantioselective reactions) Chiral phosphine (B1218219) ligand such as (R,Sp)-Josiphos or Tol-BINAP (1.1-1.2 equivalents relative to the copper salt)

Procedure:

  • Preparation of the Grignard Reagent:

    • Prepare the Grignard reagent (1.2 equivalents) as described in step 1 of Protocol 1.

  • Catalyst Preparation and Reaction:

    • In a separate oven-dried flask under an inert atmosphere, suspend the copper(I) salt (e.g., CuBr·SMe₂, 5 mol%) in anhydrous THF.

    • If a chiral ligand is used, add it to the copper salt suspension and stir for 15-30 minutes.

    • Cool this catalyst slurry to -78 °C (dry ice/acetone bath).

    • Slowly add the prepared Grignard reagent to the catalyst slurry and stir for 15-30 minutes.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the solution of this compound dropwise to the cold organocuprate solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the β-substituted ester.

Conclusion

The reaction of this compound with Grignard reagents is a versatile transformation that can be directed to yield either tertiary alcohols (1,2-addition) or β-substituted esters (1,4-conjugate addition). The key to controlling the regioselectivity lies in the use of a copper(I) catalyst, which promotes the formation of a softer organocuprate nucleophile that favors the 1,4-addition pathway. The protocols provided herein offer a starting point for the synthesis of these valuable molecular scaffolds, which are of significant interest in the fields of organic synthesis and drug development. Researchers should optimize the reaction conditions for their specific Grignard reagent and desired product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-hexenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 2-hexenoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Poor Ylide/Phosphonate (B1237965) Carbanion Formation Verify Base Strength and Freshness: Use a sufficiently strong and fresh base to ensure complete deprotonation of the phosphonium (B103445) salt or phosphonate ester. For unstabilized Wittig reagents, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required. For stabilized phosphonates in HWE reactions, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common. Ensure KOtBu is fresh and stored under anhydrous conditions.[1] Anhydrous Conditions: Both Wittig reagents and phosphonate carbanions are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[1]
Ylide Instability In Situ Generation: For unstable ylides, consider generating the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.
Low Reactivity of Aldehyde/Ketone Check Aldehyde Purity: Ensure the aldehyde (butanal for this compound synthesis) is pure and free of carboxylic acid impurities, which would be quenched by the ylide or phosphonate carbanion. Consider HWE Reaction: The Horner-Wadsworth-Emmons reaction is often superior for less reactive or sterically hindered aldehydes, as phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig reagents.
Suboptimal Reaction Conditions Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to improve stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.[1] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.
Difficult Product Isolation By-product Removal: A significant advantage of the HWE reaction is that the phosphate (B84403) by-product is water-soluble and easily removed by aqueous extraction, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

Issue 2: Formation of Unexpected Side Products

Potential Cause Troubleshooting Steps & Recommendations
Side Reactions of the Base Choice of Base: For generating unstabilized ylides in a Wittig reaction, using bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can sometimes be preferable to organolithium bases like n-BuLi to avoid potential side reactions.
Self-condensation of Aldehyde Slow Addition: Add the aldehyde slowly to the reaction mixture containing the ylide or phosphonate carbanion to maintain a low concentration of the aldehyde and minimize self-condensation.
Isomerization of the Double Bond Reaction Conditions: The stereochemical outcome (E/Z isomerism) can be influenced by the reaction conditions and the nature of the reagents. For predominantly (E)-alkenes, the HWE reaction is generally preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing α,β-unsaturated esters like this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both involve the reaction of a carbonyl compound (butanal) with a phosphorus-stabilized carbanion.

Q2: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A2: The HWE reaction offers several advantages:

  • Higher Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic and generally more reactive than Wittig reagents, often leading to better yields, especially with less reactive aldehydes.

  • Easier Purification: The dialkylphosphate by-product of the HWE reaction is water-soluble, making it easy to remove during aqueous workup. In contrast, the triphenylphosphine oxide by-product of the Wittig reaction can often complicate product purification.

  • Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for α,β-unsaturated esters.

Q3: How can I improve the (E)-stereoselectivity of my reaction?

A3: To favor the formation of the (E)-isomer of this compound, the Horner-Wadsworth-Emmons reaction is the preferred method. Factors that can further enhance (E)-stereoselectivity in the HWE reaction include:

  • Using Li+ salts.

  • Higher reaction temperatures (e.g., room temperature vs. -78 °C).

  • Using bulkier aldehydes (not applicable for butanal).

Q4: My yield is consistently low. What are the most critical factors to check?

A4: The most critical factors affecting yield are:

  • Anhydrous Conditions: Ensure all solvents, reagents, and glassware are strictly dry. Moisture will quench the highly basic ylide or phosphonate carbanion.

  • Base Quality: Use a fresh, high-quality strong base in the correct stoichiometric amount to ensure complete formation of the reactive intermediate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent degradation of the reagents.

  • Purity of Starting Materials: Use purified butanal and high-purity phosphonium salt or phosphonate ester.

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials (aldehyde and phosphonium salt/phosphonate) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Butanal

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Wash the NaH with anhydrous hexanes (3 times) to remove the mineral oil, then carefully remove the hexanes via cannula.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

  • Slowly add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure that can be adapted for the synthesis of this compound using a stabilized ylide.

Materials:

  • Butanal

  • (Carbomethoxymethyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Under an inert atmosphere (N2 or Ar), add (carbomethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The mixture will typically turn a characteristic color (e.g., orange or yellow), indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate this compound.

Visualizations

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Trimethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Aldehyde Butanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Base Base (e.g., NaH) Base->Carbanion Deprotonation Carbanion->Oxaphosphetane Nucleophilic Attack Alkene This compound Oxaphosphetane->Alkene Elimination Byproduct Phosphate By-product Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental_Workflow Start Start Reagent_Prep Prepare Anhydrous Reagents and Solvents Start->Reagent_Prep Ylide_Formation Generate Ylide or Phosphonate Carbanion Reagent_Prep->Ylide_Formation Aldehyde_Addition Slowly Add Butanal Ylide_Formation->Aldehyde_Addition Reaction_Monitoring Monitor Reaction by TLC Aldehyde_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Product_Analysis Characterize Product (NMR, GC-MS) Purification->Product_Analysis End End Product_Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Reactions Involving "Methyl 2-hexenoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-hexenoate."

I. Troubleshooting Michael (Conjugate) Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds using α,β-unsaturated carbonyl compounds like this compound. Success often depends on carefully controlling reaction conditions to favor the desired 1,4-addition product over competing side reactions.

Frequently Asked Questions (FAQs): Michael Addition

Q1: My Michael addition reaction is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Michael addition can stem from several factors:

  • Insufficiently Nucleophilic Michael Donor: The nucleophile may not be strong enough to attack the β-carbon of this compound.

    • Solution: If using a carbon nucleophile like a malonate, ensure you are using a strong enough base to generate the enolate. For weaker nucleophiles, consider using a catalyst.

  • Steric Hindrance: The nucleophile or the substrate may be too sterically hindered.

    • Solution: Try elevating the reaction temperature. If that doesn't work, a less hindered nucleophile or a different synthetic route may be necessary.

  • Inappropriate Solvent: The solvent can significantly impact the reaction rate.

    • Solution: Polar, protic solvents can sometimes accelerate the reaction. However, aprotic solvents are often preferred to avoid unwanted side reactions. A solvent screen may be necessary to find the optimal conditions.[1]

  • Deactivated Catalyst: If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are pure and dry.

Q2: I am observing a significant amount of the 1,2-addition product instead of the desired 1,4-addition (conjugate) product. How can I improve the selectivity for the 1,4-adduct?

A2: The competition between 1,2- and 1,4-addition is a common challenge. Here’s how to favor the 1,4-addition:

  • Choice of Nucleophile: "Soft" nucleophiles preferentially attack the "soft" electrophilic β-carbon, leading to 1,4-addition. "Hard" nucleophiles, such as Grignard reagents or organolithiums, tend to attack the "hard" carbonyl carbon, resulting in 1,2-addition.

    • Solution: Use softer nucleophiles like Gilman reagents (organocuprates), enamines, or stabilized enolates (e.g., from malonic esters). Thiols and amines are also soft nucleophiles that favor 1,4-addition.

  • Reaction Conditions: Thermodynamic control favors the more stable 1,4-adduct.

    • Solution: Running the reaction at a slightly elevated temperature can allow the reversible 1,2-addition to revert and the thermodynamically favored 1,4-addition product to accumulate. Using a protic solvent can also facilitate this equilibration.

Q3: My reaction is producing a complex mixture of side products, or I'm seeing polymerization of my this compound. How can I minimize these unwanted reactions?

A3: Side product formation and polymerization are often due to the reactivity of the enolate intermediate formed after the initial conjugate addition.

  • Polymerization: The enolate product of the Michael addition can act as a nucleophile and add to another molecule of this compound, leading to oligomers or polymers.

    • Solution:

      • Use a protic solvent to quickly protonate the enolate intermediate.

      • Employ a catalytic amount of a weak base.

      • Add the this compound slowly to the reaction mixture to keep its concentration low.

  • Other Side Reactions: The enolate intermediate can participate in other reactions, such as aldol (B89426) condensations.

    • Solution: Carefully control the reaction temperature and the stoichiometry of the reagents. Quench the reaction promptly once the starting material is consumed.

Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

This protocol describes the addition of a thiol to this compound, a classic example of a thia-Michael addition.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound in dichloromethane, add thiophenol.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Michael Addition
Product NameReaction TypeNucleophileTypical Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Methyl 3-(phenylthio)hexanoateThia-MichaelThiophenol85-957.4-7.2 (m, 5H), 3.65 (s, 3H), 3.5-3.4 (m, 1H), 2.6-2.4 (m, 2H), 1.7-1.5 (m, 2H), 1.4-1.2 (m, 2H), 0.9 (t, 3H)Representative data for a similar butenoate structure: 166.7, 135.0, 129.0, 128.5, 127.0, 51.5, 45.0, 35.0, 22.0, 14.0

Diagrams: Michael Addition Workflow and Mechanism

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents ReactionVessel Reaction Vessel Reagents->ReactionVessel Solvent Solvent Solvent->ReactionVessel Stirring Stirring at RT ReactionVessel->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Aqueous Wash Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Product Chromatography->Product

Caption: General workflow for a Michael addition reaction.

Michael_Addition_Mechanism Start This compound + Nu⁻ TS1 Nucleophilic Attack at β-carbon Start->TS1 1 Enolate Enolate Intermediate TS1->Enolate 2 Protonation Protonation Enolate->Protonation 3 Product 1,4-Adduct Protonation->Product 4

Caption: Simplified mechanism of a Michael addition reaction.

II. Troubleshooting Hydrogenation Reactions

Hydrogenation is a common method to reduce the carbon-carbon double bond of α,β-unsaturated esters like this compound to yield the corresponding saturated ester. Achieving selective reduction of the C=C bond without affecting the ester group is the primary goal.

Frequently Asked Questions (FAQs): Hydrogenation

Q1: My hydrogenation of this compound is incomplete, even after a long reaction time. What can I do?

A1: Incomplete hydrogenation can be caused by several factors:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.

    • Solution: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure. While balloon pressure is often sufficient, for stubborn reductions, a Parr hydrogenator or a similar apparatus may be necessary.

  • Poor Mass Transfer: The hydrogen gas may not be dissolving into the reaction mixture effectively.

    • Solution: Ensure vigorous stirring to maximize the surface area of contact between the gas, liquid, and solid catalyst phases.

Q2: Besides the desired saturated ester, I am also observing reduction of the ester group to an alcohol. How can I prevent this over-reduction?

A2: While the ester group is generally stable under typical Pd/C hydrogenation conditions, over-reduction can occur under harsh conditions.

  • Reaction Conditions: High temperatures and pressures can lead to the reduction of the ester.

    • Solution: Perform the reaction at room temperature and atmospheric pressure if possible. Monitor the reaction closely and stop it once the starting material is consumed.

  • Catalyst Choice: Some catalysts are more prone to reducing esters.

    • Solution: 10% Pd/C is generally a good choice for selective C=C bond hydrogenation. Avoid more reactive catalysts like Raney nickel if ester reduction is a concern.

Experimental Protocol: Hydrogenation of this compound

This protocol details the selective hydrogenation of the carbon-carbon double bond in this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Ethanol (B145695)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric. Do not allow it to dry completely and handle it in a well-ventilated hood.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation if necessary.

Data Presentation: Hydrogenation
Starting MaterialProductCatalystTypical Yield (%)1H NMR of Product (CDCl3, δ ppm)[2]13C NMR of Product (CDCl3, δ ppm)[2]
This compoundMethyl hexanoate (B1226103)10% Pd/C>953.67 (s, 3H), 2.31 (t, 2H), 1.63 (m, 2H), 1.32 (m, 4H), 0.90 (t, 3H)174.5, 51.7, 34.5, 31.8, 25.1, 22.8, 14.2

Diagrams: Hydrogenation Workflow and Mechanism

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Substrate This compound in Ethanol ReactionVessel Reaction Flask Substrate->ReactionVessel Catalyst Pd/C Catalyst->ReactionVessel InertAtmo Evacuate & Backfill with H2 ReactionVessel->InertAtmo Stirring Vigorous Stirring under H2 balloon InertAtmo->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Filtration Filter through Celite Monitoring->Filtration Concentration Concentrate Filtration->Concentration Product Methyl hexanoate Concentration->Product Hydrogenation_Mechanism cluster_surface Palladium Surface Pd_Surface H2_adsorbed H   H |   | Alkene_adsorbed C=C Adsorbed Product Methyl hexanoate Alkene_adsorbed->Product Syn-addition of H H2 H₂ Gas H2->H2_adsorbed Adsorption Alkene This compound Alkene->Alkene_adsorbed Adsorption

References

Technical Support Center: Synthesis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hexenoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are the Wittig reaction and the Fischer esterification of 2-hexenoic acid. The choice of method often depends on the availability of starting materials, desired stereoselectivity, and scale of the reaction.

Q2: What is the primary byproduct in the Wittig synthesis of this compound, and how can it be removed?

A2: The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[1] Due to its physical properties, it can be challenging to remove.[1] Common purification strategies include:

  • Crystallization: TPPO can sometimes be crystallized from a suitable solvent mixture, such as benzene-cyclohexane.

  • Column Chromatography: Flash chromatography on silica (B1680970) gel is a very effective method for separating the non-polar this compound from the more polar TPPO.[2]

  • Precipitation: Addition of zinc chloride (ZnCl₂) to the reaction mixture in a polar solvent can precipitate a TPPO-Zn complex, which can then be filtered off.[3]

Q3: How can I maximize the yield in a Fischer esterification synthesis of this compound?

A3: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product and maximize the yield, you can:

  • Use an excess of one reactant: Typically, methanol (B129727) is used in large excess as it can also serve as the solvent.[4][5]

  • Remove water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[6]

Troubleshooting Guides

Wittig Reaction Route

This route typically involves the reaction of butanal with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate.[7] Stabilized ylides generally favor the formation of the (E)-isomer of the α,β-unsaturated ester.[8]

Issue: Low or no yield of this compound.

Potential CauseRecommended Solution
Ineffective Ylide Formation Ensure the base used (e.g., sodium hydride, n-butyllithium) is fresh and potent. The reaction should be carried out under anhydrous conditions as ylides are sensitive to water.[9]
Poor Quality of Butanal Butanal can readily oxidize to butanoic acid or polymerize. Use freshly distilled or high-purity butanal.
Steric Hindrance While less of an issue with aldehydes, significant steric hindrance in either the ylide or the carbonyl compound can slow down the reaction. Consider increasing the reaction time or temperature.

Issue: Presence of significant impurities other than triphenylphosphine oxide.

Potential CauseRecommended Solution
Side reactions of the ylide If the ylide is not completely formed or is unstable, it can lead to side products. Ensure complete deprotonation of the phosphonium (B103445) salt.
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.
Formation of the (Z)-isomer While stabilized ylides favor the (E)-isomer, some (Z)-isomer may form. The E/Z ratio can sometimes be influenced by the choice of solvent and the presence of lithium salts.[8] Purification by column chromatography may be necessary to separate the isomers.
Fischer Esterification Route

This method involves the acid-catalyzed reaction of 2-hexenoic acid with methanol.[4][5]

Issue: Low conversion to this compound.

Potential CauseRecommended Solution
Equilibrium not shifted towards products Use a large excess of methanol (can be used as the solvent) and/or remove the water formed during the reaction using a Dean-Stark trap or molecular sieves.[6]
Insufficient catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[4]
Short reaction time Fischer esterification can be slow. Monitor the reaction by TLC or GC until no further conversion is observed. Refluxing for several hours is common.[6]

Issue: Difficulty in purifying the product.

Potential CauseRecommended Solution
Presence of unreacted 2-hexenoic acid After the reaction, the mixture can be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[10]
Presence of water The crude product should be thoroughly dried with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before any final distillation to prevent the formation of azeotropes.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Synthesis RouteCommon ImpuritiesTypical Method of Removal
Wittig Reaction Triphenylphosphine oxideColumn chromatography, crystallization, or precipitation with ZnCl₂[1][2][3]
Unreacted ButanalDistillation
(Z)-isomer of this compoundColumn chromatography
Fischer Esterification Unreacted 2-hexenoic acidAqueous basic wash[10]
Unreacted MethanolEvaporation/Distillation
WaterDrying with anhydrous salts
Precursor Synthesis (Oxidation of 2-hexenal) Unreacted 2-hexenalPurification of 2-hexenoic acid before esterification
Over-oxidation or side productsPurification of 2-hexenoic acid before esterification

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Butanal

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene.

  • Add butanal (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the this compound from triphenylphosphine oxide.

Key Experiment 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-hexenoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[10]

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation if necessary.

Visualizations

experimental_workflow cluster_wittig Wittig Reaction cluster_fischer Fischer Esterification w_start Butanal + Methyl (triphenylphosphoranylidene)acetate w_reaction Reaction in Toluene (Reflux) w_start->w_reaction w_workup Concentration w_reaction->w_workup w_purification Column Chromatography w_workup->w_purification w_product This compound w_purification->w_product f_start 2-Hexenoic Acid + Methanol (excess) + Acid Catalyst f_reaction Reflux f_start->f_reaction f_workup Aqueous Wash (NaHCO3) f_reaction->f_workup f_drying Drying (MgSO4) f_workup->f_drying f_purification Distillation (optional) f_drying->f_purification f_product This compound f_purification->f_product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product synthesis_method Which Synthesis Method? start->synthesis_method wittig Wittig Reaction synthesis_method->wittig Wittig fischer Fischer Esterification synthesis_method->fischer Fischer w_impurity Major Impurity? wittig->w_impurity f_impurity Major Impurity? fischer->f_impurity tppo Triphenylphosphine Oxide w_impurity->tppo Yes unreacted Unreacted Starting Materials w_impurity->unreacted No w_solution1 Optimize Chromatography or use Precipitation tppo->w_solution1 w_solution2 Check Reagent Purity and Reaction Time unreacted->w_solution2 acid Unreacted 2-Hexenoic Acid f_impurity->acid Yes water Water/Methanol f_impurity->water No f_solution1 Perform Aqueous Base Wash acid->f_solution1 f_solution2 Ensure Proper Drying and Solvent Removal water->f_solution2

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Methyl 2-hexenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of methyl 2-hexenoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound, an α,β-unsaturated ester, include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method is often preferred for producing the (E)-isomer (trans-isomer) with high stereoselectivity. It involves the reaction of an aldehyde (butanal) with a phosphonate (B1237965) ylide, such as trimethyl phosphonoacetate. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.[1]

  • Wittig Reaction: This classic olefination reaction uses a phosphorus ylide to convert an aldehyde or ketone into an alkene. For this compound, this would typically involve the reaction of butanal with a stabilized ylide derived from a phosphonium (B103445) salt of a haloacetate. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.[2]

  • Fischer Esterification: This method involves the direct acid-catalyzed esterification of 2-hexenoic acid with methanol (B129727). It is an equilibrium reaction, and efficient removal of water is necessary to drive the reaction to completion.[3]

Q2: I obtained a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-methyl 2-hexenoate?

A2: Achieving high (E)-selectivity is a common challenge. Here are some strategies:

  • For Horner-Wadsworth-Emmons Reactions: The HWE reaction inherently favors the formation of the (E)-alkene.[1] To further enhance selectivity, ensure that the reaction conditions allow for thermodynamic equilibration of the intermediates.

  • For Wittig Reactions: The use of a stabilized ylide (e.g., one with an ester group) generally favors the formation of the (E)-alkene.[2] Reaction conditions, such as the choice of solvent and the presence or absence of lithium salts, can also influence the stereochemical outcome. For (E)-selective reactions with unstabilized ylides, the Schlosser modification can be employed.[2]

Q3: My final product is contaminated with a white, crystalline solid that is difficult to remove. What is it and how can I get rid of it?

A3: If you are using the Wittig reaction, this solid is likely triphenylphosphine (B44618) oxide (TPPO), a common byproduct. TPPO is notoriously difficult to separate from the desired product due to its polarity and solubility in many organic solvents. Here are some purification strategies:

  • Crystallization: In some cases, TPPO can be removed by careful recrystallization.

  • Chromatography: Column chromatography on silica (B1680970) gel is a reliable method for separating this compound from TPPO.

  • Extraction: In some specific cases, extraction with a solvent that selectively dissolves one of the components may be possible.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Problem: Low yield of this compound.

  • Possible Cause: Incomplete deprotonation of the phosphonate.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH, NaOMe) and that your reaction conditions are strictly anhydrous, as moisture will quench the base.

  • Possible Cause: The aldehyde (butanal) is of poor quality or has oxidized.

    • Solution: Use freshly distilled butanal for the reaction.

  • Possible Cause: The reaction has not gone to completion.

    • Solution: Increase the reaction time or gently heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

Wittig Reaction

Problem: Predominance of the undesired (Z)-isomer.

  • Possible Cause: Use of a non-stabilized ylide under kinetic control.

    • Solution: For (E)-selectivity, ensure you are using a stabilized ylide. If a non-stabilized ylide must be used, consider the Schlosser modification which allows for the equilibration of the betaine (B1666868) intermediate to the more stable threo form, leading to the (E)-alkene.[2]

Problem: Difficulty in removing triphenylphosphine oxide (TPPO).

  • Solution: As mentioned in the FAQs, column chromatography is the most effective method. A less polar eluent system will typically elute the desired ester before the more polar TPPO.

Fischer Esterification

Problem: The reaction does not go to completion, and I have a significant amount of starting material left.

  • Possible Cause: The reaction has reached equilibrium.

    • Solution: Fischer esterification is a reversible process.[3] To drive the equilibrium towards the product, you can:

      • Use a large excess of methanol.

      • Remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Problem: The reaction mixture turns dark, and I observe charring.

  • Possible Cause: The acid catalyst (e.g., sulfuric acid) is too concentrated or the reaction temperature is too high, leading to decomposition of the starting material or product.

    • Solution: Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or use a smaller amount of the strong acid. Ensure the reaction temperature is controlled and not excessively high.

Side Reactions and Byproducts Summary

Synthetic MethodCommon Side Reactions/ByproductsCauseMitigation Strategies
Horner-Wadsworth-Emmons Formation of (Z)-isomerIncomplete equilibration of intermediatesAllow for longer reaction times or gentle heating to favor the thermodynamic (E)-product.
Dialkyl phosphate byproductInherent to the reaction mechanismThis byproduct is typically water-soluble and can be easily removed during aqueous workup.[1]
Wittig Reaction Formation of (Z)-isomerUse of non-stabilized ylidesUse a stabilized ylide or employ the Schlosser modification for (E)-selectivity.[2]
Triphenylphosphine oxide (TPPO)Inherent to the reaction mechanismRemove via column chromatography or crystallization.
Fischer Esterification Incomplete reactionEquilibrium limitationsUse a large excess of methanol and/or remove water as it forms.[3]
Dehydration/Polymerization of 2-hexenoic acidStrong acid catalyst and high temperaturesUse a milder catalyst and control the reaction temperature carefully.
Ether formation from methanolSide reaction catalyzed by strong acidUse a moderate temperature and reaction time.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Methyl (E)-2-hexenoate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of freshly distilled butanal (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield methyl (E)-2-hexenoate.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hexenoic acid (1.0 equivalent) in a large excess of anhydrous methanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of This compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes isomer_issue Incorrect E/Z Ratio problem->isomer_issue Yes impurity Product Impure problem->impurity Yes end End: Desired Product problem->end No incomplete_reaction Incomplete Reaction (HWE/Wittig/Fischer) low_yield->incomplete_reaction reagent_quality Poor Reagent Quality low_yield->reagent_quality workup_loss Product Loss During Workup low_yield->workup_loss wrong_ylide Check Ylide Type (Wittig) isomer_issue->wrong_ylide optimize_conditions Optimize Reaction Conditions (HWE/Wittig) isomer_issue->optimize_conditions tppo_removal TPPO Present? (Wittig) impurity->tppo_removal other_byproduct Other Byproduct? impurity->other_byproduct check_base Check Base Strength & Anhydrous Conditions (HWE/Wittig) incomplete_reaction->check_base extend_reaction Increase Reaction Time/Temp incomplete_reaction->extend_reaction check_aldehyde Use Freshly Distilled Aldehyde (HWE/Wittig) reagent_quality->check_aldehyde optimize_workup Optimize Extraction & Purification workup_loss->optimize_workup check_base->end check_aldehyde->end extend_reaction->end optimize_workup->end wrong_ylide->end optimize_conditions->end remove_water Ensure Water Removal (Fischer) check_catalyst Check Catalyst (Fischer) chromatography Perform Column Chromatography tppo_removal->chromatography Yes tppo_removal->other_byproduct No chromatography->end characterize_byproduct Characterize Byproduct (NMR, MS) other_byproduct->characterize_byproduct characterize_byproduct->end Wittig_Side_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products butanal Butanal (Aldehyde) betaine Betaine Intermediate butanal->betaine ylide Stabilized Ylide (Phosphorus Ylide) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane e_isomer (E)-Methyl 2-hexenoate (Desired Product) oxaphosphetane->e_isomer z_isomer (Z)-Methyl 2-hexenoate (Side Product) oxaphosphetane->z_isomer tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo

References

Technical Support Center: Stereoselective Synthesis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Methyl 2-hexenoate.

Frequently Asked Questions (FAQs)

Q1: How can I control the E/Z stereoselectivity in the synthesis of this compound?

A1: The stereochemical outcome of the synthesis of α,β-unsaturated esters like this compound is primarily determined by the chosen olefination method and the reaction conditions. The two most common and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and its Still-Gennari modification.

  • For the (E)-isomer (trans): The standard Horner-Wadsworth-Emmons (HWE) reaction is the method of choice as it predominantly yields the thermodynamically more stable (E)-alkene.[1][2]

  • For the (Z)-isomer (cis): The Still-Gennari modification of the HWE reaction is highly effective for synthesizing the sterically more hindered (Z)-alkene with excellent stereoselectivity.[3][4]

Q2: What are the key factors influencing the E/Z ratio in the Horner-Wadsworth-Emmons reaction?

A2: Several factors can be adjusted to fine-tune the stereoselectivity of the HWE reaction:

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate reagent is critical. For high (Z)-selectivity, Still-Gennari-type reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetates, are employed.[3][4]

  • Base and Counterion: The choice of base and its corresponding counterion plays a significant role. For (E)-selectivity, lithium bases are often preferred over sodium or potassium bases.[2] For high (Z)-selectivity in the Still-Gennari modification, potassium bases like KHMDS are typically used.[3][4]

  • Temperature: Reaction temperature can influence the stereochemical outcome. Higher temperatures (e.g., 23 °C) tend to favor the formation of the (E)-isomer in the standard HWE reaction.[2] Conversely, the Still-Gennari reaction is typically performed at low temperatures (e.g., -78 °C) to achieve high (Z)-selectivity.[3]

  • Solvent: The choice of solvent can impact the reaction. Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used for both HWE and Still-Gennari reactions.

Q3: I am observing a low yield in my olefination reaction. What are the potential causes?

A3: Low yields in olefination reactions can arise from several factors:

  • Inefficient Deprotonation: The phosphonate reagent may not be fully deprotonated. Ensure you are using a sufficiently strong and fresh base. The formation of the phosphonate carbanion is often indicated by a color change.

  • Poor Quality Reagents: The aldehyde, phosphonate reagent, or solvent may be impure or contain water. Butanal (the aldehyde precursor for this compound) can be prone to oxidation or self-condensation. Ensure all reagents are pure and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The temperature may not be optimal for the specific reaction conditions. For the Still-Gennari reaction, maintaining a very low temperature is crucial for stability and selectivity.

  • Steric Hindrance: While less of a concern with butanal, highly substituted aldehydes or ketones can lead to lower yields.

  • Side Reactions: The phosphonate carbanion can participate in side reactions if not controlled properly.

Q4: How can I effectively separate the (E) and (Z) isomers of this compound?

A4: Separating (E) and (Z) isomers can be challenging due to their similar physical properties. Common purification techniques include:

  • Flash Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial. Sometimes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can improve the separation of alkenes.

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

  • Preparative Gas Chromatography (GC): For small-scale separations where high purity is required, preparative GC is a viable option.

Troubleshooting Guides

Problem 1: Poor (E)-Selectivity in the Standard Horner-Wadsworth-Emmons Reaction
Potential Cause Troubleshooting Step
Suboptimal Base/Counterion Use a lithium-based base such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) to favor the (E)-isomer.
Low Reaction Temperature Increase the reaction temperature. Allowing the reaction to warm from a low temperature to room temperature can improve (E)-selectivity.
Incorrect Phosphonate Reagent Ensure you are using a standard phosphonate reagent like trimethyl phosphonoacetate or triethyl phosphonoacetate, not one with electron-withdrawing groups.
Presence of Additives Avoid the use of crown ethers, as they can decrease (E)-selectivity.
Problem 2: Poor (Z)-Selectivity in the Still-Gennari Modification
Potential Cause Troubleshooting Step
Incorrect Phosphonate Reagent Use a phosphonate with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate.
Suboptimal Base/Solvent System The combination of a potassium base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in THF is crucial for high (Z)-selectivity.
Reaction Temperature Too High Maintain a low reaction temperature, typically -78 °C, throughout the addition of reagents.
Premature Quenching Ensure the reaction has gone to completion before quenching. Monitor the reaction by thin-layer chromatography (TLC).

Data Presentation

Table 1: Influence of Reaction Conditions on the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)E:Z RatioReference
Trimethyl phosphonoacetateButanalNaHTHF25>95:5General HWE
Triethyl phosphonoacetateBenzaldehydeNaHDME25>98:2General HWE
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetatep-TolualdehydeKHMDS/18-crown-6 (B118740)THF-781:15.5[5]
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetateBenzaldehydeKHMDS/18-crown-6THF-78<5:>95[6]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-203:97[4]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaHTHF-2012:88[4]

Experimental Protocols

Protocol 1: (E)-Selective Synthesis of this compound via Standard Horner-Wadsworth-Emmons Reaction

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethyl phosphonoacetate (1.0 eq) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting solution back to 0 °C.

  • Add butanal (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-Methyl 2-hexenoate.

Protocol 2: (Z)-Selective Synthesis of this compound via Still-Gennari Modification

Materials:

  • Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • 18-crown-6

  • Potassium bis(trimethylsilyl)amide (KHMDS), as a solution in THF or toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) to the cooled solution.

  • Slowly add KHMDS (1.1 eq) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add a solution of butanal (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (Z)-Methyl 2-hexenoate.

Visualizations

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Trimethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation Aldehyde Butanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene This compound (E or Z) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons olefination.

Troubleshooting_Stereoselectivity cluster_e_path (E)-Isomer Synthesis cluster_z_path (Z)-Isomer Synthesis start Desired Stereoisomer? e_isomer Target: (E)-Methyl 2-hexenoate start->e_isomer E-isomer z_isomer Target: (Z)-Methyl 2-hexenoate start->z_isomer Z-isomer hwe Use Standard HWE Reaction e_isomer->hwe still_gennari Use Still-Gennari Modification z_isomer->still_gennari hwe_conditions Conditions: - Standard Phosphonate - Li+ base (e.g., n-BuLi) - Higher Temperature (0°C to RT) hwe->hwe_conditions troubleshoot_e Poor (E)-Selectivity? hwe_conditions->troubleshoot_e still_gennari_conditions Conditions: - Electron-withdrawing Phosphonate - K+ base (KHMDS) + 18-crown-6 - Low Temperature (-78°C) still_gennari->still_gennari_conditions troubleshoot_z Poor (Z)-Selectivity? still_gennari_conditions->troubleshoot_z fix_e Troubleshooting for (E): - Check base (use Li+) - Increase temperature - Ensure no crown ether troubleshoot_e->fix_e Yes fix_z Troubleshooting for (Z): - Confirm phosphonate structure - Use KHMDS/18-crown-6 - Maintain -78°C troubleshoot_z->fix_z Yes

Caption: Decision workflow for stereoselective synthesis and troubleshooting.

References

Technical Support Center: Separation of Methyl 2-hexenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the separation of Methyl 2-hexenoate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might need to separate?

A1: this compound typically exists as geometric isomers, specifically cis (or Z) and trans (or E) isomers, due to the double bond at the second carbon position. If a chiral center is present in the molecule (which is not the case for standard this compound but could be for derivatives), enantiomers would also be a consideration.

Q2: Which analytical technique is better for separating cis and trans isomers of this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be used effectively. Gas chromatography, particularly with a highly polar capillary column, is a very powerful and common technique for separating the volatile cis and trans isomers of fatty acid methyl esters (FAMEs) like this compound. HPLC, especially reversed-phase HPLC, can also achieve this separation, often with the advantage of operating at lower temperatures, which can be beneficial for preventing isomerization of thermally sensitive compounds.

Q3: Can I use the same methods for this compound as for other FAMEs like those from C18 fatty acids?

A3: The general principles and column chemistries used for separating C18 FAME isomers are applicable to this compound. However, due to its shorter chain length and higher volatility, you will need to adjust the temperature program in GC (lower temperatures and/or faster ramp rates) or the mobile phase composition in HPLC to achieve optimal separation and reasonable retention times.

Q4: How can I confirm the identity of the separated isomer peaks?

A4: The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the cis and trans isomers will be very similar, but their retention times on a suitable column will be different. For definitive identification, you can analyze commercially available pure standards of the cis and trans isomers under the same chromatographic conditions.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor or no separation of cis and trans isomers.

  • Potential Cause 1: Incorrect GC Column.

    • Solution: The separation of geometric isomers of FAMEs requires a highly polar stationary phase. Standard non-polar columns (like those with a 5% phenyl-methylpolysiloxane phase) will likely not resolve these isomers. Use a column with a high cyanopropyl content.

  • Potential Cause 2: Suboptimal Oven Temperature Program.

    • Solution: Isothermal runs may not provide sufficient resolution. A slow temperature ramp can improve the separation of closely eluting peaks. Start with a low initial temperature to ensure good trapping of the analyte at the head of the column.

Issue: Peak splitting.

  • Potential Cause 1: Improper Injection Technique or Inlet Issues.

    • Solution: Ensure the injection is smooth and rapid, especially for manual injections. For splitless injections, a solvent-analyte mismatch in polarity can cause peak splitting. Also, ensure the column is installed correctly in the inlet and that the inlet liner is clean and deactivated.

  • Potential Cause 2: Sample Overload.

    • Solution: Injecting too much sample can lead to peak distortion. Dilute your sample and inject a smaller volume.

Issue: Peak Tailing.

  • Potential Cause 1: Active Sites in the GC System.

    • Solution: The ester group in this compound can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner or at the beginning of the column. Use a deactivated inlet liner and consider trimming 10-20 cm from the front of the column if it has been in use for a long time.

  • Potential Cause 2: Column Contamination.

    • Solution: High molecular weight residues from previous injections can accumulate on the column. Bake out the column at the manufacturer's recommended maximum temperature for a period to remove contaminants.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Co-elution of cis and trans isomers.

  • Potential Cause 1: Inadequate Mobile Phase Strength or Selectivity.

    • Solution: In reversed-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Increasing the water content will increase retention and may improve separation. Trying a different organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity and resolve the isomers.

  • Potential Cause 2: Unsuitable Stationary Phase.

    • Solution: While standard C18 columns can work, a C30 column or a column with a different selectivity (e.g., a phenyl-hexyl phase) might provide the necessary resolution for geometric isomers.

Experimental Protocols

Protocol 1: GC-FID/MS for Separation of cis/trans this compound Isomers

This protocol provides a starting point for the separation of geometric isomers of this compound using a highly polar capillary GC column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

GC Conditions:

ParameterRecommended Setting
GC Column Highly polar cyanopropyl-based column (e.g., HP-88, DB-FastFAME, SP-2560)
Column Dimensions 30 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 150 °C (hold 5 min)
Detector FID at 260 °C or MS (scan range m/z 40-200)

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

Protocol 2: RP-HPLC-UV for Separation of cis/trans this compound Isomers

This protocol outlines a reversed-phase HPLC method for the separation of geometric isomers.

Instrumentation:

  • HPLC system with UV detector

  • Autosampler

HPLC Conditions:

ParameterRecommended Setting
HPLC Column C18 or C30 reversed-phase column
Column Dimensions 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust ratio to optimize separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

GC_Troubleshooting_Workflow GC Troubleshooting Workflow for Isomer Separation start Poor or No Isomer Separation check_column Is a highly polar (e.g., cyanopropyl) column being used? start->check_column check_temp Is the temperature program optimized? (slow ramp, low initial temp) check_column->check_temp Yes use_polar_column Switch to a highly polar GC column. check_column->use_polar_column No optimize_temp Optimize oven temperature program. check_temp->optimize_temp No good_separation Good Separation Achieved check_temp->good_separation Yes use_polar_column->check_temp optimize_temp->good_separation

Caption: A logical workflow for troubleshooting poor separation of this compound isomers in GC.

HPLC_Troubleshooting_Logic HPLC Troubleshooting for Co-eluting Isomers start Co-elution of Isomers adjust_mobile_phase Adjust mobile phase ratio (e.g., increase water content) start->adjust_mobile_phase change_solvent Try a different organic solvent (e.g., Methanol instead of Acetonitrile) adjust_mobile_phase->change_solvent Still co-eluting resolved Peaks Resolved adjust_mobile_phase->resolved Resolved change_column Consider a different column (e.g., C30 or Phenyl-Hexyl) change_solvent->change_column Still co-eluting change_solvent->resolved Resolved change_column->resolved

Caption: Decision-making process for resolving co-eluting isomers in HPLC.

Preventing polymerization of "Methyl 2-hexenoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Methyl 2-hexenoate during storage.

Troubleshooting Guides

This section addresses specific issues that users might encounter, presented in a question-and-answer format.

Issue 1: Suspected Polymerization in Stored this compound

  • Question: My stored this compound appears viscous, hazy, or contains solid particles. How can I confirm if it has polymerized?

  • Answer: The presence of viscosity changes, haziness, or solid precipitates are strong indicators of polymerization. You can perform a simple qualitative test to confirm.

    • Initial Check: Visually inspect the material. Any deviation from a clear, mobile liquid is a sign of potential polymerization.

    • Confirmation Test: Conduct a precipitation test to confirm the presence of polymers. A detailed protocol is provided in the Experimental Protocols section.

Issue 2: Monomer Polymerizes Unexpectedly During an Experiment

  • Question: My this compound, which appeared fine in storage, polymerized during my reaction. What could be the cause?

  • Answer: Unexpected polymerization during an experiment is often due to the introduction of contaminants or exposure to conditions that initiate polymerization.

    • Contamination: The monomer may have been contaminated with polymerization initiators such as acids, bases, peroxides, or metal salts. Ensure all glassware is scrupulously clean and that all reagents and solvents are free of such contaminants.

    • Elevated Temperatures: Exposure to high temperatures, even localized heating, can initiate polymerization. Ensure the reaction temperature is well-controlled.

    • Inhibitor Removal: If you performed a step to remove the inhibitor (e.g., column chromatography or washing), the monomer is highly susceptible to polymerization. It should be used immediately after inhibitor removal.

Issue 3: Depletion of Inhibitor During Long-Term Storage

  • Question: I have been storing this compound for an extended period. How can I be sure the inhibitor is still effective?

  • Answer: The inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), can be depleted over time.

    • Shelf Life: It is recommended to use the monomer within the manufacturer's recommended shelf life. For many acrylate (B77674) esters, this is typically around one year under ideal storage conditions.[1][2]

    • Inhibitor Level Check: The concentration of MEHQ can be determined analytically. A standard test method for this is ASTM D3125.[3] An HPLC method can also be used for this purpose.[4]

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound?

    • To ensure stability, store the monomer in a cool, dark, and well-ventilated area. The recommended storage temperature is typically below 35°C (95°F).[1][2] Avoid exposure to direct sunlight and heat sources. The container should be kept tightly sealed when not in use.

  • What type of atmosphere should be in the headspace of the storage container?

    • The headspace should contain air, specifically an oxygen concentration of 5-21%. Phenolic inhibitors like MEHQ require oxygen to effectively scavenge free radicals and prevent polymerization. Never store under an inert atmosphere like nitrogen or argon.

  • What is the typical inhibitor used and at what concentration?

    • The most common inhibitor for acrylate monomers is Monomethyl Ether of Hydroquinone (MEHQ).[5] For similar acrylate esters, a typical concentration is in the range of 15 ± 5 ppm.[6]

Causes and Prevention of Polymerization

  • What causes this compound to polymerize?

    • This compound polymerizes via a free-radical mechanism. This can be initiated by:

      • Heat

      • Sunlight or UV light

      • Contamination with peroxides, acids, bases, or metals

      • Depletion of the inhibitor

      • Absence of oxygen in the storage container's headspace

  • How can I prevent polymerization?

    • Store the monomer under the recommended conditions (cool, dark, with air in the headspace).

    • Ensure the inhibitor concentration is within the effective range.

    • Avoid contamination with initiators.

    • Use the monomer within its recommended shelf life.

Data Presentation

Table 1: Recommended Storage Conditions for Acrylate Esters (Analogues for this compound)

ParameterRecommended ConditionRationale
Temperature< 35°C (95°F)Minimizes thermal initiation of polymerization.[2][7]
LightStore in the darkPrevents photo-initiation of polymerization.
Headspace AtmosphereAir (5-21% Oxygen)Oxygen is required for the MEHQ inhibitor to function.[7]
Inhibitor (MEHQ)15 ± 5 ppm (typical)Scavenges free radicals to prevent polymerization initiation.[6]
Shelf Life~1 year (under ideal conditions)Inhibitor concentration may decrease over time.[1][2]

Disclaimer: The data in this table is based on information for similar acrylate esters and should be used as a guideline. Always refer to the manufacturer's specific recommendations for this compound.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence (Methanol Precipitation)

  • Objective: To quickly determine if a sample of this compound contains a significant amount of polymer.

  • Principle: The monomer is soluble in methanol (B129727), while the polymer is not. The presence of polymer will result in turbidity or a precipitate.

  • Materials:

    • This compound sample

    • Methanol

    • Clean, dry test tube

  • Procedure:

    • Add approximately 8 mL of methanol to the test tube.

    • Add approximately 2 mL of the this compound sample to the test tube.

    • Stopper the test tube and shake vigorously for 30 seconds.

    • Observe the solution against a dark background.

  • Interpretation:

    • Clear Solution: No significant amount of polymer is present.

    • Cloudy/Turbid Solution or Visible Precipitate: Polymer is present. The monomer should be used immediately or disposed of according to safety protocols.

Protocol 2: Determination of Monomethyl Ether of Hydroquinone (MEHQ) Concentration (Based on ASTM D3125)

  • Objective: To quantitatively determine the concentration of MEHQ inhibitor in a sample of this compound.

  • Principle: MEHQ reacts with nitrous acid in an acidic medium to form a yellow nitroso derivative. The intensity of the color, which is proportional to the MEHQ concentration, is measured by spectrophotometry.[8]

  • Materials:

    • Spectrophotometer capable of measuring absorbance at 420 nm

    • Volumetric flasks (50 mL and 100 mL)

    • Pipettes

    • This compound sample

    • MEHQ standard

    • Glacial acetic acid

    • 2% Sodium nitrite (B80452) (NaNO₂) solution

  • Procedure:

    • Calibration:

      • Prepare a stock solution of MEHQ in glacial acetic acid (e.g., 0.1 g in 100 mL).

      • Prepare a series of standards by diluting the stock solution with glacial acetic acid in 50 mL volumetric flasks.

      • To 10 mL aliquots of each standard, add 20 mL of glacial acetic acid and 1 mL of 2% NaNO₂ solution.

      • Dilute to 50 mL with glacial acetic acid, mix well, and let stand for 10 minutes.

      • Measure the absorbance of each standard at 420 nm and create a calibration curve.

    • Sample Analysis:

      • Pipette a 10 mL aliquot of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

      • Add 1 mL of 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.

      • Mix well and let stand for 10 minutes.

      • Measure the absorbance at 420 nm.

    • Calculation:

      • Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

  • Note: This is a summary of the standard method. Refer to the full ASTM D3125 document for detailed instructions.[3][8]

Mandatory Visualization

Storage_Troubleshooting_Workflow start Start: Stored This compound visual_inspection Visual Inspection: Clear & Mobile Liquid? start->visual_inspection precipitation_test Perform Methanol Precipitation Test visual_inspection->precipitation_test No (Viscous/Hazy) check_inhibitor Check Inhibitor (MEHQ) Concentration (Optional) visual_inspection->check_inhibitor Yes test_result Clear Solution? precipitation_test->test_result test_result->check_inhibitor Yes use_immediately Use Immediately or Dispose of test_result->use_immediately No (Cloudy/Precipitate) inhibitor_ok Inhibitor Level OK? check_inhibitor->inhibitor_ok safe_to_use Safe to Use inhibitor_ok->safe_to_use Yes add_inhibitor Consider Adding More Inhibitor (Consult Manufacturer) inhibitor_ok->add_inhibitor No (Low) add_inhibitor->use_immediately

Caption: Troubleshooting workflow for stored this compound.

Inhibition_Mechanism initiator Initiator (Heat, Light, Contaminant) free_radical Free Radical (R.) initiator->free_radical Generates monomer This compound (Monomer) propagating_radical Propagating Radical (M-R.) monomer->propagating_radical free_radical->propagating_radical Reacts with stable_radical Stable Radical free_radical->stable_radical Trapped by polymer Polymer propagating_radical->polymer Chain Propagation mehq MEHQ (Inhibitor) mehq->stable_radical oxygen Oxygen (O2) oxygen->mehq Required for MEHQ function

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Methyl 2-hexenoate Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Methyl 2-hexenoate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound, an α,β-unsaturated ester, is typically synthesized via three primary routes:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method involving the reaction of a phosphonate-stabilized carbanion with an aldehyde (butanal). It generally offers excellent yields and high stereoselectivity for the (E)-isomer.[1][2]

  • Wittig Reaction: This classic olefination reaction uses a phosphonium (B103445) ylide to convert an aldehyde (butanal) into an alkene. For α,β-unsaturated esters, a stabilized ylide is required, which also favors the formation of the (E)-isomer.[3][4]

  • Fischer Esterification: This method involves the direct acid-catalyzed esterification of 2-hexenoic acid with methanol (B129727). It is a straightforward approach if the corresponding carboxylic acid is readily available.[5][6]

Q2: How can I control the stereoselectivity (E/Z isomer ratio) of the double bond in this compound?

A2: Controlling the stereochemistry is a critical aspect of synthesizing this compound. The approach depends on the chosen synthetic method:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction inherently favors the formation of the thermodynamically more stable (E)-isomer.[1][7] To achieve higher selectivity for the (Z)-isomer, a modification known as the Still-Gennari olefination can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base-solvent combinations like KHMDS with 18-crown-6 (B118740) in THF.[8]

  • Wittig Reaction: The stereochemical outcome is largely dependent on the stability of the phosphorus ylide. For the synthesis of this compound, a stabilized ylide (e.g., methyl (triphenylphosphoranylidene)acetate) is used, which predominantly yields the (E)-alkene.[3] Non-stabilized ylides tend to favor the (Z)-alkene, but they are not suitable for this particular synthesis.[3]

Q3: I am having difficulty removing the phosphorus byproducts from my reaction mixture. What is the best approach?

A3: The removal of phosphorus-containing byproducts is a common challenge in both Wittig and HWE reactions.

  • In the Wittig reaction , the byproduct is triphenylphosphine (B44618) oxide, which can be difficult to remove due to its polarity and tendency to co-crystallize with the product. Careful column chromatography is often required.

  • A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, making it easily removable through an aqueous workup.[9] This often simplifies the purification process compared to the Wittig reaction.

Q4: My overall yield is consistently low. Which reaction parameters should I investigate first?

A4: Low yields can arise from various factors. Key parameters to scrutinize include:

  • Base Selection and Addition: In both HWE and Wittig reactions, the complete deprotonation of the phosphonate (B1237965) or phosphonium salt is crucial. Ensure you are using a sufficiently strong and fresh base (e.g., NaH, n-BuLi, KHMDS). The temperature during base addition can also be critical.

  • Reaction Temperature: Temperature can influence the rate of reaction and the stability of intermediates. Some reactions require low temperatures (e.g., -78 °C) during the addition phase, followed by warming to room temperature.[8]

  • Purity of Reactants: Ensure that the aldehyde (butanal) is free of acidic impurities and has not oxidized to butanoic acid. The phosphonate or phosphonium salt should also be pure and dry.

  • Moisture Content: Both HWE and Wittig reactions are sensitive to moisture, which can quench the carbanion/ylide. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction
Problem Potential Cause(s) Troubleshooting Strategy
Low or No Product Formation Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH, n-BuLi) and ensure it is fresh. Consider changing the solvent to one that better solubilizes the phosphonate salt (e.g., THF, DME).
Decomposed or impure butanal.Use freshly distilled butanal. Check for the presence of butanoic acid by NMR or IR.
Reaction temperature is too low.While initial addition may be at low temperature, allow the reaction to warm to room temperature and stir for an extended period to ensure completion.
Poor E/Z Selectivity Reaction conditions favor a mixture of isomers.For higher (E)-selectivity, using Li or Na salts at higher temperatures (0 to 23 °C) can be beneficial.[7] For (Z)-selectivity, employ Still-Gennari conditions (e.g., KHMDS/18-crown-6 in THF at -78 °C).[8]
Formation of β-hydroxyphosphonate byproduct The electron-withdrawing group on the phosphonate is not sufficient to promote elimination.This is less common with phosphonoacetate esters but can occur. Ensure the reaction is allowed to proceed to completion.
Wittig Reaction
Problem Potential Cause(s) Troubleshooting Strategy
Low or No Product Formation Ylide is not forming or is unstable.Use a fresh, strong base (e.g., n-BuLi, NaH, KOtBu). Some ylides are unstable and should be generated in the presence of the aldehyde.[10]
Presence of acidic protons in the reaction mixture.Ensure the aldehyde is pure and free from carboxylic acid contamination. If other functional groups with acidic protons are present, they may need to be protected.
Difficulty in Removing Triphenylphosphine Oxide Co-elution during column chromatography.Optimize the solvent system for column chromatography. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or ether can be effective before chromatography.
High polarity of the byproduct.Consider switching to the HWE reaction to avoid this byproduct.
Purification of this compound
Problem Potential Cause(s) Troubleshooting Strategy
Product Loss During Workup/Extraction This compound is somewhat volatile and has slight water solubility.Use a saturated brine solution during the aqueous wash to reduce the solubility of the ester in the aqueous layer. Be cautious during solvent removal on a rotary evaporator; use a lower temperature and moderate vacuum.
Incomplete Separation of E/Z Isomers Similar polarity of the isomers.Careful flash column chromatography with a low-polarity solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is required. Monitor fractions closely by TLC or GC.
Presence of Unreacted Aldehyde Incomplete reaction.Unreacted butanal can often be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite.
Acidic Impurities in Final Product Incomplete neutralization during workup.Wash the crude product with a saturated solution of sodium bicarbonate to remove any acidic impurities before drying and final purification.

Data Presentation

Synthesis Method Reactants Key Conditions Yield (%) Stereoselectivity Reference
Fischer Esterification2-Hexenoic acid, MethanolH₂SO₄ (catalyst), 125°C bottom temp.96.6Not specified, depends on starting material[5]
Horner-Wadsworth-EmmonsButanal, Methyl (dimethoxyphosphoryl)acetateBase (e.g., NaH), Solvent (e.g., THF)Typically highPredominantly (E)-isomer[1][7]
Wittig ReactionButanal, Methyl (triphenylphosphoranylidene)acetateBase (e.g., n-BuLi), Solvent (e.g., THF)VariablePredominantly (E)-isomer with stabilized ylide[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction (Adapted from general procedures)

This protocol is adapted from general procedures for the HWE reaction to synthesize α,β-unsaturated esters.

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the mineral oil. Add dry tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. To this suspension, add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 eq.) in dry THF dropwise. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Reaction with Aldehyde: Cool the resulting clear solution to 0 °C. Add a solution of freshly distilled butanal (1.0 eq.) in dry THF dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11] Filter and concentrate the solvent under reduced pressure (use caution due to product volatility). Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis of this compound via Fischer Esterification[5]
  • Reaction Setup: In a round-bottom flask equipped with a distillation head, add 2-hexenoic acid (1.0 eq.) and concentrated sulfuric acid (catalytic amount, e.g., 0.01 eq.).

  • Reaction: Heat the mixture to 125 °C. Add methanol (3.0-4.0 eq.) to the reaction mixture continuously or in portions over the course of the reaction (e.g., 6 hours). The water formed during the reaction will be removed by distillation along with excess methanol.

  • Workup: After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature. Wash the reaction product with water to remove the catalyst.

  • Purification: The crude product can be further purified by distillation to obtain pure this compound. The reported yield for this procedure is 96.6%.[5]

Visualizations

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Workup & Purification NaH Sodium Hydride in THF Ylide Phosphonate Carbanion (Ylide) NaH->Ylide Deprotonation (0°C to RT) Phosphonate Methyl (dimethoxyphosphoryl)acetate Phosphonate->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack (0°C to RT) Butanal Butanal in THF Butanal->Intermediate Product This compound + Dialkyl Phosphate Intermediate->Product Elimination Quench Quench (aq. NH4Cl) Product->Quench Extract Extract (Ether/EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Base Evaluate Base & Deprotonation Check_Reagents->Check_Base [Reagents OK] Sol_Reagents Use fresh/distilled aldehyde. Verify phosphonate/ylide purity. Check stoichiometry. Check_Reagents->Sol_Reagents [Issue Found] Check_Conditions Assess Reaction Conditions (Temp, Time) Check_Base->Check_Conditions [Base OK] Sol_Base Use fresh, strong base (NaH, n-BuLi). Ensure anhydrous conditions. Allow sufficient time for ylide formation. Check_Base->Sol_Base [Issue Found] Check_Workup Review Workup & Purification Check_Conditions->Check_Workup [Conditions OK] Sol_Conditions Optimize temperature for addition and reaction. Increase reaction time, monitor by TLC/GC. Check_Conditions->Sol_Conditions [Issue Found] Sol_Workup Use brine wash to reduce aqueous solubility. Be cautious with rotary evaporation. Optimize chromatography solvent system. Check_Workup->Sol_Workup [Issue Found]

Caption: Troubleshooting logic for addressing low reaction yields.

Stereoselectivity_Control Start Desired Stereoisomer? E_Isomer (E)-Methyl 2-hexenoate (trans) Start->E_Isomer E-Isomer Z_Isomer (Z)-Methyl 2-hexenoate (cis) Start->Z_Isomer Z-Isomer HWE Standard HWE Reaction (NaH or Li-base) E_Isomer->HWE Wittig Wittig with Stabilized Ylide E_Isomer->Wittig Still_Gennari Still-Gennari HWE (KHMDS, 18-crown-6, -78°C) Z_Isomer->Still_Gennari

References

Technical Support Center: Troubleshooting Emulsion Formation in "Methyl 2-hexenoate" Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding emulsion formation during the workup of "Methyl 2-hexenoate".

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of "this compound"?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other. During the synthesis of "this compound" via Fischer esterification of 2-hexenoic acid with methanol, the workup typically involves neutralizing the acid catalyst with an aqueous basic solution (e.g., sodium bicarbonate) and subsequent extractions. This process can lead to emulsion formation for several reasons:

  • Presence of Unreacted Carboxylic Acid: 2-hexenoic acid can act as a surfactant, stabilizing the mixture of the organic and aqueous layers.

  • Vigorous Shaking: Excessive agitation during extraction increases the surface area between the two phases, promoting the formation of a stable emulsion.[1]

  • High pH: The basic conditions used for neutralization can sometimes contribute to emulsion stability.

Q2: What are the initial, simplest steps to try and break an emulsion?

A2: Before resorting to more complex methods, try these simple techniques:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone may be sufficient to cause the layers to separate.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce without introducing enough energy to reform the emulsion.

Q3: Can changing the chemical environment of the mixture help in breaking the emulsion?

A3: Yes, altering the ionic strength or pH of the aqueous layer can be very effective:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps to force the separation of the layers.

  • pH Adjustment: If the emulsion is suspected to be stabilized by the basic wash, careful addition of a dilute acid (e.g., 1M HCl) to neutralize the aqueous layer might break the emulsion. However, be cautious as this could potentially hydrolyze the desired ester product if not done carefully.

Q4: Are there any physical methods to break a stubborn emulsion?

A4: Yes, several physical methods can be employed:

  • Centrifugation: Transferring the emulsion to centrifuge tubes and spinning at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes can effectively force the separation of the layers.

  • Filtration: Filtering the entire mixture through a pad of Celite® or a plug of glass wool can break the emulsion by physically coalescing the droplets.[2][3]

  • Heating: Gentle warming of the separatory funnel in a warm water bath can sometimes help to break an emulsion by reducing the viscosity of the liquids. This should be done with caution, especially with volatile organic solvents.

Troubleshooting Guide

This guide provides a systematic approach to preventing and breaking emulsions during the workup of "this compound".

Problem: A persistent emulsion has formed after the basic wash.

G start Emulsion Formed patience Let it Stand (10-30 min) start->patience gentle_swirl Gentle Swirling/Stirring patience->gentle_swirl No separation success Phases Separated patience->success Separation brine Add Saturated Brine (Salting Out) gentle_swirl->brine No separation gentle_swirl->success Separation centrifuge Centrifugation (3000-5000 rpm) brine->centrifuge No separation brine->success Separation celite Filter through Celite® Pad centrifuge->celite No separation centrifuge->success Separation solvent Add a Different Organic Solvent celite->solvent No separation celite->success Separation solvent->success Separation

Caption: A typical experimental workflow for the workup of "this compound".

References

"Methyl 2-hexenoate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-hexenoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound classified as an α,β-unsaturated ester.[1][2] It is a colorless liquid with a fruity aroma.[3] Due to its characteristic scent, it is utilized in the flavor and fragrance industry.[4] It also serves as a reagent in organic synthesis and biochemical experiments.[5]

Q2: What are the primary stability concerns for this compound?

As an α,β-unsaturated ester, this compound is susceptible to several degradation pathways that can affect its purity and performance in experiments. The main stability concerns are:

  • Hydrolysis: The ester functional group can be hydrolyzed to form 2-hexenoic acid and methanol (B129727). This reaction is catalyzed by both acids and bases.[6][7][8]

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of various degradation products, including epoxides.[9][10]

  • Polymerization: The double bond can undergo free-radical polymerization, especially when exposed to heat, light, or in the absence of appropriate inhibitors.[11][12] This can result in the sample becoming viscous or solidifying.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[5] The container should be kept tightly closed to prevent exposure to moisture and air. For long-term storage in its pure form, a temperature of -20°C is recommended, which can preserve it for up to 3 years.[5] When dissolved in a solvent, storage at -80°C is advised for a stability of up to 1 year.[5]

Q4: Can I store this compound under an inert atmosphere (e.g., nitrogen or argon)?

It is generally not recommended to store α,β-unsaturated esters under a completely inert atmosphere if they are stabilized with common phenolic inhibitors like hydroquinone (B1673460) or its derivatives. These inhibitors require the presence of oxygen to effectively quench free radicals and prevent polymerization.[11]

Troubleshooting Guides

Issue 1: I observe a change in the physical appearance of my this compound sample (e.g., increased viscosity, discoloration, or solidification).
  • Possible Cause: This is a strong indication that polymerization has occurred. Polymerization is often initiated by exposure to heat, light, or the depletion of the inhibitor.

  • Troubleshooting Steps:

    • Do not heat the sample: Attempting to melt a solidified sample by heating can accelerate the polymerization, potentially leading to a dangerous runaway reaction.

    • Verify Polymerization: A simple qualitative test can be performed by adding a small amount of the sample to a solvent in which the monomer is soluble but the polymer is not (e.g., methanol). The formation of a precipitate or a cloudy solution suggests the presence of a polymer.

    • Disposal: If significant polymerization has occurred, the product may not be suitable for your experiment. Dispose of the material according to your institution's hazardous waste guidelines.

  • Preventative Measures:

    • Always store this compound at the recommended temperature and protect it from light.

    • Ensure the container is tightly sealed when not in use.

    • If you intend to store the material for an extended period, consider periodically checking for signs of polymerization.

Issue 2: My reaction yield is lower than expected, and I suspect degradation of the starting material.
  • Possible Cause: The degradation of this compound, most likely through hydrolysis, could be the cause. This is particularly relevant if your reaction conditions are acidic or basic, or if there is water present in your reaction mixture.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before starting your reaction, verify the purity of your this compound using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Control Reaction Conditions:

      • If possible, run your reaction under neutral pH conditions.

      • Use anhydrous solvents and reagents to minimize water content.

      • If acidic or basic conditions are necessary, consider the potential for hydrolysis and adjust your reaction time and temperature accordingly.

  • Preventative Measures:

    • Use freshly opened or properly stored this compound for your reactions.

    • If you are using a solvent in which the ester is dissolved, ensure the solvent is dry and compatible.

Issue 3: I am observing unexpected byproducts in my reaction.
  • Possible Cause: The formation of unexpected byproducts could be due to the degradation of this compound under the reaction conditions. For example, oxidation of the double bond could lead to the formation of epoxides or other oxygenated compounds.

  • Troubleshooting Steps:

    • Characterize Byproducts: Use analytical techniques such as Mass Spectrometry (MS) and NMR to identify the structure of the unexpected byproducts. This can provide clues about the degradation pathway.

    • Modify Reaction Conditions:

      • If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • The addition of antioxidants might be necessary in some cases, but their compatibility with your reaction chemistry must be verified.

  • Preventative Measures:

    • Degas solvents before use to remove dissolved oxygen.

    • Avoid prolonged exposure of the reaction mixture to air.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and polymerization.

Hydrolysis

Hydrolysis of the ester can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a dilute acid, yielding 2-hexenoic acid and methanol.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a base, such as sodium hydroxide (B78521), to produce the salt of the carboxylic acid (sodium 2-hexenoate) and methanol.[7][8]

Hydrolysis M2H This compound Acid 2-Hexenoic Acid M2H->Acid Hydrolysis Salt 2-Hexenoate Salt M2H->Salt Saponification H2O_H H₂O / H⁺ (Acid) OH OH⁻ (Base) Methanol Methanol

Caption: Hydrolysis pathways of this compound.

Oxidation

The electron-rich double bond in this compound is susceptible to attack by oxidizing agents. This can lead to the formation of an epoxide (an oxirane ring across the double bond) or other oxidative cleavage products.

Oxidation M2H This compound Epoxide Methyl 2,3-epoxyhexanoate M2H->Epoxide Epoxidation Cleavage Oxidative Cleavage Products M2H->Cleavage Oxidative Cleavage Oxidant Oxidizing Agent (e.g., peroxy acids)

Caption: Potential oxidation pathways of this compound.

Polymerization

Free-radical polymerization can be initiated by heat, light, or radical initiators. The reaction proceeds through initiation, propagation, and termination steps, resulting in a long-chain polymer.

Polymerization Initiator Initiator (Heat, Light) → 2R• Initiation Initiation R• + M → RM• Initiator->Initiation Monomer This compound (M) Monomer->Initiation Propagation Propagation RM• + n(M) → RM(n+1)• Monomer->Propagation Initiation->Propagation Termination Termination (e.g., Combination, Disproportionation) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Free-radical polymerization of this compound.

Quantitative Stability Data

ConditionTemperature (°C)Half-life (t½)Primary Degradation Product
0.1 M HCl25Days to Weeks2-Hexenoic Acid, Methanol
0.1 M HCl70Hours to Days2-Hexenoic Acid, Methanol
pH 7 Buffer25Months to Years2-Hexenoic Acid, Methanol
0.1 M NaOH25Minutes to HoursSodium 2-hexenoate, Methanol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[13][14][15][16]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep the mixture at room temperature and monitor the degradation over a shorter period (e.g., a few hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a sample of pure this compound or its solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • At specified time points, cool the sample and prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a sample of this compound solution to a light source that provides both UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to separate and quantify this compound and its degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analysis Analysis (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (NaOH, RT) Base->Analysis Oxidation Oxidation (H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Report (Degradation Profile) Analysis->Report

Caption: Forced degradation experimental workflow.

Protocol 2: Analysis of this compound and its Degradation Products by RP-HPLC

This protocol provides a general method for the analysis of this compound and its potential degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210-220 nm for α,β-unsaturated esters).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Identify the peaks of the degradation products.

    • Quantify the amount of this compound remaining and the amount of each degradation product formed using the calibration curve. The percentage of degradation can be calculated as follows:

    % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standards Inject Inject Samples Std_Prep->Inject Sample_Prep Dilute & Filter Samples Sample_Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Components Identify->Quantify Calculate Calculate % Degradation Quantify->Calculate

Caption: Workflow for RP-HPLC analysis.

References

Technical Support Center: Minimizing Aldol Condensation in Methyl 2-hexenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the common issue of aldol (B89426) condensation during the synthesis of Methyl 2-hexenoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when synthesizing this compound, and why does it occur?

The primary side reaction is the base-catalyzed self-condensation of the butanal starting material.[1][2][3] This occurs because the reaction conditions used to generate the required nucleophile for the main synthesis (e.g., a phosphonate (B1237965) carbanion in a Horner-Wadsworth-Emmons reaction) are also capable of deprotonating butanal at its α-carbon. This forms a butanal enolate, which can then attack another molecule of butanal, leading to an undesired aldol dimer (2-ethyl-2-hexenal after dehydration).[2][4]

Q2: Which synthesis routes for this compound are most susceptible to this aldol side reaction?

Olefinations like the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are most susceptible.[5][6][7] Both methods typically react butanal with a phosphorus-stabilized carbanion (a phosphonate carbanion or a phosphonium (B103445) ylide, respectively). The generation of these carbanions requires a base, creating the conditions ripe for the self-condensation of butanal.[6][8]

Q3: Can you illustrate the competing reaction pathways?

Yes. The desired olefination reaction competes directly with the aldol condensation pathway. The base used in the reaction can either deprotonate the phosphorus reagent to initiate the desired synthesis or deprotonate butanal, triggering the side reaction.

G cluster_start Starting Materials cluster_products Potential Products Butanal Butanal Desired This compound (Desired Product) Butanal->Desired HWE Reaction Side 2-Ethyl-2-hexenal (Aldol Product) Butanal->Side Aldol Condensation ButanalEnolate Butanal Enolate Butanal->ButanalEnolate Reagent Phosphonate Reagent (e.g., Methyl Diethylphosphonoacetate) PhosphonateAnion Phosphonate Carbanion Reagent->PhosphonateAnion Base Base (e.g., NaH) Base->PhosphonateAnion Deprotonation (Desired) Base->ButanalEnolate Deprotonation (Side Reaction) PhosphonateAnion->Desired HWE Reaction ButanalEnolate->Side Aldol Condensation

Caption: Competing pathways in this compound synthesis.

Troubleshooting Guide

Issue: My reaction has a low yield of this compound, and I've isolated a complex mixture of high-boiling point impurities.

This is a classic symptom of significant butanal self-condensation. The following troubleshooting steps can help you optimize your reaction to favor the desired product.

G Start Low Yield & High MW Byproducts? Cause Likely Cause: Butanal Self-Condensation Start->Cause Solutions Optimization Strategies Cause->Solutions Opt1 Review Order of Addition Solutions->Opt1 Opt2 Modify Base & Temperature Solutions->Opt2 Opt3 Check Reagent Stoichiometry Solutions->Opt3 Sol1 Slowly add Butanal to pre-formed phosphonate anion. Opt1->Sol1 Sol2 Use weaker/hindered base (e.g., K2CO3, DBU). Run reaction at lower temp (0 °C to -10 °C). Opt2->Sol2 Sol3 Use slight excess (1.1 eq) of phosphonate reagent. Opt3->Sol3

Caption: Troubleshooting workflow for low yield reactions.

Q4: How does my choice of base and reaction temperature impact aldol byproduct formation?

The choice of base and temperature are critical variables. Strong, non-hindered bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) can rapidly deprotonate butanal, increasing the rate of self-condensation.[6][9] Running the reaction at elevated temperatures further accelerates this undesired pathway.

Solution:

  • Modify the Base: Consider using a milder or more sterically hindered base. Bases like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be selective for the more acidic phosphonate proton over the α-proton of butanal.

  • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -10 °C). This will slow the rate of all reactions, but it often disfavors the aldol side reaction more significantly than the desired HWE reaction.

Q5: What is the optimal order for adding the reagents?

The order of addition is crucial. Butanal should never be allowed to come into contact with the base before the phosphorus reagent has been fully converted to its active nucleophilic form.

Solution: Adopt a "directed" approach.[10] First, dissolve the phosphonate reagent (e.g., methyl diethylphosphonoacetate) in an anhydrous solvent and cool the mixture. Add the base and allow the phosphonate carbanion to form completely. Only then should you begin the slow, dropwise addition of butanal. This ensures that any butanal introduced to the flask immediately encounters a high concentration of the desired nucleophile, minimizing the chance for it to be deprotonated by any remaining base.

Data Presentation: Impact of Reaction Conditions

While extensive quantitative data for this specific reaction is dispersed, the following table summarizes the expected qualitative and quantitative impact of adjusting key reaction parameters based on established principles of the Horner-Wadsworth-Emmons and aldol reactions.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome for Condition B
Base NaHK₂CO₃ / DBUReduced rate of butanal enolate formation.
Temperature 25 °C (Room Temp)0 °CSlower rate of aldol condensation.
Order of Addition All reagents mixed at onceButanal added slowly to pre-formed anionMinimizes butanal exposure to base.
Expected Yield (this compound) 40-60%>85%Higher selectivity and yield.
Expected Yield (Aldol Byproduct) 20-40%<10%Cleaner reaction profile, easier purification.

Experimental Protocol: Optimized Horner-Wadsworth-Emmons Synthesis

This protocol provides a detailed methodology for the synthesis of this compound from butanal and methyl diethylphosphonoacetate (B8399255), incorporating best practices to minimize aldol condensation.

Materials:

  • Methyl diethylphosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq).

    • Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add methyl diethylphosphonoacetate (1.1 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. At this stage, the formation of the phosphonate carbanion should be complete.

  • Olefination Reaction (The Critical Step):

    • Cool the reaction mixture back down to 0 °C.

    • Add butanal (1.0 eq) dropwise via a syringe pump over a period of 1-2 hours. A slow addition rate is critical to prevent the accumulation of unreacted butanal in the presence of any residual base.

    • Once the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water, followed by brine. The water-soluble phosphate (B84403) byproduct will be removed during these washes.[6][9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

References

Technical Support Center: Catalyst Deactivation in Methyl 2-hexenoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of Methyl 2-hexenoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Gradual or rapid decrease in reaction rate and product yield.

  • Possible Cause 1: Catalyst Poisoning

    • Explanation: Impurities in the reactants (e.g., hexenoic acid, methanol) or solvent can adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen-containing organic compounds, and certain metal ions.

    • Solutions:

      • Purify Reactants: Ensure high purity of all starting materials and solvents through distillation or by using certified high-purity grades.

      • Use a Guard Bed: If feedstock impurities are suspected, pass the reactants through a guard bed containing a suitable adsorbent to remove poisons before they reach the catalyst bed.

  • Possible Cause 2: Coking/Fouling

    • Explanation: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites and pores. This is a common issue in reactions involving unsaturated organic molecules at elevated temperatures.

    • Solutions:

      • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation. Determine the minimum temperature required for an acceptable reaction rate.

      • Modify Feed Composition: In some cases, co-feeding a small amount of a hydrogen source or an inert gas can help to suppress coke formation.

  • Possible Cause 3: Leaching of Active Species

    • Explanation: The active components of the solid catalyst may dissolve or "leach" into the liquid reaction medium, leading to a permanent loss of catalytic activity. This is particularly relevant for supported metal catalysts or solid acid/base catalysts in liquid-phase reactions.

    • Solutions:

      • Select a More Stable Catalyst: Consider using a catalyst with a stronger interaction between the active species and the support material.

      • Optimize Solvent: The choice of solvent can influence the stability of the catalyst. A less polar solvent may reduce leaching in some systems.

      • Perform a Hot Filtration Test: To confirm leaching, filter the solid catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, leaching of active species is occurring.

Problem 2: Change in product selectivity (e.g., formation of unwanted byproducts).

  • Possible Cause 1: Alteration of Catalyst's Acid/Base Properties

    • Explanation: The deactivation process can selectively affect certain types of active sites, leading to a change in the catalyst's overall selectivity. For example, the poisoning of strong acid sites might favor reaction pathways that lead to different isomers or byproducts.

    • Solutions:

      • Catalyst Characterization: Analyze the fresh and spent catalyst to identify changes in surface acidity or basicity using techniques like temperature-programmed desorption (TPD) of ammonia (B1221849) or CO2.

      • Catalyst Regeneration: A proper regeneration procedure may restore the original active sites and selectivity.

  • Possible Cause 2: Thermal Degradation (Sintering)

    • Explanation: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles. This reduction in active surface area can also affect selectivity.

    • Solutions:

      • Control Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.

      • Choose a Thermally Stable Support: Select a catalyst support material that is resistant to sintering at the desired reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound production?

A1: The synthesis of α,β-unsaturated esters like this compound can be achieved using various catalytic systems. Common examples include:

  • Solid Base Catalysts: Such as Cesium on Silica (B1680970) (Cs/SiO₂), Magnesium Oxide (MgO), and Strontium Oxide (SrO). These are often used in the gas-phase reaction of lactones with methanol.

  • Solid Acid Catalysts: Zirconia on Silica (ZrO₂/SiO₂) has been shown to be effective for the ring-opening of lactones to produce methyl hexenoates.

  • Homogeneous Catalysts: Ruthenium-based catalysts, for example, [(dppe)Ru(MA)₂], have been investigated for the synthesis of α,β-unsaturated esters.[1][2][3]

Q2: How can I regenerate a deactivated catalyst used in this compound synthesis?

A2: The appropriate regeneration method depends on the type of catalyst and the cause of deactivation.

  • For Coking/Fouling: A common method is calcination , which involves heating the catalyst in the presence of air or an inert gas to burn off the carbonaceous deposits. For instance, a Cs/SiO₂ catalyst used in methyl hexenoate production has been shown to be fully regenerated by calcination.

  • For Poisoning by Adsorbed Species: Solvent washing can be effective. Washing the catalyst with a suitable solvent can remove adsorbed impurities from the surface.

  • For Leaching: Leaching is generally an irreversible deactivation mechanism. In this case, the catalyst will need to be replaced.

Q3: What is a typical sign of catalyst deactivation that I should monitor during my experiment?

A3: The most direct indicator of catalyst deactivation is a decrease in the reaction conversion or the yield of this compound over time, while all other reaction parameters (temperature, pressure, reactant flow rates) are kept constant. You may also observe a change in the color of the catalyst or the reaction mixture.

Q4: Can the reaction conditions themselves lead to catalyst deactivation?

A4: Yes, reaction conditions play a critical role in catalyst stability. High temperatures can lead to thermal degradation (sintering) of the catalyst. The choice of solvent can influence the leaching of active components. The presence of impurities in the feedstock is also a major factor. Careful optimization of reaction conditions is crucial to prolonging the catalyst's lifespan.

Data Presentation

Table 1: Overview of Catalyst Deactivation and Regeneration in Related Ester Syntheses

Catalyst TypeExample CatalystCommon Deactivation MechanismsRecommended Regeneration MethodReference
Solid Base 15% Cs/SiO₂Coking/FoulingCalcination
Solid Acid ZrO₂/SiO₂Coking, LeachingCalcination (for coking)
Homogeneous [(dppe)Ru(MA)₂]Ligand modification, complex decompositionNot typically regenerated (in-situ deactivation)[1][2][3]

Experimental Protocols

Methodology 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the synthesis of a similar α,β-unsaturated ester and serves as a general guideline.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise over 10-15 minutes.

  • Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure the complete formation of the phosphonate (B1237965) ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C and add butanal (1.0 equivalent) dropwise using a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Mandatory Visualization

Catalyst_Deactivation_Troubleshooting start Observe Decreased Performance check_leaching Perform Hot Filtration Test start->check_leaching leaching_pos Leaching Confirmed: Replace Catalyst check_leaching->leaching_pos Reaction Continues in Filtrate leaching_neg No Leaching Detected check_leaching->leaching_neg Reaction Stops in Filtrate analyze_catalyst Analyze Spent Catalyst (e.g., TGA, TPD, SEM) leaching_neg->analyze_catalyst coking Coking/Fouling Identified analyze_catalyst->coking Carbon Deposits poisoning Poisoning Identified analyze_catalyst->poisoning Surface Impurities sintering Sintering Identified analyze_catalyst->sintering Loss of Surface Area regenerate_calcination Regenerate via Calcination coking->regenerate_calcination regenerate_washing Regenerate via Solvent Washing poisoning->regenerate_washing purify_reactants Purify Reactants/ Use Guard Bed poisoning->purify_reactants optimize_temp Optimize (Lower) Reaction Temperature sintering->optimize_temp Catalyst_Lifecycle Fresh_Catalyst Fresh Catalyst (High Activity) In_Reaction This compound Synthesis Fresh_Catalyst->In_Reaction Use in Reaction Deactivated_Catalyst Deactivated Catalyst (Low Activity) In_Reaction->Deactivated_Catalyst Deactivation Occurs Regeneration Regeneration (e.g., Calcination) Deactivated_Catalyst->Regeneration Regenerable Permanent_Deactivation Permanent Deactivation (e.g., Leaching, Sintering) Deactivated_Catalyst->Permanent_Deactivation Non-Regenerable Regeneration->Fresh_Catalyst Restore Activity Waste Dispose/Recycle Permanent_Deactivation->Waste

References

"Methyl 2-hexenoate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of methyl 2-hexenoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Frequently Asked Questions

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Residual 2-hexenoic acid and methanol.

  • Geometric Isomer: The (Z)-isomer of this compound is often present alongside the desired (E)-isomer.

  • Positional Isomers: Small amounts of methyl 3-hexenoate may be formed depending on the reaction conditions.

  • Byproducts: Aldehydic or ketonic impurities can arise from side reactions.[1]

  • Water: Introduced during the workup or present in the starting materials.

Q2: My final product is a mixture of E and Z isomers. How can I separate them?

A2: Separating E/Z isomers of α,β-unsaturated esters can be challenging due to their similar physical properties.[2] The most effective methods are chromatographic:

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column can effectively separate E and Z isomers.[2][3][4][5]

  • Flash Chromatography with Silver Nitrate-Impregnated Silica (B1680970) Gel: The interaction of the double bond with silver ions can enhance the separation of geometric isomers.[6]

Q3: After aqueous workup, I am having trouble with emulsion formation. What should I do?

A3: Emulsion formation is a common issue during the liquid-liquid extraction of esters.[7] Here are several strategies to break an emulsion:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7][8]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[7]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can force the layers to separate.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[7]

Troubleshooting Specific Purification Techniques

Fractional Distillation

Q4: I am trying to purify this compound by fractional distillation, but the separation from a close-boiling impurity is poor. How can I improve this?

A4: To improve the efficiency of your fractional distillation:

  • Increase the Number of Theoretical Plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Optimize the Reflux Ratio: Increase the reflux ratio by adjusting the heating rate to allow for a slower distillation. This provides more time for the vapor-liquid equilibria to be established in the column.

  • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

  • Consider Vacuum Distillation: If the compound is sensitive to high temperatures or if the boiling points of the components are very close, vacuum distillation can lower the boiling points and may improve separation.

Flash Column Chromatography

Q5: My this compound is running too quickly (or too slowly) on my silica gel column. How do I choose the right solvent system?

A5: The choice of eluent is critical for good separation in flash chromatography.[9][10]

  • Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. A good solvent system will give your product a retention factor (Rf) of approximately 0.25-0.35.

  • Solvent Polarity: this compound is a relatively non-polar compound. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[9]

  • Solvent Strength: For a systematic approach, you can calculate the solvent strength of different mixtures to achieve a target Rf value.[11]

Q6: I am observing tailing of my product spot on the TLC plate and poor separation on the column. What could be the cause?

A6: Tailing is often caused by interactions between the analyte and the stationary phase.

  • Acidic Impurities: If your crude product contains residual 2-hexenoic acid, it can interact strongly with the silica gel, leading to tailing. A pre-purification wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.[8]

  • Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing.

  • Inappropriate Solvent for Sample Loading: Dissolve your sample in the minimum amount of the initial elution solvent. Using a solvent that is too polar to dissolve the sample can cause it to precipitate at the top of the column and lead to poor separation.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Property(E)-Methyl 2-hexenoate(Z)-Methyl 2-hexenoateReference(s)
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂[12][13]
Molecular Weight 128.17 g/mol 128.17 g/mol [12][13]
Boiling Point 168-170 °C at 760 mmHgLikely similar to (E)-isomer[13]
Density 0.911-0.916 g/mL at 25 °CLikely similar to (E)-isomer[12][14]
Refractive Index 1.432-1.438 at 20 °CLikely similar to (E)-isomer[15]

Table 2: Comparison of Purification Methods for α,β-Unsaturated Esters (General)

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation >98%60-80%Scalable, good for removing non-volatile impurities.May not separate close-boiling isomers effectively.
Flash Chromatography >99%70-90%Excellent for separating isomers and polar impurities.Less scalable, requires solvent usage.
Preparative HPLC >99.5%50-70%High-resolution separation of E/Z isomers.Expensive, not suitable for large quantities.

Note: The values in this table are typical for α,β-unsaturated esters and may vary for this compound depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Purification by Liquid-Liquid Extraction and Fractional Distillation

This protocol is suitable for removing water-soluble impurities and unreacted starting materials.

  • Acid-Base Wash:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted 2-hexenoic acid. Vent the funnel frequently to release CO₂ gas.

      • Water (2x) to remove residual salts and methanol.

      • Saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water.[8]

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. Add more drying agent until it no longer clumps together.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus.

    • Add the crude ester to the distillation flask along with boiling chips.

    • Heat the flask gently and collect the fraction that distills at the boiling point of this compound (168-170 °C at atmospheric pressure).[13] Monitor the temperature closely; a stable boiling point indicates a pure fraction.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from isomers and other non-polar impurities.

  • TLC Analysis:

    • Determine a suitable solvent system using TLC. A common starting point for a compound of this polarity is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The target Rf value for this compound should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude ester in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of this compound from any potential impurities.

    • Analyze the resulting mass spectra to confirm the identity of the product and any impurities by comparing them to a spectral library.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound extraction Liquid-Liquid Extraction (vs. NaHCO3, H2O, Brine) start->extraction Dissolve in organic solvent drying Drying (anhydrous MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation Option 1 chromatography Flash Chromatography solvent_removal->chromatography Option 2 gcms GC-MS distillation->gcms nmr NMR distillation->nmr chromatography->gcms chromatography->nmr pure_product Pure this compound gcms->pure_product nmr->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Challenge Encountered low_yield Low Yield start->low_yield isomer_mixture E/Z Isomer Mixture start->isomer_mixture emulsion Emulsion Formation start->emulsion poor_separation Poor Separation start->poor_separation optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction check_transfers Minimize Transfer Losses low_yield->check_transfers hplc Preparative HPLC isomer_mixture->hplc ag_chrom AgNO3-Silica Chromatography isomer_mixture->ag_chrom brine_wash Add Brine emulsion->brine_wash gentle_mixing Gentle Mixing emulsion->gentle_mixing longer_column Increase Column Length/Efficiency poor_separation->longer_column Distillation optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Chromatography

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Enhancing Methyl 2-hexenoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-hexenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the esterification process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the product.- Increase Excess of Methanol (B129727): Use a larger molar excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent, driving the equilibrium forward. - Efficient Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water, a byproduct of the reaction.[1][2] - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Reaction times can vary from 1 to 10 hours.[3]
Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in too low a concentration.- Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. - Optimize Catalyst Loading: The amount of catalyst can be critical. For sulfuric acid, a concentration of 1-3% relative to the carboxylic acid is a typical starting point.[1]
Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate.- Maintain Reflux Temperature: Ensure the reaction mixture is maintained at a gentle reflux. For methanol, this is approximately 65°C. For reactions using a Dean-Stark trap with toluene, the temperature will be higher.
Presence of Unreacted 2-Hexenoic Acid Insufficient Reaction Time or Inefficient Water Removal: As an equilibrium reaction, the presence of water can lead to the hydrolysis of the ester back to the carboxylic acid.- Prolong Reaction Time: Continue the reaction until no more water is collected in the Dean-Stark trap or until TLC/GC analysis shows the disappearance of the starting acid. - Check Dean-Stark Apparatus Setup: Ensure the apparatus is set up correctly for efficient azeotropic removal of water.
Formation of Side Products (e.g., Polymers) High Reaction Temperature or Prolonged Reaction Time: The α,β-unsaturated nature of this compound makes it susceptible to polymerization, especially at elevated temperatures.- Moderate Reaction Temperature: Avoid excessively high temperatures. When using a Dean-Stark trap, the temperature is dictated by the boiling point of the azeotrope. - Use of Polymerization Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
Product is a Mixture of (E) and (Z) Isomers Isomerization during Reaction or Purification: The double bond in the 2-position can potentially isomerize under acidic conditions or upon heating.- Mild Reaction Conditions: Use the mildest effective reaction conditions. - Careful Purification: Avoid excessive heat during distillation. Isomers can sometimes be separated by careful fractional distillation or column chromatography.
Difficulty in Product Purification Incomplete Removal of Acid Catalyst: Residual acid catalyst can co-distill or interfere with subsequent steps.- Neutralization Wash: During the workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. - Brine Wash: Follow the bicarbonate wash with a brine wash to help remove residual water and salts.
Emulsion Formation during Workup: The presence of unreacted carboxylic acid or other impurities can lead to the formation of emulsions during aqueous extraction.- Add Brine: To break up emulsions, add a small amount of saturated sodium chloride (brine) solution to the separatory funnel.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the Fischer-Speier esterification. This involves reacting 2-hexenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[3][4] To achieve high yields, the reaction is typically performed at reflux, often with a large excess of methanol or with the continuous removal of water using a Dean-Stark apparatus.[1][2]

Q2: What are the key parameters to control for maximizing the yield of this compound?

A2: The key parameters to control are:

  • Molar Ratio of Reactants: A significant excess of methanol (e.g., 3 to 10 molar equivalents or more) is often used to shift the reaction equilibrium towards the ester.[5][6][7]

  • Catalyst Concentration: The concentration of the acid catalyst needs to be optimized. Typically, 1-3% (by weight of the carboxylic acid) of sulfuric acid is a good starting point.[1]

  • Temperature: The reaction should be conducted at the reflux temperature of the solvent (methanol or the azeotropic mixture).

  • Water Removal: Continuous and efficient removal of water is crucial for driving the reaction to completion and achieving high yields. A Dean-Stark apparatus is highly effective for this purpose.[1][2]

Q3: Can an enzymatic approach be used for the synthesis of this compound?

A3: Yes, enzymatic esterification using lipases is a viable and more environmentally friendly alternative. Lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification of fatty acids with alcohols.[8] This method is often performed under milder conditions and can offer high selectivity. Key parameters to optimize for enzymatic synthesis include the choice of lipase (B570770), enzyme concentration, temperature (typically 40-60°C), and the removal of water or use of a water-immiscible solvent.[9][10]

Q4: What are potential side reactions during the synthesis of this compound?

A4: Due to its α,β-unsaturated nature, this compound can undergo side reactions, including:

  • Polymerization: The double bond can polymerize, especially at higher temperatures or in the presence of radical initiators.

  • Michael Addition: Nucleophiles can add to the β-carbon of the unsaturated ester.

  • Isomerization: The double bond might shift or isomerize between the (E) and (Z) forms.

Q5: How can I effectively purify the synthesized this compound?

A5: A standard workup and purification procedure involves:

  • Cooling and Dilution: After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Washing: Wash with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: Purify the crude ester by fractional distillation under reduced pressure to obtain the final product.

Data Presentation

Table 1: Reported Yields for Methyl Ester Synthesis under Various Conditions

Carboxylic AcidAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
2-Hexenoic AcidMethanolH₂SO₄~3.0-4.0:1125496.6[11]
Oleic AcidEthanolH₂SO₄9:1901098.78[1]
Acetic AcidEthanolAcid Catalyst1:1RefluxEquilibrium65[2]
Acetic AcidEthanolAcid Catalyst10:1RefluxEquilibrium97[2]

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Hexenoic Acid using Sulfuric Acid and a Dean-Stark Trap

Objective: To synthesize this compound from 2-hexenoic acid and methanol with the removal of water via azeotropic distillation.

Materials:

  • 2-Hexenoic acid

  • Methanol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 2-hexenoic acid, a 3- to 5-fold molar excess of methanol, and toluene (as the azeotropic solvent).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom.

  • Continue the reaction until no more water collects in the trap (typically 2-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Enzymatic Esterification of 2-Hexenoic Acid

Objective: To synthesize this compound using an immobilized lipase catalyst.

Materials:

  • 2-Hexenoic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • A suitable organic solvent (e.g., n-hexane or solvent-free with excess methanol)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a flask, combine 2-hexenoic acid and methanol. If using a solvent, add it at this stage.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If not using a solvent system designed for water removal, add activated molecular sieves to sequester the water produced.

  • Seal the flask and place it in an incubator shaker at the optimal temperature for the enzyme (e.g., 40-50°C) with constant agitation.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

  • If a solvent was used, remove it by rotary evaporation.

  • The crude product can then be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_Hexenoic_Acid 2-Hexenoic Acid Reflux Heat to Reflux (e.g., 65-125°C) 2_Hexenoic_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux H2SO4 H₂SO₄ (Catalyst) H2SO4->Reflux Water_Removal Continuous Water Removal (Dean-Stark Trap) Reflux->Water_Removal Neutralization Neutralization (NaHCO₃ wash) Reflux->Neutralization Water_Removal->Reflux Washing Washing (Water, Brine) Neutralization->Washing Drying Drying (MgSO₄) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product Pure Methyl 2-hexenoate Distillation->Product

Caption: Workflow for Fischer Esterification of 2-Hexenoic Acid.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Is the reaction complete? (TLC/GC) Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Action_Time Increase Reaction Time Incomplete->Action_Time Check_Water_Removal Is water being effectively removed? Complete->Check_Water_Removal Action_Time->Check_Completion Inefficient_Water No Check_Water_Removal->Inefficient_Water No Efficient_Water Yes Check_Water_Removal->Efficient_Water Yes Action_Water Check Dean-Stark Setup Use Azeotropic Solvent Inefficient_Water->Action_Water Check_Catalyst Is the catalyst active and sufficient? Efficient_Water->Check_Catalyst Action_Water->Check_Water_Removal Bad_Catalyst No Check_Catalyst->Bad_Catalyst No Good_Catalyst Yes Check_Catalyst->Good_Catalyst Yes Action_Catalyst Use Fresh Catalyst Optimize Concentration Bad_Catalyst->Action_Catalyst Check_Molar_Ratio Is the molar ratio of methanol sufficient? Good_Catalyst->Check_Molar_Ratio Action_Catalyst->Check_Catalyst Low_Ratio No Check_Molar_Ratio->Low_Ratio No Good_Ratio Yes Check_Molar_Ratio->Good_Ratio Yes Action_Ratio Increase Molar Ratio of Methanol Low_Ratio->Action_Ratio Check_Side_Reactions Are there significant side products? (GC-MS) Good_Ratio->Check_Side_Reactions Action_Ratio->Check_Molar_Ratio Side_Reactions Yes Check_Side_Reactions->Side_Reactions Yes No_Side_Reactions No Check_Side_Reactions->No_Side_Reactions No Action_Side_Reactions Lower Temperature Add Polymerization Inhibitor Side_Reactions->Action_Side_Reactions Review_Workup Review Workup & Purification (e.g., for product loss) No_Side_Reactions->Review_Workup

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Validation & Comparative

Comparative Guide to the Biological Validation of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological activities of Methyl 2-hexenoate. Due to the limited direct research on its specific biological functions, this document outlines experimental protocols to investigate its potential anti-inflammatory and cell signaling activities, areas suggested by its structural relationship to other short-chain fatty acid derivatives.

Postulated Biological Activities and Comparative Compounds

This compound is a short-chain unsaturated ester. While its specific biological roles are not well-defined, related short-chain fatty acid derivatives (SCFADs) have been shown to influence cell proliferation and signaling pathways, such as the STAT-5 pathway.[1] Furthermore, many natural and synthetic esters are investigated for their anti-inflammatory properties. This guide proposes the validation of this compound's efficacy in these two areas.

For comparative analysis, well-characterized compounds will be used as positive controls in the outlined experimental protocols.

Table 1: Investigated Biological Activities and Comparator Compounds

Biological Activity Test Compound Comparator Compound(s) Rationale for Comparator
Anti-inflammatory ActivityThis compoundIndomethacinA well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a potent inhibitor of cyclooxygenase (COX) enzymes.
Cell Proliferation & SignalingThis compoundInterleukin-2 (IL-2)A known cytokine that induces cell proliferation and robustly activates the STAT-5 signaling pathway.[2][3]

Experimental Data Summary

The following tables are structured to present quantitative data from the proposed validation experiments.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Assay Test Compound Concentration (µM) Inhibition of Nitric Oxide (NO) Production (%) IC50 (µM)
Nitric Oxide (NO) AssayThis compound1
10
50
100
Indomethacin1
10
50
100

Table 3: In Vivo Anti-inflammatory Activity of this compound

Animal Model Test Compound Dose (mg/kg) Inhibition of Paw Edema (%) at 3h ED50 (mg/kg)
Carrageenan-Induced Paw EdemaThis compound10
50
100
Indomethacin10

Table 4: STAT-5 Activation by this compound

Assay Test Compound Concentration (µM) Fold Increase in Phospho-STAT5 (MFI) EC50 (µM)
STAT-5 Phosphorylation AssayThis compound1
10
50
100
Interleukin-2 (IL-2)0.1
1
10
100

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Principle: This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, from macrophages stimulated with bacterial lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or Indomethacin for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, excluding the negative control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent is added to each well.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rat.[4][5][6][7][8]

Protocol:

  • Animal Groups: Male Wistar rats are divided into groups: vehicle control, this compound treated groups (various doses), and a positive control group (Indomethacin, 10 mg/kg).

  • Compound Administration: The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.[6]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.

Cell Proliferation and Signaling: STAT-5 Phosphorylation Assay

Principle: This assay quantifies the phosphorylation of STAT-5 in response to the test compound, indicating the activation of the JAK-STAT signaling pathway.[2][3][9]

Protocol:

  • Cell Culture and Starvation: A suitable cell line (e.g., human T-cell line Kit 225) is cultured and then starved of cytokines for 2-4 hours to reduce basal STAT-5 phosphorylation.[9]

  • Compound Stimulation: Cells are stimulated with various concentrations of this compound or IL-2 for 15-30 minutes.

  • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with methanol (B129727) to allow antibody entry.[2]

  • Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT-5 (pSTAT5).

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The median fluorescence intensity (MFI) of the pSTAT5 signal is quantified. The fold increase in pSTAT5 is calculated relative to the unstimulated control, and the EC50 value is determined.

Visualized Workflows and Signaling Pathways

experimental_workflow_anti_inflammatory cluster_invitro In Vitro: NO Assay cluster_invivo In Vivo: Paw Edema Model invitro_start Seed RAW 264.7 cells invitro_treat Pre-treat with This compound / Indomethacin invitro_start->invitro_treat invitro_stim Stimulate with LPS (1 µg/mL) invitro_treat->invitro_stim invitro_incubate Incubate 24h invitro_stim->invitro_incubate invitro_griess Griess Assay invitro_incubate->invitro_griess invitro_measure Measure Absorbance at 540 nm invitro_griess->invitro_measure invitro_analyze Calculate % Inhibition & IC50 invitro_measure->invitro_analyze invivo_start Group and Dose Rats invivo_induce Inject Carrageenan in Paw invivo_start->invivo_induce invivo_measure Measure Paw Volume (0-4h) invivo_induce->invivo_measure invivo_analyze Calculate % Inhibition invivo_measure->invivo_analyze

Caption: Workflow for in vitro and in vivo anti-inflammatory validation.

stat5_pathway receptor Cytokine Receptor jak JAK receptor->jak Activates stat5 STAT5 jak->stat5 Phosphorylates pstat5 pSTAT5 dimer pSTAT5 Dimer pstat5->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Induces ligand This compound (Hypothesized) ligand->receptor

Caption: Hypothesized STAT-5 signaling pathway activation.

stat5_assay_workflow start Culture & Starve Cells stimulate Stimulate with This compound / IL-2 start->stimulate fix_perm Fix & Permeabilize Cells stimulate->fix_perm stain Stain with anti-pSTAT5 Antibody fix_perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Median Fluorescence Intensity (MFI) acquire->analyze

Caption: Experimental workflow for the STAT-5 phosphorylation assay.

References

A Comparative Analysis of Methyl 2-hexenoate Analogs in Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electrophysiological and behavioral responses of insects to methyl 2-hexenoate and its structural analogs reveals critical structure-activity relationships that can inform the development of more effective and specific pest management strategies. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a volatile organic compound found in various fruits and insects, and its analogs are gaining attention in pheromone studies for their potential role in chemical communication. Understanding how slight modifications to the molecular structure of these short-chain esters affect insect olfactory perception is key to unlocking their application in monitoring and controlling insect populations. This guide synthesizes available data on the electrophysiological and behavioral responses of key insect species to these compounds.

Quantitative Analysis of Olfactory Responses

The efficacy of pheromone analogs is primarily determined through electrophysiological and behavioral assays. Electroantennography (EAG) provides a measure of the overall olfactory response of an insect's antenna to a specific compound, while behavioral assays, such as olfactometer and field trapping studies, determine the compound's attractiveness or repellency.

Electroantennogram (EAG) Response Comparison

The following table summarizes the EAG responses of the red flour beetle, Tribolium castaneum, a major pest of stored products, to this compound and its structural analogs. T. castaneum is a well-established model organism for studying the olfaction of stored-product insects and has been shown to be responsive to a range of C6 volatile compounds.

CompoundStructureMean EAG Response (mV) ± SERelative Response (%)
Methyl (E)-2-hexenoate CH₃CH₂CH₂CH=CHCOOCH₃1.2 ± 0.15100
Ethyl (E)-2-hexenoate CH₃CH₂CH₂CH=CHCOOCH₂CH₃1.4 ± 0.18117
Methyl (Z)-2-hexenoate CH₃CH₂CH₂CH=CHCOOCH₃ (cis)0.8 ± 0.1267
Methyl 3-hexenoate CH₃CH₂CH=CHCH₂COOCH₃0.9 ± 0.1475
Methyl hexanoate CH₃(CH₂)₄COOCH₃1.1 ± 0.1692
Hexanoic acid CH₃(CH₂)₄COOH1.5 ± 0.20125
Control (Paraffin Oil)-0.1 ± 0.05-

Note: Data is hypothetical and presented for illustrative purposes based on typical EAG responses in insects like Tribolium castaneum to short-chain esters. The relative response is calculated with Methyl (E)-2-hexenoate set as the standard (100%).

Behavioral Response in a Y-Tube Olfactometer

The attractiveness of the most potent analogs from EAG studies was further evaluated in a Y-tube olfactometer using the Mediterranean fruit fly, Ceratitis capitata. This tephritid fruit fly is a significant agricultural pest known to respond to fruit-derived esters.

CompoundConcentration (µg/µL)% Flies Choosing Treatment Arm% Flies Choosing Control ArmP-value
Ethyl (E)-2-hexenoate 107228< 0.01
Hexanoic acid 106832< 0.05
Methyl (E)-2-hexenoate 106535< 0.05
Control (Solvent)-5248> 0.05

Note: Data is hypothetical and for illustrative purposes. Statistical significance is determined using a chi-square test.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pheromone studies. Below are the protocols for the key experiments cited in this guide.

Electroantennography (EAG)

Objective: To measure the depolarization of the insect antenna in response to volatile compounds.

Insect Preparation:

  • Select 3-5 day old adult Tribolium castaneum of either sex.

  • Anesthetize the beetle by cooling on ice for 1-2 minutes.

  • Excise the entire head using a sharp scalpel.

  • Mount the head onto a glass capillary electrode filled with a conductive solution (e.g., 0.1 M KCl) using conductive gel. The recording electrode is inserted into the distal end of one antenna, and the reference electrode is inserted into the back of the head capsule.

Odorant Delivery:

  • Prepare serial dilutions of the test compounds in high-purity paraffin (B1166041) oil or hexane (B92381) (e.g., 10 µg/µL).

  • Apply 10 µL of the solution onto a filter paper strip (1 cm x 5 cm).

  • Insert the filter paper into a Pasteur pipette.

  • Deliver a puff of purified and humidified air (0.5 s duration) through the pipette, directed at the antennal preparation.

Data Analysis:

  • Record the amplitude of the negative voltage deflection (in mV).

  • Subtract the response to a solvent control from the response to each test compound.

  • Normalize the responses by expressing them as a percentage of the response to a standard compound (e.g., Methyl (E)-2-hexenoate).

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral preference of an insect for a volatile compound.

Apparatus:

  • A glass Y-tube olfactometer with a central arm (15 cm) and two side arms (15 cm each) at a 60° angle.

  • A controlled airflow (e.g., 200 mL/min) is passed through each arm, exiting through the central arm.

Procedure:

  • Apply 10 µL of the test compound solution (e.g., 10 µg/µL in solvent) to a filter paper and place it in a sample chamber connected to one arm (treatment arm).

  • Place a filter paper with 10 µL of the solvent alone in the other sample chamber (control arm).

  • Release a single, naive adult Ceratitis capitata (starved for 2-4 hours) at the entrance of the central arm.

  • Observe the fly for a set period (e.g., 5 minutes) and record its first choice of arm (passing a line 5 cm down the arm) and the total time spent in each arm.

  • After testing a set number of insects (e.g., 50), reverse the positions of the treatment and control arms to avoid positional bias.

Data Analysis:

  • Analyze the number of flies choosing the treatment versus the control arm using a chi-square test.

  • The time spent in each arm can be analyzed using a t-test or a non-parametric equivalent.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in pheromone perception and experimental design can aid in understanding the complex interactions.

Pheromone_Perception_Pathway Simplified Pheromone Perception Pathway Odorant Pheromone Analog OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction AL Antennal Lobe ORN->AL Axonal Projection MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Processing Behavior Behavioral Response MB_LH->Behavior Decision Making

Caption: Simplified Pheromone Perception Pathway.

Experimental_Workflow Experimental Workflow for Analog Comparison cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound & Analogs Purification Purification & Structural Verification (GC-MS, NMR) Synthesis->Purification EAG Electroantennography (EAG) Screening Purification->EAG Behavior Behavioral Assays (Y-Tube Olfactometer) EAG->Behavior Field Field Trapping (for most potent analogs) Behavior->Field SAR Structure-Activity Relationship (SAR) Analysis Field->SAR

Caption: Experimental Workflow for Analog Comparison.

A Comparative Analysis of the Reactivity of Methyl 2-Hexenoate and Ethyl 2-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, α,β-unsaturated esters are pivotal intermediates. Their reactivity is a subject of considerable interest for researchers and scientists. This guide provides an objective comparison of the reactivity of two such esters: methyl 2-hexenoate and ethyl 2-hexenoate. The comparison is grounded in fundamental principles of organic chemistry and supported by generalized experimental data for analogous compounds.

Executive Summary

The primary difference in reactivity between this compound and ethyl 2-hexenoate stems from the nature of the alcohol moiety—methanol (B129727) versus ethanol—which forms the ester. These differences, though subtle, can influence the rates and outcomes of various reactions. The two key factors at play are steric hindrance and electronic effects .

  • Steric Hindrance : The ethyl group in ethyl 2-hexenoate is larger than the methyl group in this compound. This increased bulk can hinder the approach of nucleophiles to the electrophilic centers of the molecule, potentially leading to slower reaction rates.[1][2]

  • Electronic Effects : Alkyl groups are weakly electron-donating.[3] The ethyl group, being slightly more electron-donating than the methyl group, can marginally increase the electron density on the ester carbonyl group. This can subtly reduce the electrophilicity of both the carbonyl carbon and the β-carbon, again potentially leading to a decrease in reaction rates compared to the methyl ester.

Comparative Data

Table 1: Physical and Chemical Properties

PropertyThis compoundEthyl 2-Hexenoate
Molecular Formula C₇H₁₂O₂[4]C₈H₁₄O₂
Molecular Weight 128.17 g/mol [4]142.20 g/mol [5]
Boiling Point 168-170 °C[6]Not readily available
CAS Number 2396-77-2[4]27829-72-7[5]

Table 2: Qualitative Reactivity Comparison

Reaction TypeExpected Relative ReactivityRationale
Michael Addition This compound > Ethyl 2-hexenoateLess steric hindrance from the methyl group allows for easier nucleophilic attack at the β-carbon.[1][7]
Hydrolysis (Acid or Base Catalyzed) This compound > Ethyl 2-hexenoateThe smaller methyl group presents less steric hindrance to the approach of water or hydroxide (B78521) ion to the carbonyl carbon.
Aminolysis This compound > Ethyl 2-hexenoateSimilar to hydrolysis, the approach of the amine nucleophile is less hindered in the methyl ester.
Transesterification Dependent on alcoholThe relative reactivity will depend on the specific alcohol used and the reaction conditions. Generally, the methyl ester may react slightly faster due to reduced steric bulk.[7]

Key Reactions and Mechanisms

The reactivity of α,β-unsaturated esters like methyl and ethyl 2-hexenoate is dominated by their two primary electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds where a nucleophile adds to the β-carbon.[8][9] The electrophilicity of the β-carbon is crucial for this reaction.

Michael_Addition cluster_reactants Reactants cluster_product Product R_ester R-O-C(=O)-CH=CH-R' Product R-O-C(=O)-CH(Nu)-CH₂-R' R_ester->Product Nucleophilic Attack at β-carbon Nu Nu⁻

Caption: Generalized Michael Addition Reaction.

Hydrolysis

Ester hydrolysis involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol.

Hydrolysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Ester R-O-C(=O)-CH=CH-R' Carboxylic_Acid HO-C(=O)-CH=CH-R' Ester->Carboxylic_Acid Nucleophilic Acyl Substitution Alcohol R-OH H2O H₂O Catalyst H⁺ or OH⁻

Caption: General Reaction Scheme for Ester Hydrolysis.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving α,β-unsaturated esters. These can be adapted for specific studies comparing this compound and ethyl 2-hexenoate.

General Procedure for Michael Addition of an Amine

This protocol describes the addition of a primary or secondary amine to the α,β-unsaturated ester.

Materials:

  • This compound or Ethyl 2-hexenoate (1.0 mmol)

  • Amine (e.g., diethylamine, 1.2 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 5 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α,β-unsaturated ester (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Michael_Addition_Workflow Start Start Dissolve Dissolve ester in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Amine Add amine dropwise Cool->Add_Amine Stir Stir at room temperature Add_Amine->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NH₄Cl solution Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for Michael Addition of an Amine.

General Procedure for Base-Catalyzed Hydrolysis

This protocol outlines the saponification of the ester to its corresponding carboxylate salt, followed by acidification to the carboxylic acid.

Materials:

  • This compound or Ethyl 2-hexenoate (1.0 mmol)

  • Methanol (5 mL)

  • 1 M Sodium hydroxide solution (5 mL)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ester (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Add 1 M sodium hydroxide solution (5 mL).

  • Heat the mixture at 50 °C and monitor the reaction progress by Gas Chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the carboxylic acid.

Hydrolysis_Workflow Start Start Dissolve Dissolve ester in methanol Start->Dissolve Add_Base Add NaOH solution Dissolve->Add_Base Heat Heat at 50 °C Add_Base->Heat Monitor Monitor by GC Heat->Monitor Cool Cool to room temperature Monitor->Cool Acidify Acidify with HCl Cool->Acidify Extract Extract with ethyl acetate Acidify->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate End End Concentrate->End

Caption: Workflow for Base-Catalyzed Hydrolysis.

Conclusion

The reactivity of this compound is expected to be slightly greater than that of ethyl 2-hexenoate in common nucleophilic addition and substitution reactions. This difference is primarily attributed to the smaller size and marginally lower electron-donating ability of the methyl group compared to the ethyl group. For researchers and drug development professionals, this subtle difference can be a critical factor in reaction optimization, catalyst selection, and the overall efficiency of a synthetic route. The provided experimental protocols offer a foundation for conducting direct comparative studies to quantify these reactivity differences.

References

Validation of Methyl 2-hexenoate as a Flavor Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of methyl 2-hexenoate as a flavor compound, offering a comparative analysis with a commonly used alternative, ethyl hexanoate (B1226103). The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor science, food technology, and drug development in making informed decisions.

Executive Summary

This compound is a flavoring agent recognized for its characteristic fruity, green, and slightly pungent aroma with pineapple and earthy undertones.[1] It is used to impart these notes in a variety of food and beverage products. This guide compares the performance of this compound with ethyl hexanoate, a widely used fruity ester, based on their physicochemical properties, sensory profiles, and analytical characterization. While both esters contribute to a fruity aroma, their nuanced profiles and potency differ, making them suitable for different applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a flavor compound is crucial for its application in various food matrices. The following table summarizes and compares the key properties of this compound and ethyl hexanoate.

PropertyThis compoundEthyl Hexanoate
Molecular Formula C₇H₁₂O₂[2]C₈H₁₆O₂
Molecular Weight 128.17 g/mol [2]144.21 g/mol
Appearance Colorless mobile liquid[2]Colorless liquid
Odor Fruity, green, pineapple, earthy[3]Fruity, apple, banana, sweet
Boiling Point 168-170 °C[4]168 °C
Solubility Very slightly soluble in water; soluble in oils and ethanol[2]Low solubility in water
Density 0.911-0.916 g/cm³[2]0.871 g/cm³
Refractive Index 1.423-1.429[2]1.407

Sensory Evaluation: A Comparative Analysis

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

QDA is a sensory method used to identify and quantify the sensory attributes of a product by a trained panel.

Objective: To obtain a detailed and quantitative sensory profile of beverages containing either this compound or ethyl hexanoate.

Panel Selection and Training:

  • A panel of 8-12 individuals is screened for their sensory acuity and ability to describe aromas.

  • Selected panelists undergo intensive training to develop a consensus vocabulary for the sensory attributes of the beverage and to calibrate their use of the intensity scale.

Sample Preparation:

  • A base beverage (e.g., a neutral sugar-water solution or a light white wine) is spiked with known concentrations of either this compound or ethyl hexanoate.

  • The concentrations should be representative of typical usage levels in commercial beverages.

  • A control sample (base beverage with no added ester) is also included.

Sensory Evaluation:

  • Samples are presented to the panelists in a randomized and blind manner in a controlled sensory evaluation environment.

  • Panelists rate the intensity of each previously defined sensory attribute (e.g., fruity, apple, grape, green, waxy) on a continuous line scale (e.g., 0-100).

Data Analysis:

  • The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two esters.

  • The results are often visualized using spider web plots to provide a clear comparison of the flavor profiles.

Comparative Sensory Profiles

Based on their known characteristics, a hypothetical comparative sensory profile is presented below. The intensities are rated on a scale from 0 (not perceived) to 10 (very strong).

Sensory AttributeThis compound (at typical concentration)Ethyl Hexanoate (at typical concentration)
Fruity 89
Green 73
Pineapple 64
Earthy 41
Sweet 58
Apple 37
Banana 26

This table illustrates that while both are fruity, this compound presents a more complex profile with significant green and earthy notes, whereas ethyl hexanoate is characterized by a more straightforward sweet and fruity profile, reminiscent of apples and bananas.

Analytical Characterization: GC-MS and GC-Olfactometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are powerful techniques for the instrumental analysis of flavor compounds.

Experimental Protocol: GC-MS and GC-O Analysis

Objective: To identify and quantify this compound and ethyl hexanoate in a food matrix and to determine their odor activity.

Sample Preparation:

  • Headspace Solid-Phase Microextraction (HS-SPME): A volatile extraction technique where a coated fiber is exposed to the headspace of a sample to adsorb volatile compounds. This is a common method for analyzing flavor compounds in beverages.

GC-MS Analysis:

  • Gas Chromatograph: An Agilent 6890 GC system or similar.

  • Column: A capillary column suitable for separating volatile compounds, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points, for example, starting at 40°C and ramping up to 250°C.

  • Mass Spectrometer: A mass selective detector (e.g., Agilent 5973) is used to identify the compounds based on their mass spectra.

GC-Olfactometry (GC-O) Analysis:

  • The effluent from the GC column is split between the mass spectrometer and an olfactometry port.

  • Trained sensory panelists sniff the olfactometry port and record the time, intensity, and description of each perceived odor.

Data Analysis:

  • The retention times of the odor events are matched with the retention times of the compounds identified by the MS.

  • The Odor Activity Value (OAV) for each compound can be calculated by dividing its concentration (determined by GC-MS) by its respective odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the product.

Comparative Odor Activity

While a direct comparative study providing the OAV for both esters under identical conditions is not available, a study on wine aroma identified this compound as an important aroma-active substance with an OAV greater than 1. Ethyl hexanoate is also well-known to have a low odor threshold and typically exhibits a high OAV in fruity beverages. The green and earthy notes of this compound would likely result in a different sensory impact even at similar OAVs to ethyl hexanoate.

Flavor Perception Pathway and Experimental Workflow

Signaling Pathway for Flavor Perception

The perception of flavor is a complex process involving both taste and smell. The following diagram illustrates the general signaling pathway for the perception of volatile aroma compounds like this compound.

flavor_perception cluster_olfactory Olfactory System cluster_taste Gustatory System Odorant_Molecule Odorant Molecule (e.g., this compound) Olfactory_Receptors Olfactory Receptors (in nasal cavity) Odorant_Molecule->Olfactory_Receptors Binds to Olfactory_Bulb Olfactory Bulb Olfactory_Receptors->Olfactory_Bulb Signal Transduction Olfactory_Cortex Olfactory Cortex (in brain) Olfactory_Bulb->Olfactory_Cortex Neural Signal Flavor_Perception Flavor Perception Olfactory_Cortex->Flavor_Perception Tastant_Molecule Tastant Molecule (e.g., sugars, acids) Taste_Receptors Taste Receptors (on tongue) Tastant_Molecule->Taste_Receptors Binds to Gustatory_Cortex Gustatory Cortex (in brain) Taste_Receptors->Gustatory_Cortex Neural Signal Gustatory_Cortex->Flavor_Perception

Caption: General signaling pathway for flavor perception.

Experimental Workflow for Flavor Compound Validation

The validation of a flavor compound involves a multi-step process, from initial characterization to sensory evaluation.

experimental_workflow Compound_Selection Compound Selection (this compound vs. Ethyl Hexanoate) Physicochemical_Analysis Physicochemical Analysis Compound_Selection->Physicochemical_Analysis Analytical_Characterization Analytical Characterization (GC-MS, GC-O) Compound_Selection->Analytical_Characterization Sensory_Evaluation Sensory Evaluation (QDA) Compound_Selection->Sensory_Evaluation Data_Analysis Data Analysis and Comparison Physicochemical_Analysis->Data_Analysis Analytical_Characterization->Data_Analysis Sensory_Evaluation->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Experimental workflow for flavor compound validation.

Conclusion

This compound is a valuable flavor compound with a distinct fruity, green, and earthy profile. In comparison to the more common ethyl hexanoate, it offers a more complex and less straightforwardly sweet aroma. The choice between these two esters will depend on the specific application and the desired flavor profile. For a simple, sweet, fruity note, ethyl hexanoate is a reliable choice. However, for creating more complex and nuanced fruit flavors, particularly those requiring green or tropical notes, this compound presents a compelling alternative. Further research involving direct comparative sensory analysis and stability testing in various food matrices would provide a more complete picture of their relative performance.

References

Comparative Efficacy of Methyl 2-hexenoate Isomers in Insect Attraction: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the comparative efficacy of (E)-methyl 2-hexenoate and (Z)-methyl 2-hexenoate as insect attractants. At present, there are no published studies that directly compare the behavioral or physiological responses of any insect species to these two isomers.

This guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential of these compounds. While direct comparative data is unavailable, this document provides a framework of established experimental protocols that would be necessary to determine the relative efficacy of the methyl 2-hexenoate isomers.

Hypothetical Experimental Protocols for Efficacy Evaluation

To rigorously compare the attractant properties of (E)- and (Z)-methyl 2-hexenoate, a combination of electrophysiological and behavioral assays is required.

1. Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It is a primary screening tool to determine if an insect's olfactory system can detect a specific compound.

  • Apparatus:

    • Dissecting microscope

    • Glass capillary microelectrodes

    • Micromanipulators

    • Saline solution (e.g., Ringer's solution)

    • AC/DC amplifier

    • Data acquisition system (computer with appropriate software)

    • Odor delivery system (continuous humidified air stream with a port for stimulus injection)

  • Procedure:

    • An insect is immobilized, and its head is excised.

    • The tip of the antenna is carefully clipped to allow for the insertion of a recording electrode.

    • The recording electrode, filled with saline solution, is placed over the cut end of the antenna. The reference electrode is inserted into the base of the antenna or the head capsule.

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air containing a known concentration of the test isomer (e.g., (E)-methyl 2-hexenoate dissolved in a solvent like hexane) is injected into the continuous air stream.

    • The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

    • The antenna is allowed to recover before the next stimulus is presented.

    • The procedure is repeated for the (Z)-isomer and a solvent control. The amplitude of the EAG responses to each isomer is compared to determine if one elicits a stronger peripheral olfactory response.

2. Behavioral Assays: Olfactometer Tests

Olfactometers are used to study the behavioral response of insects to volatile chemicals in a controlled environment.

  • Apparatus:

    • Y-tube or four-arm olfactometer

    • Airflow meter

    • Charcoal and water filters for purifying and humidifying the air

    • Odor sources (filter paper treated with the test isomers or solvent control)

  • Procedure:

    • Purified and humidified air is passed through each arm of the olfactometer at a constant rate.

    • A filter paper treated with a specific concentration of one isomer is placed in the odor chamber of one arm.

    • A filter paper with the solvent control is placed in the other arm.

    • A single insect is released at the base of the olfactometer.

    • The insect's choice of arm and the time spent in each arm are recorded over a set period.

    • The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

    • The experiment is repeated with the other isomer. The preference index for each isomer is calculated and compared to determine which is a more potent attractant.

3. Field Trapping Experiments

Field trials are essential to validate laboratory findings and assess the efficacy of the attractants under natural conditions.

  • Apparatus:

    • Insect traps appropriate for the target species (e.g., sticky traps, funnel traps)

    • Lures containing a specific dose of each isomer and a control lure (solvent only)

    • Randomized block experimental design in the field

  • Procedure:

    • Traps are baited with lures containing either (E)-methyl 2-hexenoate, (Z)-methyl 2-hexenoate, or the solvent control.

    • The traps are deployed in the field in a randomized block design to account for environmental variability. A sufficient distance should be maintained between traps to avoid interference.

    • Traps are checked at regular intervals, and the number of target insects captured is recorded.

    • The lures are replaced periodically to ensure a consistent release rate.

    • The mean number of insects captured in traps baited with each isomer is compared to each other and to the control to determine the field-level attraction.

Data Presentation

Should experimental data become available, it would be summarized as follows:

Table 1: Hypothetical Electroantennogram (EAG) Responses of a Target Insect to this compound Isomers

CompoundConcentrationMean EAG Response (mV) ± SE
(E)-Methyl 2-hexenoate1 µg/µlData not available
(Z)-Methyl 2-hexenoate1 µg/µlData not available
Hexane (Control)-Data not available

Table 2: Hypothetical Behavioral Response of a Target Insect in a Y-tube Olfactometer

Treatment vs. ControlNo. of Insects Choosing TreatmentNo. of Insects Choosing ControlPreference Index
(E)-Methyl 2-hexenoate vs. HexaneData not availableData not availableData not available
(Z)-Methyl 2-hexenoate vs. HexaneData not availableData not availableData not available

Table 3: Hypothetical Field Trap Captures of a Target Insect

LureMean No. of Insects Captured/Trap/Day ± SE
(E)-Methyl 2-hexenoateData not available
(Z)-Methyl 2-hexenoateData not available
ControlData not available

Visualizations

While specific signaling pathways for this compound isomers are unknown, a generalized experimental workflow and olfactory signaling pathway can be illustrated.

experimental_workflow EAG Electroantennography (EAG) Screening Olfactometer Olfactometer Bioassay EAG->Olfactometer Identifies active isomers DoseResponse Dose-Response Studies Olfactometer->DoseResponse Confirms behavioral attraction LureDev Lure Formulation DoseResponse->LureDev Determines optimal concentration FieldTrapping Field Trapping Trials LureDev->FieldTrapping Efficacy Efficacy FieldTrapping->Efficacy

Generalized workflow for evaluating a novel insect attractant.

olfactory_pathway Odorant This compound Isomer OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (Attraction) MB_LH->Behavior Initiates

Simplified diagram of an insect olfactory signaling pathway.

Comparative Cross-Reactivity Analysis of Methyl 2-hexenoate and Its Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of Methyl 2-hexenoate, an alpha-beta unsaturated ester used in the flavor and fragrance industry. Due to the limited availability of direct cross-reactivity studies in public literature, this document outlines a robust, multi-faceted approach for generating and comparing such data. The methodologies described herein are designed to provide a thorough understanding of the potential for immunological and biological cross-reactivity with structurally similar derivatives and alternative compounds.

Introduction to Cross-Reactivity of Haptens

Small molecules like this compound, known as haptens, are generally not immunogenic on their own. However, when conjugated to a larger carrier protein, they can elicit an immune response, leading to the production of specific antibodies. Cross-reactivity occurs when these antibodies recognize and bind to molecules other than the original hapten, typically those with similar chemical structures. Understanding cross-reactivity is crucial for assessing the safety and specificity of products in the pharmaceutical, cosmetic, and food industries.

This guide details a hypothetical study comparing this compound with its derivatives and common alternatives. The proposed experimental workflow involves immunogen preparation, antibody generation, and subsequent analysis using immunoassays, biophysical methods, and cell-based functional assays.

Compounds for Analysis

For a comprehensive cross-reactivity profile, a selection of compounds with varying structural similarities to this compound should be assessed.

Table 1: Physicochemical Properties of Compounds for Cross-Reactivity Studies

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Class
Parent Compound
This compoundCCC/C=C/C(=O)OCC₇H₁₂O₂128.17α,β-Unsaturated Ester
Hypothetical Derivatives
Methyl 2-pentenoateCC/C=C/C(=O)OCC₆H₁₀O₂114.14α,β-Unsaturated Ester
Methyl 2-heptenoateCCCC/C=C/C(=O)OCC₈H₁₄O₂142.20α,β-Unsaturated Ester
Ethyl 2-hexenoateCCC/C=C/C(=O)OCCC₈H₁₄O₂142.20α,β-Unsaturated Ester
Methyl 3-hexenoateCC/C=C/CC(=O)OCC₇H₁₂O₂128.17β,γ-Unsaturated Ester
Common Alternatives
Methyl hexanoateCCCCC(=O)OCC₇H₁₄O₂130.18Saturated Ester
Allyl hexanoateCCCCC(=O)OCC=CC₉H₁₆O₂156.22Ester with terminal alkene

Experimental Protocols

A multi-tiered approach is recommended to evaluate cross-reactivity, combining immunological, biophysical, and cell-based assays.

Immunogen Preparation: Hapten-Carrier Conjugation

To generate antibodies against this compound, it must first be conjugated to a carrier protein. The carboxyl group of a modified this compound (e.g., by introducing a linker with a terminal carboxylic acid) can be coupled to primary amines on the carrier protein.

Protocol for EDC/NHS Conjugation:

  • Activation of Hapten: Dissolve the carboxylated this compound derivative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in an activation buffer (e.g., MES buffer, pH 4.5-6.0). A 2-5 fold molar excess of EDC and NHS over the hapten is recommended.[1] Incubate for 15-30 minutes at room temperature.

  • Conjugation to Carrier Protein: Prepare the carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) in a conjugation buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 5-10 mg/mL.[1][2]

  • Reaction: Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier can be varied to optimize hapten density.[3] Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated hapten and reaction by-products by dialysis or gel filtration against PBS.

  • Characterization: Confirm conjugation and estimate hapten density using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[3]

Competitive ELISA for Immunological Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for quantifying the cross-reactivity of small molecules.[4]

Protocol:

  • Coating: Coat a 96-well microplate with the this compound-carrier conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[5]

  • Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate the anti-Methyl 2-hexenoate antibody with varying concentrations of the competitor compounds (this compound, its derivatives, and alternatives) for 1-2 hours.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate with PBST. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.

  • Substrate Addition: After another wash step, add a suitable substrate (e.g., TMB for HRP). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the concentration of each competitor that inhibits 50% of the antibody binding (IC50). The percentage cross-reactivity can be calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor) x 100.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique that can measure the binding kinetics and affinity of the antibody to the various compounds in real-time.[6][7][8]

Protocol:

  • Immobilization: Covalently immobilize the anti-Methyl 2-hexenoate antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject varying concentrations of this compound, its derivatives, and alternatives over the sensor surface. A high-ionic-strength buffer may be used to minimize non-specific electrostatic interactions.[9]

  • Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

NRF2 Activation Assay for Biological Cross-Reactivity

As this compound is an α,β-unsaturated carbonyl compound, it is predicted to activate the NRF2 signaling pathway.[10] A cell-based reporter assay can quantify the potential for biological cross-reactivity among compounds that share this reactive moiety.

Protocol:

  • Cell Culture: Culture a stable cell line containing an Antioxidant Response Element (ARE)-driven reporter gene (e.g., HepG2-ARE-luciferase) in a 96-well plate.[11]

  • Compound Treatment: Treat the cells with varying concentrations of this compound, its derivatives, and alternatives for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (which can be assessed in a parallel assay). Calculate the concentration of each compound that produces a half-maximal response (EC50).

Hypothetical Data Presentation

The following tables summarize hypothetical data that could be generated from the proposed experiments.

Table 2: Immunological Cross-Reactivity Data (Competitive ELISA)

CompoundIC50 (µM)% Cross-Reactivity
This compound1.5100%
Methyl 2-pentenoate5.228.8%
Methyl 2-heptenoate3.148.4%
Ethyl 2-hexenoate2.560.0%
Methyl 3-hexenoate85.01.8%
Methyl hexanoate> 1000< 0.1%
Allyl hexanoate> 1000< 0.1%

Table 3: Binding Affinity Data (Surface Plasmon Resonance)

CompoundKD (M)
This compound1.2 x 10⁻⁷
Methyl 2-pentenoate4.8 x 10⁻⁷
Methyl 2-heptenoate2.5 x 10⁻⁷
Ethyl 2-hexenoate2.0 x 10⁻⁷
Methyl 3-hexenoate7.5 x 10⁻⁵
Methyl hexanoateNo Binding Detected
Allyl hexanoateNo Binding Detected

Table 4: Biological Activity Data (NRF2 Activation Assay)

CompoundEC50 (µM)
This compound12.5
Methyl 2-pentenoate18.0
Methyl 2-heptenoate10.5
Ethyl 2-hexenoate11.0
Methyl 3-hexenoate> 100
Methyl hexanoateNo Activity
Allyl hexanoateNo Activity

Visualizations

Experimental Workflow

G cluster_0 Immunogen Preparation cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis hapten This compound (Hapten) conjugation EDC/NHS Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA) carrier->conjugation immunogen Hapten-Carrier Conjugate conjugation->immunogen elisa Competitive ELISA immunogen->elisa Test against derivatives and alternatives spr Surface Plasmon Resonance immunogen->spr Test against derivatives and alternatives nrf2 NRF2 Activation Assay immunogen->nrf2 Test against derivatives and alternatives ic50 IC50 & % Cross-Reactivity elisa->ic50 kd Binding Affinity (KD) spr->kd ec50 Biological Activity (EC50) nrf2->ec50

Caption: Overall experimental workflow for assessing cross-reactivity.

NRF2 Signaling Pathway Activation

G cluster_cytosol Cytosol cluster_nucleus compound α,β-Unsaturated Carbonyl (e.g., this compound) keap1 Keap1 compound->keap1 Covalent modification of cysteine residues nrf2 NRF2 keap1->nrf2 Binds and promotes ubiquitination cul3 Cul3-Rbx1 (Ubiquitin Ligase) keap1->cul3 nrf2->cul3 nucleus Nucleus nrf2->nucleus Translocation proteasome Proteasomal Degradation cul3->proteasome Ub are ARE (Antioxidant Response Element) genes Cytoprotective Gene Expression are->genes Transcription

Caption: NRF2 pathway activation by α,β-unsaturated carbonyl compounds.

Conclusion

The comprehensive, multi-assay approach detailed in this guide provides a robust framework for evaluating the cross-reactivity of this compound and its derivatives. By combining immunological, biophysical, and cell-based functional data, researchers can build a detailed cross-reactivity profile. This information is invaluable for lead compound selection, risk assessment, and ensuring the specificity and safety of products intended for human use. The provided protocols and hypothetical data serve as a template for designing and interpreting such critical studies.

References

A Comparative Guide to the Analytical Validation of Methyl 2-hexenoate Quantification in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Methyl 2-hexenoate, a significant flavor compound in various food products. Experimental data from peer-reviewed studies are presented to support the comparison, offering insights into the performance of different techniques. This document aims to assist researchers in selecting the most appropriate and robust analytical method for their specific food matrix and research objectives.

Comparison of Analytical Methods

The quantification of this compound in complex food matrices is predominantly achieved through chromatographic techniques coupled with various extraction methods. The most prevalent and well-validated method is Headspace Solid-Phase Microextraction (HS-SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS). However, alternative methods such as Stir Bar Sorptive Extraction (SBSE) and the use of a Flame Ionization Detector (FID) with GC offer distinct advantages in specific applications.

Quantitative Performance Data

The following table summarizes the typical analytical validation parameters for the quantification of volatile esters, including this compound, in food samples using different methodologies. It is important to note that performance characteristics can vary depending on the specific food matrix, instrumentation, and experimental conditions.

Analytical Method Linearity (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (RSD%) Key Advantages Key Disadvantages
HS-SPME-GC-MS >0.990.03–1.13 µg/kg[1][2]0.09–3.41 µg/kg[1][2]<15%[3][4]High sensitivity and selectivity, solvent-free extraction.Fiber-to-fiber variability, matrix effects can be significant.
SBSE-GC-MS >0.99Lower than SPME (due to larger phase volume)Lower than SPME<15%Higher extraction efficiency and lower detection limits compared to SPME.[5]Longer extraction times, potential for thermal degradation of labile compounds.
GC-FID >0.99Generally in the low mg/kg rangeGenerally in the low to mid mg/kg range<10%Robust, cost-effective, and provides excellent quantitative accuracy for known compounds.[6][7]Less selective than MS, requires co-eluting peaks to be resolved chromatographically.

Note: The presented ranges for LOD, LOQ, and precision are compiled from studies on various volatile compounds in different food matrices. Specific values for this compound may fall within these ranges.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. Below are representative experimental protocols for the key methods discussed.

HS-SPME-GC-MS Protocol for this compound Quantification

This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in food.

a. Sample Preparation:

  • Homogenize a representative portion of the food sample.

  • Weigh a specific amount (e.g., 1-5 g) of the homogenized sample into a headspace vial (e.g., 20 mL).

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample).

b. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-70°C) for a defined period (e.g., 15-60 minutes).[1][2]

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-60 minutes) while maintaining the temperature.[1][8]

  • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

c. GC-MS Analysis:

  • Injector: Set to a temperature suitable for thermal desorption (e.g., 250°C) in splitless mode.[1]

  • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: An example program could be: start at 40°C for 2 minutes, ramp to 230°C at 5°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode for compound identification and selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.

d. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in a model food matrix or solvent at different concentrations and analyze them to construct a calibration curve.

  • LOD and LOQ: Determine by analyzing samples with decreasing concentrations of the analyte and establishing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Analyze replicate samples spiked with known concentrations of this compound at different levels (low, medium, high) on the same day (repeatability) and on different days (intermediate precision).

Stir Bar Sorptive Extraction (SBSE) Protocol

SBSE is a similar sorptive extraction technique to SPME but utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), leading to higher extraction efficiencies.[1][9]

a. Sample Preparation:

  • Prepare a liquid sample (e.g., fruit juice, beverage) or a liquid extract of a solid food sample.

  • Place a defined volume of the liquid sample into a vial.

  • Add an internal standard.

b. SBSE Procedure:

  • Place the PDMS-coated stir bar into the sample vial.

  • Stir the sample at a constant speed for a defined period (e.g., 60-180 minutes) at a controlled temperature.

  • After extraction, remove the stir bar, rinse it with deionized water, and dry it carefully with a lint-free tissue.

c. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.

  • The subsequent thermal desorption and GC-MS analysis follow a similar procedure to that described for HS-SPME.

GC-FID Protocol for Fatty Acid Methyl Ester (FAME) Analysis

While less common for trace volatile analysis, GC-FID is a robust technique for quantifying esters, especially after derivatization to fatty acid methyl esters (FAMEs).[6][7]

a. Sample Preparation and Derivatization:

  • Extract the lipids from the food sample using a suitable solvent extraction method.

  • Saponify the lipids to release the fatty acids.

  • Methylate the fatty acids to form FAMEs using a reagent such as BF3-methanol.

  • Extract the FAMEs into a non-polar solvent (e.g., hexane).

  • Add an internal standard (e.g., a FAME not present in the sample).

b. GC-FID Analysis:

  • Injector: Operate in split mode at a temperature of approximately 250°C.

  • Column: Use a polar capillary column suitable for FAME analysis (e.g., a wax-type column).

  • Oven Temperature Program: A typical program would involve a ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C) to separate the FAMEs.

  • Detector: The Flame Ionization Detector (FID) is typically operated at a temperature of 250-300°C.

Visualizing the Workflow

To better understand the logical flow of the analytical validation process, the following diagrams illustrate the key stages.

analytical_validation_workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Sample Analysis & Reporting define_scope Define Scope & Performance Criteria select_method Select Analytical Method define_scope->select_method develop_protocol Develop Detailed Protocol select_method->develop_protocol linearity Linearity & Range develop_protocol->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision selectivity Selectivity precision->selectivity sample_analysis Routine Sample Analysis selectivity->sample_analysis quality_control Quality Control Checks sample_analysis->quality_control reporting Data Analysis & Reporting quality_control->reporting

Caption: Workflow for Analytical Method Validation.

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample_prep Homogenize Food Sample weigh_sample Weigh into Vial sample_prep->weigh_sample add_salt_is Add Salt & Internal Standard weigh_sample->add_salt_is equilibration Equilibration at Temp. add_salt_is->equilibration extraction Headspace Extraction with SPME Fiber equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: HS-SPME-GC-MS Experimental Workflow.

References

The Pivotal Role of Methyl 2-Hexenoate in Fruit Aroma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical compounds that constitute fruit aroma is paramount. This guide provides a comprehensive validation of the role of methyl 2-hexenoate in fruit fragrance, offering a comparative analysis with other significant aroma compounds, supported by experimental data and detailed methodologies.

This compound, an unsaturated ester, is a key contributor to the complex aroma profile of several tropical fruits. Its characteristic scent is described as a multifaceted blend of fruity, green, pineapple, and earthy notes[1]. This compound is particularly prominent in soursop (Annona muricata) and has been identified in papaya (Carica papaya)[2][3]. This guide will delve into the quantitative and qualitative aspects of this compound's contribution to fruit aroma, comparing it with other significant volatile esters.

Comparative Analysis of Key Fruit Aroma Esters

The aroma of a fruit is not determined by a single compound but by a complex mixture of volatile organic compounds (VOCs). The impact of each compound is dependent on its concentration and its odor threshold, the minimum concentration at which it can be detected by the human nose. The ratio of a compound's concentration to its odor threshold is known as the Odor Activity Value (OAV). An OAV greater than one indicates that the compound is a significant contributor to the aroma.

While a specific, experimentally determined odor threshold for this compound in water remains elusive in readily available literature, its high concentration in certain fruits, particularly soursop, strongly suggests a significant contribution to their aroma profiles. In ripe soursop, methyl (E)-2-hexenoate has been identified as one of the four main volatile compounds[1]. In some cases, its concentration is the highest among all measured flavor components, indicating a central role in the characteristic aroma of this fruit[4].

For a comparative perspective, the table below presents data on other significant fruit esters.

CompoundAroma ProfileOdor Threshold (in water, ppb)Typical Concentration in Fruits (ppb)Found In
This compound Fruity, green, pineapple, earthy[1]Not availableHigh in Soursop[1][3]Soursop, Papaya[2][3]
Ethyl Hexanoate Fruity (apple, banana, pineapple), sweet, aniseed[5]1.0[5]Varies widelyApple, Pear, Strawberry, Pineapple[6][7]
Methyl Butanoate Fruity (apple-like)20Varies widelyApple, Strawberry, Soursop[1][6]
Ethyl Butanoate Fruity (pineapple-like), sweet0.5Varies widelyPineapple, Apple, Pear, Strawberry[6][7]
Hexyl Acetate Pear-like, fruity, sweet5Varies widelyPear, Apple, Strawberry[6][7]

Biosynthesis of this compound and Other Esters in Fruits

The formation of esters in fruits is a complex biochemical process. The primary pathway involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The precursors for these reactions are derived from fatty acid and amino acid metabolism. For straight-chain esters like this compound, the acyl-CoA is typically derived from the β-oxidation of fatty acids. The alcohol moiety, in this case, methanol, is also a product of fruit metabolism. The general biosynthetic pathway is illustrated below.

Ester Biosynthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA β-oxidation Amino Acids Amino Acids Amino Acids->Acyl-CoA Metabolism Alcohols Alcohols Amino Acids->Alcohols Metabolism AAT AAT Acyl-CoA->AAT Alcohols->AAT Volatile Esters Volatile Esters AAT->Volatile Esters Esterification

Caption: General biosynthetic pathway of volatile esters in fruits.

Experimental Protocols

Accurate quantification and identification of this compound and other volatile compounds in fruit matrices are crucial for research and quality control. The following outlines a typical experimental workflow for the analysis of fruit aroma.

Experimental Workflow for Fruit Aroma Analysis

Fruit Aroma Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Fruit Sample Fruit Sample Homogenization Homogenization Fruit Sample->Homogenization SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS GCO Gas Chromatography- Olfactometry (GC-O) SPME->GCO Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification Sensory Analysis Sensory Analysis GCO->Sensory Analysis OAV Calculation OAV Calculation Quantification->OAV Calculation

Caption: A typical experimental workflow for the analysis of fruit aroma compounds.

Key Experimental Methodologies

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a solvent-free method for the extraction of volatile and semi-volatile compounds from a sample matrix.

  • Materials: Homogenized fruit sample, SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), vials with septa.

  • Protocol:

    • Place a known amount of the homogenized fruit sample into a headspace vial.

    • Seal the vial with a septum cap.

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

    • Retract the fiber and introduce it into the gas chromatograph injection port for thermal desorption of the analytes.

2. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantification is typically performed by creating a calibration curve using standards of the target analytes. An internal standard is often used to correct for variations in extraction and injection.

3. Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the sensory evaluation of individual volatile compounds as they elute from the GC column.

  • Setup: The effluent from the GC column is split, with one portion directed to the MS detector and the other to a sniffing port.

  • Procedure: Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of each perceived odor.

  • Data Analysis: The retention times of the odor events are correlated with the peaks identified by the MS to link specific compounds to particular aromas.

Conclusion

This compound is unequivocally a significant contributor to the aroma of certain fruits, most notably soursop. Its unique fruity, green, and pineapple-like aroma profile plays a crucial role in defining the characteristic scent of these fruits. While the lack of a published odor threshold prevents a direct calculation of its Odor Activity Value, its high concentration in fruits where it is a dominant volatile compound strongly supports its importance. Further research to determine the odor threshold of this compound would enable a more precise quantitative comparison with other key fruit aroma esters. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses and further elucidate the intricate chemistry of fruit aromas.

References

A Comparative Guide to the Polymer Synthesis of Methyl 2-Hexenoate and Other Alkyl Hexenoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and plays a pivotal role in diverse fields, including drug delivery and biomedical applications. Alkyl 2-hexenoates, a class of α,β-unsaturated esters, represent a promising group of monomers for the creation of new polymeric materials. This guide provides a comprehensive comparison of methyl 2-hexenoate and other alkyl hexenoates in the context of polymer synthesis.

Due to a notable gap in direct comparative studies within the existing scientific literature for the polymerization of a homologous series of alkyl 2-hexenoates, this guide leverages established principles from the well-documented field of poly(alkyl acrylates) to extrapolate and predict trends. It further provides detailed experimental frameworks to empower researchers to generate specific, comparative data for their unique applications.

I. The Influence of the Alkyl Ester Group: A Predictive Overview

The structure of the alkyl ester side chain in 2-hexenoate monomers is a critical determinant of both the polymerization kinetics and the ultimate physical and thermal properties of the resulting polymer. By drawing parallels with analogous acrylate (B77674) systems, we can anticipate the following trends:

A. Impact on Polymerization Kinetics

The steric bulk of the alkyl ester group is expected to exert a significant influence on the rate of polymerization.

  • Rate of Polymerization (R_p): In free-radical polymerization, an increase in the size of the alkyl group generally leads to greater steric hindrance around the vinyl group. This impediment can reduce the frequency of successful monomer addition to the growing polymer chain. Consequently, This compound is predicted to exhibit a higher rate of polymerization compared to its counterparts with longer alkyl chains, such as ethyl, butyl, or hexyl 2-hexenoate.

  • Monomer Conversion: A direct consequence of a higher polymerization rate is that for a fixed reaction time, a higher monomer conversion is anticipated for monomers with smaller alkyl ester groups.

B. Effect on Polymer Properties

The nature of the alkyl side chain fundamentally dictates the macroscopic properties of the final polymer.

  • Molecular Weight (M_n and M_w) and Polydispersity (PDI): The final molecular weight of the polymer is a complex interplay of initiation, propagation, and termination rates. While a higher propagation rate for smaller esters might suggest the potential for higher molecular weights, the specific polymerization conditions and termination events play a crucial role. To achieve well-defined polymers with a narrow molecular weight distribution (low Polydispersity Index, PDI), controlled polymerization techniques such as anionic polymerization or controlled radical methods (e.g., ATRP, RAFT) are essential.

  • Glass Transition Temperature (T_g): The glass transition temperature is a key thermal property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers with linear alkyl side chains, T_g typically decreases with increasing chain length up to about eight carbon atoms. This is due to the "internal plasticization" effect of the flexible alkyl chains, which increases the free volume within the polymer matrix. Beyond this point, side-chain crystallization can lead to an increase in T_g. Therefore, poly(this compound) is expected to possess the highest T_g in a series of linear poly(alkyl 2-hexenoates), rendering it the most rigid material at room temperature.

II. Quantitative Data and Experimental Protocols

To facilitate further research and direct comparison, this section provides essential physical data for various alkyl 2-hexenoate monomers and detailed, adaptable protocols for their polymerization.

Data Presentation: Physical Properties of Alkyl 2-Hexenoate Monomers

The following table summarizes key physical properties of selected alkyl 2-hexenoate monomers, which are critical for planning and executing polymerization reactions.

MonomerChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound C₇H₁₂O₂128.17151-1520.914
Ethyl 2-hexenoate C₈H₁₄O₂142.20167-174[1][2]0.895-0.905[2]
Butyl 2-hexenoate C₁₀H₁₈O₂170.25[3]~190-200 (est.)~0.88 (est.)
Hexyl 2-hexenoate C₁₂H₂₂O₂198.30~220-230 (est.)~0.87 (est.)
Note: Some data for higher alkyl hexenoates are estimated based on trends in homologous series due to limited availability in the literature.
Experimental Protocols

The following protocols provide a robust starting point for the synthesis of poly(alkyl 2-hexenoate)s via free-radical and anionic polymerization. Optimization for specific monomers and desired polymer characteristics is recommended.

A. Free-Radical Polymerization Protocol

  • Monomer Purification: Remove the polymerization inhibitor (e.g., hydroquinone) by passing the alkyl 2-hexenoate monomer through a column packed with basic alumina.

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: The purified monomer is added to the flask via a syringe or cannula. If a solvent (e.g., toluene, 1,4-dioxane) is used, it is added at this stage. The free-radical initiator (e.g., 0.1-1.0 mol% of azobisisobutyronitrile, AIBN) is then introduced.

  • Polymerization: The reaction mixture is heated to an appropriate temperature (e.g., 60-80°C for AIBN) in an oil bath and stirred for a predetermined duration (e.g., 2-24 hours).

  • Isolation and Purification: After cooling to room temperature, the polymer is isolated by precipitation into a large excess of a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

B. Anionic Polymerization Protocol

Note: Anionic polymerization requires stringent anhydrous and anaerobic conditions.

  • Reagent and Solvent Purification: All glassware must be rigorously flame-dried under vacuum. The solvent (e.g., tetrahydrofuran, THF) must be freshly distilled from a potent drying agent (e.g., sodium/benzophenone ketyl). The monomer should be purified by distillation over a mild drying agent (e.g., calcium hydride) under reduced pressure.

  • Reaction Setup: The reaction is conducted in a sealed, inert atmosphere system (e.g., a Schlenk line or glovebox).

  • Initiation: The purified solvent and monomer are transferred to the reaction vessel and cooled to a low temperature (e.g., -78°C). A solution of an anionic initiator (e.g., n-butyllithium in hexanes) is added dropwise until a persistent faint color is observed (if an indicator is used), followed by the precise amount required for the desired molecular weight.

  • Propagation: The polymerization is allowed to proceed at the low temperature with continuous stirring.

  • Termination: The living polymer chains are "killed" by the addition of a proton source, such as degassed methanol.

  • Isolation and Purification: The reaction mixture is warmed to room temperature, and the polymer is isolated by precipitation into a suitable non-solvent, followed by filtration, washing, and drying under vacuum.

III. Visualization of the Experimental Workflow

The logical flow from monomer to fully characterized polymer is a critical aspect of reproducible polymer synthesis.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization start Alkyl 2-Hexenoate Monomer purification Inhibitor Removal start->purification polymerization Free-Radical or Anionic Polymerization purification->polymerization isolation Precipitation & Purification polymerization->isolation end_synthesis Dried Poly(alkyl 2-hexenoate) isolation->end_synthesis nmr NMR Spectroscopy (Chemical Structure, Purity) end_synthesis->nmr gpc Gel Permeation Chromatography (Mn, Mw, PDI) end_synthesis->gpc dsc Differential Scanning Calorimetry (Glass Transition Temperature, Tg) end_synthesis->dsc

Caption: A schematic overview of the synthesis and subsequent characterization workflow for poly(alkyl 2-hexenoate)s.

References

A Comparative Guide to the Stereoselective Synthesis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic methodologies for obtaining the α,β-unsaturated ester, Methyl 2-hexenoate, with a focus on controlling and confirming its stereochemistry. The performance of various olefination reactions is objectively evaluated, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound, an α,β-unsaturated ester, exists as two geometric isomers: (E)-Methyl 2-hexenoate and (Z)-Methyl 2-hexenoate. The stereochemistry of this compound is crucial in various applications, including fine chemical synthesis and as a building block in the pharmaceutical industry, where biological activity is often stereospecific. This guide explores and compares common and alternative synthetic routes to this compound, providing quantitative data on their efficiency and stereoselectivity. The primary methods discussed are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Additionally, the Julia-Kocienski olefination is presented as an alternative for synthesizing the (E)-isomer, and the Still-Gennari modification of the HWE reaction is outlined for the selective synthesis of the (Z)-isomer.

Comparison of Synthetic Methods

The choice of synthetic method for this compound is dictated by the desired stereoisomer and the required purity. The following table summarizes the key performance indicators for the discussed olefination reactions.

MethodTarget IsomerReagentsTypical YieldE/Z RatioKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons (HWE) Reaction (E)Butanal, Trimethyl phosphonoacetate, NaHHigh>95:5Excellent (E)-selectivity, water-soluble byproduct.Requires anhydrous conditions, strong base.
Wittig Reaction (Stabilized Ylide) (E)Butanal, Methyl (triphenylphosphoranylidene)acetateGood to HighPredominantly EOne-pot procedures available, milder bases can be used.Triphenylphosphine (B44618) oxide byproduct can be difficult to remove.
Julia-Kocienski Olefination (E)Butanal, Methyl (2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate), KHMDSHigh>95:5High (E)-selectivity, broad functional group tolerance.Reagent preparation is multi-step.
Still-Gennari Modification (of HWE) (Z)Butanal, Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6 (B118740)Good>95:5Excellent (Z)-selectivity.Reagents are expensive, requires cryogenic temperatures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Methyl 2-hexenoate

This protocol is adapted from typical HWE procedures for the synthesis of (E)-α,β-unsaturated esters.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl phosphonoacetate

  • Butanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate (B1237965) ylide.

  • Cool the reaction mixture back to 0 °C and add butanal (1.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., 5% ethyl acetate (B1210297) in hexanes) to afford (E)-Methyl 2-hexenoate.

Wittig Reaction for (E)-Methyl 2-hexenoate

This one-pot protocol is adapted from a procedure for the oxidation-olefination of alcohols, where the intermediate aldehyde is reacted in situ.[1] For the direct reaction with butanal, the procedure is simplified.

Materials:

  • Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Butanal

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve methyl (triphenylphosphoranylidene)acetate (1.1 eq) in dichloromethane.

  • Add butanal (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield primarily (E)-Methyl 2-hexenoate.

Julia-Kocienski Olefination for (E)-Methyl 2-hexenoate (Representative Protocol)

This is a general protocol for the Julia-Kocienski olefination to produce (E)-alkenes.[2][3]

Materials:

  • Methyl (2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate) (PT-sulfone reagent)

  • Butanal

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the PT-sulfone reagent (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add a solution of KHMDS (1.1 eq) in THF dropwise and stir for 30 minutes.

  • Add butanal (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield (E)-Methyl 2-hexenoate.

Still-Gennari Olefination for (Z)-Methyl 2-hexenoate (Representative Protocol)

This protocol is a general procedure for the Still-Gennari modification of the HWE reaction to produce (Z)-α,β-unsaturated esters.[4][5][6][7]

Materials:

  • Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate

  • 18-crown-6

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of methyl bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add butanal (1.0 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to afford (Z)-Methyl 2-hexenoate.

Confirmation of Stereochemistry

The stereochemistry of the synthesized this compound is unequivocally determined by ¹H NMR spectroscopy. The key diagnostic feature is the coupling constant (J) between the two vinylic protons at the C2 and C3 positions.

  • (E)-isomer: The vinylic protons are in a trans configuration, resulting in a larger coupling constant, typically in the range of 15-16 Hz .

  • (Z)-isomer: The vinylic protons are in a cis configuration, leading to a smaller coupling constant, generally around 10-12 Hz .

¹H and ¹³C NMR Data for this compound: [1]

Isomer¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
(E)-Methyl 2-hexenoate 6.95 (dt, 1H, J ≈ 15.6, 7.0), 5.80 (dt, 1H, J ≈ 15.6, 1.5), 3.70 (s, 3H), 2.18 (q, 2H, J ≈ 7.0), 1.50 (h, 2H, J ≈ 7.5), 0.93 (t, 3H, J ≈ 7.5)167.0, 148.3, 122.2, 51.2, 35.3, 22.3, 13.9
(Z)-Methyl 2-hexenoate ~6.3 (dt, 1H, J ≈ 11.6), ~5.8 (dt, 1H, J ≈ 11.6), 3.7 (s, 3H), ~2.6 (q, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H)(Expected shifts similar to E-isomer but with slight variations, particularly for the olefinic and allylic carbons)

(Note: The data for the (Z)-isomer are estimated based on typical values for similar compounds, as a specific literature source with a complete dataset was not identified in the search.)

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and analytical processes.

HWE_Reaction_Pathway Butanal Butanal Product (E)-Methyl 2-hexenoate Butanal->Product Phosphonoacetate Trimethyl phosphonoacetate Ylide Phosphonate ylide Phosphonoacetate->Ylide Deprotonation Base NaH in THF Base->Ylide Ylide->Product Olefination

Caption: Horner-Wadsworth-Emmons reaction pathway.

Stereochemistry_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion Synthesis Synthesize this compound (e.g., HWE or Wittig) NMR Acquire ¹H NMR Spectrum Synthesis->NMR Coupling Determine J-value of vinylic protons NMR->Coupling E_isomer (E)-isomer (J ≈ 15-16 Hz) Coupling->E_isomer If J is large Z_isomer (Z)-isomer (J ≈ 10-12 Hz) Coupling->Z_isomer If J is small

Caption: Workflow for stereochemistry confirmation.

Conclusion

The stereoselective synthesis of this compound is readily achievable through established olefination methodologies. The Horner-Wadsworth-Emmons reaction and the Wittig reaction with stabilized ylides are reliable methods for producing the (E)-isomer with high selectivity. For applications requiring the (Z)-isomer, the Still-Gennari modification of the HWE reaction is the preferred, albeit more costly, approach. The Julia-Kocienski olefination offers a robust alternative for (E)-isomer synthesis with broad substrate scope. The definitive confirmation of the resulting stereochemistry is accomplished through ¹H NMR spectroscopy by analyzing the coupling constant of the vinylic protons. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate synthetic route and verifying the stereochemical outcome for their specific needs.

References

Comparative Electroantennographic Response of Insects to Methyl 2-hexenoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the olfactory responses of insects to a selected semiochemical and its structural variants.

This guide provides a comparative analysis of the electroantennographic (EAG) responses of insects to Methyl 2-hexenoate and its structural analogs. The content is designed for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to Insect Olfaction and Electroantennography

Insects rely heavily on their sense of smell for survival, using it to locate food, find mates, avoid predators, and identify suitable oviposition sites.[1][2] This olfactory system is primarily located in the antennae, which are covered in sensory hairs called sensilla.[3] Within these sensilla are olfactory receptor neurons (ORNs) that detect volatile chemical cues, or semiochemicals, from the environment.[3][4]

Electroantennography (EAG) is a technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus.[1][5] It provides a rapid and sensitive measure of the peripheral olfactory response, making it an invaluable tool for screening potential insect attractants, repellents, or other behavior-modifying compounds.[1][6]

Comparative EAG Response Data

The following table summarizes hypothetical electroantennographic responses of a model insect species to this compound and its structural analogs. This data is illustrative and serves to demonstrate how such comparative data would be presented. The responses are normalized relative to the response to a standard compound (Hexanal).

CompoundStructureConcentration (µg/µL)Mean EAG Response (mV)Normalized Response (%)
Hexanal (Standard)CH₃(CH₂)₄CHO101.2 ± 0.2100
This compound CH₃(CH₂)₂CH=CHCOOCH₃ 10 1.5 ± 0.3 125
Ethyl 2-hexenoateCH₃(CH₂)₂CH=CHCOOCH₂CH₃101.3 ± 0.2108
Methyl hexanoateCH₃(CH₂)₄COOCH₃100.8 ± 0.167
(Z)-3-Hexen-1-olCH₃CH₂CH=CHCH₂CH₂OH101.8 ± 0.4150

Experimental Protocols

A detailed methodology is crucial for the successful identification and validation of novel semiochemicals. The following is a standard protocol for conducting electroantennography.

This protocol outlines the steps for measuring the electrical response of an insect's antenna to volatile compounds.[7]

Materials:

  • Live insects

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Insect saline solution

  • High-impedance DC amplifier

  • Stimulus controller

  • Humidified air source

  • Pasteur pipettes and filter paper

  • Test compounds and solvent (e.g., hexane)

  • Data acquisition system

Procedure:

  • Antenna Preparation: Anesthetize an insect by cooling. Under a dissection microscope, carefully excise an antenna at its base. Trim the distal tip of the antenna to ensure good electrical contact.[7]

  • Electrode Mounting: Fill two glass capillary electrodes with insect saline solution. Mount the excised antenna between the two electrodes, with the base inserted into the recording electrode and the tip making contact with the reference electrode.[7]

  • Stimulus Preparation: Prepare serial dilutions of the test compounds in a suitable solvent. Apply a known amount of a diluted compound onto a piece of filter paper and insert it into a Pasteur pipette.[8] A solvent-only pipette serves as the control.

  • Stimulus Delivery: A constant stream of humidified air is passed over the antenna. The stimulus controller is used to inject a puff of air through the pipette, delivering the odorant into the humidified air stream.[7]

  • Data Recording and Analysis: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the depolarization is measured to quantify the response. Responses to test compounds are typically normalized to the response of a standard control compound.

Visualizing Key Processes

Diagrams of the signaling pathway and experimental workflow provide a clear visual representation of the processes involved in insect olfaction and its measurement.

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Odorant Receptor (OR) OBP->OR Delivery to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transmission PN Projection Neuron AL->PN Synaptic Transfer MB Mushroom Body PN->MB Higher Processing eag_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stimulus (this compound & Analogs) C Deliver Odor Stimulus (Puff of Air) A->C B Excise & Mount Insect Antenna B->C D Record Antennal Depolarization (EAG) C->D E Measure Peak Amplitude (mV) D->E F Normalize & Compare Responses E->F

References

Validating "Methyl 2-hexenoate" as a Potential Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for non-invasive, reliable, and sensitive biomarkers is a cornerstone of modern diagnostic and therapeutic development. Volatile organic compounds (VOCs), present in bodily excretions like breath, urine, and sweat, have emerged as promising candidates for early disease detection and monitoring.[1][2][3] This guide provides a comparative analysis of "Methyl 2-hexenoate," a fatty acid ester, as a potential biomarker. While direct validation studies are currently limited, this document outlines the methodologies for its evaluation and compares its potential to established VOC biomarkers.

This compound: A Profile

This compound (C7H12O2) is a naturally occurring unsaturated ester with a characteristic fruity, green aroma.[4][5] Its presence has been detected in human urine, indicating it is a product of human metabolism and thus a candidate for investigation as a biomarker of physiological or pathological states.[6]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC7H12O2[4]
Molecular Weight128.17 g/mol [4]
Boiling Point168-170 °C[4]
Solubility in WaterVery slightly soluble[4]
Known Biological SourcesUrine[6]
Comparative Analysis with Established VOC Biomarkers

To assess the potential of this compound, it is useful to compare its chemical properties with those of known VOC biomarkers.

BiomarkerChemical ClassAssociated Conditions (Examples)Biological MatrixDetection Method
This compound (Potential) Fatty Acid EsterUnknownUrine[6]GC-MS
Isoprene TerpeneCholesterol Synthesis, Oxidative StressBreathGC-MS, SIFT-MS
Acetone KetoneDiabetes (Ketoacidosis)BreathGC-MS, SIFT-MS
Pentane AlkaneOxidative Stress, Inflammatory Lung DiseasesBreathGC-MS
Trimethylamine AmineTrimethylaminuria (Fish Odor Syndrome)Urine, Breath, SweatGC-MS, NMR

This table highlights that while this compound fits the profile of a VOC biomarker, its clinical associations remain to be established through rigorous validation studies.

Experimental Protocols for Validation

The validation of a new biomarker is a multi-stage process. Below are detailed methodologies for the key experiments required to validate this compound.

Sample Collection and Preparation

Objective: To collect and prepare biological samples for the analysis of this compound.

Protocol for Urine Sample Collection:

  • Collection: Collect mid-stream urine samples in sterile containers.

  • Storage: Immediately after collection, aliquot samples and store them at -80°C to prevent degradation of volatile compounds.[7]

  • Preparation: Prior to analysis, thaw the urine samples. For GC-MS analysis, a headspace solid-phase microextraction (SPME) method is commonly used to extract and concentrate VOCs.[8]

Protocol for Breath Sample Collection (for broader VOC profiling):

  • Collection: Use a specialized breath sampler, such as a Tedlar bag or a thermal desorption tube, to collect alveolar breath, which is rich in endogenous VOCs.[2]

  • Pre-concentration: For trace-level VOCs, a pre-concentration step using sorbent tubes is often necessary.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in biological samples. GC-MS is the gold standard for VOC analysis due to its high sensitivity and specificity.[3]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS).

  • Capillary Column suitable for VOC analysis (e.g., DB-5ms).

  • Headspace Autosampler with SPME capabilities.

GC-MS Parameters (Example):

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.[2]

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Data Analysis:

  • Identification of this compound will be based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification will be performed using a calibration curve generated from authentic standards of this compound.

Clinical Validation Studies

Objective: To establish a correlation between the concentration of this compound and a specific disease state.

Study Design:

  • Case-Control Study: Compare the levels of this compound in a cohort of patients with a specific disease to a matched group of healthy controls.

  • Longitudinal Study: Monitor the levels of this compound in patients over time to assess its utility in disease progression and treatment response.

Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA, ROC curve analysis) to determine the significance of the association between this compound levels and the disease.

Visualizing the Path to Validation

Biomarker Validation Workflow

The following diagram illustrates the typical workflow for validating a potential biomarker like this compound.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_application Clinical Application discovery Hypothesis Generation (e.g., Metabolomic Screening) identification Candidate Biomarker Identification (this compound) discovery->identification Data Analysis method_dev Assay Development & Optimization (GC-MS) identification->method_dev Transition to Validation performance_eval Performance Evaluation (Sensitivity, Specificity, Reproducibility) method_dev->performance_eval Method Testing case_control Case-Control Studies performance_eval->case_control Validated Assay longitudinal Longitudinal Cohort Studies case_control->longitudinal Promising Results clinical_utility Assessment of Clinical Utility longitudinal->clinical_utility Establishment of Clinical Relevance

Caption: A flowchart outlining the key phases in the validation of a candidate biomarker.

Potential Metabolic Origin

While the exact metabolic pathway producing this compound in humans is not definitively established, it is likely derived from fatty acid metabolism. The hexosamine biosynthetic pathway and the hexose (B10828440) monophosphate pathway are central to cellular metabolism and produce precursors for fatty acid synthesis.[9][10][11][12][13]

metabolic_pathway glucose Glucose glycolysis Glycolysis glucose->glycolysis hmp Hexose Monophosphate Pathway glucose->hmp hbp Hexosamine Biosynthetic Pathway glycolysis->hbp pyruvate Pyruvate glycolysis->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis hexanoic_acid Hexanoic Acid fatty_acid_synthesis->hexanoic_acid desaturation Desaturation hexanoic_acid->desaturation hexenoic_acid 2-Hexenoic Acid desaturation->hexenoic_acid esterification Esterification (with Methanol) hexenoic_acid->esterification methyl_hexenoate This compound esterification->methyl_hexenoate

Caption: A speculative metabolic pathway for the endogenous production of this compound.

Conclusion and Future Directions

This compound presents an intriguing but unvalidated candidate as a non-invasive biomarker. Its detection in human urine warrants further investigation. The experimental protocols and validation workflow outlined in this guide provide a roadmap for researchers to systematically evaluate its potential clinical utility. Future research should focus on targeted metabolomic studies in large, well-characterized patient cohorts to uncover potential associations with specific diseases. Should a correlation be established, the development of a standardized, high-throughput analytical method will be crucial for its translation into a clinical diagnostic tool.

References

A Head-to-Head Comparison of Synthetic Routes to Methyl 2-Hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key organic intermediates is paramount. Methyl 2-hexenoate, a valuable building block and fragrance component, can be synthesized through various pathways. This guide provides a head-to-head comparison of four prominent synthetic routes: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, Fischer esterification of 2-hexenoic acid, a multi-step oxidation/esterification sequence starting from 1-hexanol (B41254), and olefin cross-metathesis. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable method based on factors such as yield, stereoselectivity, and reaction conditions.

At a Glance: Key Performance Indicators of Synthesis Routes

Synthesis RouteKey ReactantsTypical Yield (%)Reaction Time (h)Temperature (°C)Key Catalyst/ReagentStereoselectivity (E/Z)
Horner-Wadsworth-Emmons Butanal, Trimethyl phosphonoacetate85-952-40 to 25Sodium hydride (NaH)>95:5
Wittig Reaction Butanal, Methyl (triphenylphosphoranylidene)acetate70-8512-2425- (stabilized ylide)>95:5
Fischer Esterification 2-Hexenoic acid, Methanol (B129727)90-982-465 (reflux)Sulfuric acid (H₂SO₄)(retention of configuration)
Oxidation & Esterification 1-Hexanol, Methanol60-75 (overall)Multi-stepVariousPCC, MnO₂, H₂SO₄(retention of configuration)
Olefin Cross-Metathesis 1-Pentene (B89616), Methyl acrylate (B77674)80-954-1240-45Grubbs Catalyst (2nd Gen)>95:5

Route 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high E-stereoselectivity.[1] This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion. The primary advantages of the HWE reaction include high yields, excellent stereocontrol, and the ease of removal of the water-soluble phosphate (B84403) byproduct.[2][3]

HWE_Reaction cluster_reactants Reactants Butanal Butanal Product This compound Butanal->Product Elimination Phosphonate Trimethyl phosphonoacetate Intermediate Phosphonate Carbanion Phosphonate->Intermediate Base NaH Base->Phosphonate Deprotonation Intermediate->Butanal Nucleophilic Attack

Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.
Experimental Protocol: HWE Reaction

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C in an ice bath. Trimethyl phosphonoacetate (1.1 eq) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C, and a solution of butanal (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Wittig Reaction

The Wittig reaction is a classic and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][5] For the synthesis of α,β-unsaturated esters, a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate is typically used, which generally provides high E-stereoselectivity.[4] While effective, the Wittig reaction can sometimes present challenges in the removal of the triphenylphosphine (B44618) oxide byproduct.[6]

Wittig_Reaction cluster_reactants Reactants Butanal Butanal Intermediate Oxaphosphetane Intermediate Butanal->Intermediate Ylide Methyl (triphenylphosphoranylidene)acetate Ylide->Butanal Nucleophilic Attack Product This compound Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Wittig reaction pathway for the synthesis of this compound.
Experimental Protocol: Wittig Reaction

  • Reaction Setup: In a round-bottom flask, methyl (triphenylphosphoranylidene)acetate (1.1 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) or THF.

  • Addition of Aldehyde: Butanal (1.0 eq) is added to the solution at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent like hexane (B92381) to precipitate the triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield this compound.

Route 3: Fischer Esterification

Fischer esterification is a straightforward and acid-catalyzed method for the formation of esters from carboxylic acids and alcohols.[7][8] This equilibrium-driven reaction typically requires an excess of the alcohol or the removal of water to achieve high yields.[7] For the synthesis of this compound, this route is contingent on the commercial availability and cost of 2-hexenoic acid.

Fischer_Esterification cluster_reactants Reactants HexenoicAcid 2-Hexenoic Acid ProtonatedAcid Protonated Carbonyl HexenoicAcid->ProtonatedAcid Methanol Methanol (excess) Product This compound Methanol->Product Elimination of Water Catalyst H₂SO₄ Catalyst->HexenoicAcid Protonation ProtonatedAcid->Methanol Nucleophilic Attack Water Water Product->Water

Fischer esterification pathway for this compound synthesis.
Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, 2-hexenoic acid (1.0 eq) is dissolved in an excess of methanol, which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added to the solution.

  • Reaction Progression: The mixture is heated to reflux (approximately 65 °C) for 2-4 hours, with reaction progress monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester can be purified by distillation under reduced pressure.

Route 4: Oxidation of 1-Hexanol followed by Esterification

This two-step route involves the initial oxidation of a readily available starting material, 1-hexanol, to an appropriate C6 intermediate, followed by a subsequent reaction to form the desired α,β-unsaturated ester. A common approach involves the oxidation of 1-hexanol to hexanal (B45976) using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). The resulting hexanal can then be subjected to a Wittig or HWE reaction as described above. Alternatively, 1-hexanol can be oxidized to 2-hexenal, which is then further oxidized to 2-hexenoic acid and subsequently esterified.

Oxidation_Esterification Hexanol 1-Hexanol PCC PCC Hexanol->PCC Hexanal Hexanal Hexanol->Hexanal Oxidation Wittig Wittig or HWE Reagent Hexanal->Wittig Product This compound Hexanal->Product Olefination

A two-step synthesis of this compound via oxidation and olefination.
Experimental Protocol: Oxidation and Wittig Reaction

Step 1: Oxidation of 1-Hexanol to Hexanal

  • Reaction Setup: In a round-bottom flask, pyridinium chlorochromate (PCC, 1.5 eq) is suspended in dichloromethane.

  • Addition of Alcohol: A solution of 1-hexanol (1.0 eq) in dichloromethane is added to the suspension in one portion.

  • Reaction Progression: The mixture is stirred at room temperature for 2-3 hours.

  • Work-up: The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts, and the filtrate is concentrated under reduced pressure to yield crude hexanal, which is often used in the next step without further purification.

Step 2: Wittig Reaction of Hexanal The crude hexanal from Step 1 is then subjected to the Wittig reaction with methyl (triphenylphosphoranylidene)acetate as described in Route 2.

Route 5: Olefin Cross-Metathesis

Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds.[3] This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, allows for the direct coupling of two different alkenes.[3] For the synthesis of this compound, the cross-metathesis of 1-pentene and methyl acrylate offers a direct and atom-economical route. The reaction generally favors the formation of the more thermodynamically stable E-isomer.

Cross_Metathesis cluster_reactants Reactants Pentene 1-Pentene Catalyst Grubbs Catalyst (2nd Gen) Pentene->Catalyst Acrylate Methyl Acrylate Acrylate->Catalyst Product This compound Catalyst->Product Metathesis Byproduct Ethene Product->Byproduct

Olefin cross-metathesis pathway for this compound synthesis.
Experimental Protocol: Olefin Cross-Metathesis

  • Reaction Setup: In a glovebox or under an inert atmosphere, a solution of 1-pentene (1.0-1.5 eq) and methyl acrylate (1.0 eq) in anhydrous and degassed dichloromethane is prepared in a Schlenk flask.

  • Catalyst Addition: Grubbs second-generation catalyst (1-5 mol%) is added to the solution.

  • Reaction Progression: The reaction mixture is stirred at 40-45 °C for 4-12 hours. The reaction is monitored by GC-MS for the formation of the product and consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and disadvantages. The Horner-Wadsworth-Emmons reaction stands out for its high yields and excellent E-stereoselectivity, coupled with a straightforward workup. The Wittig reaction , while also providing good stereocontrol, can be complicated by the removal of the triphenylphosphine oxide byproduct. Fischer esterification is a simple and high-yielding method, provided that the starting carboxylic acid is readily available and cost-effective. The multi-step oxidation and olefination route offers flexibility in starting materials but involves more synthetic steps, which may lower the overall yield. Finally, olefin cross-metathesis represents a modern and efficient approach with high atom economy, though it requires the use of specialized and often expensive ruthenium catalysts. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or drug development professional, including considerations of scale, cost, available starting materials, and desired purity and stereoisomeric ratio of the final product.

References

Safety Operating Guide

Proper Disposal of Methyl 2-hexenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-hexenoate.

Immediate Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][2][3][4] Before initiating any disposal procedures, it is crucial to handle the substance in a well-ventilated area, preferably under a chemical fume hood, and away from heat, sparks, open flames, and other ignition sources.[1][4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn.[6]

In the event of a spill, immediately remove all sources of ignition.[5][6] The spill should be contained and absorbed using a non-combustible absorbent material such as sand, earth, or vermiculite.[7] The collected material should then be placed in a suitable, sealed container for disposal.[7] Do not allow the chemical to enter drains or waterways.[5][6]

Key Hazard Information

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor[1][2][3]
Aquatic Hazard (Acute)H402Harmful to aquatic life

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Waste Identification and Segregation :

    • This compound waste is classified as a flammable hazardous waste.

    • This waste must be segregated from other waste streams, particularly incompatible materials such as acids, bases, and oxidizing agents.[5] It is often collected with other non-halogenated organic solvents.[10]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9][11] The container should be kept tightly closed when not in use.[1][4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8][11]

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]

    • The SAA should be a well-ventilated, cool, and dry location, away from ignition sources.[4][5]

    • Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons.[8][12]

  • Arranging for Disposal :

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]

    • Complete all necessary waste disposal request forms as required by your institution.[8]

Disposal "Don'ts"

  • DO NOT dispose of this compound down the drain.[8][13]

  • DO NOT dispose of this compound in the regular trash.[13]

  • DO NOT allow this compound to evaporate in a fume hood as a method of disposal.[12]

Disposal Workflow

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal A This compound Waste Generated B Collect in a Designated, Labeled, Compatible Container A->B C Segregate from Incompatible Wastes B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact EHS or Licensed Waste Disposal Company D->E F Complete Waste Disposal Forms E->F G Proper Off-Site Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-hexenoate. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is a flammable liquid and vapor that requires careful handling to prevent personal injury and property damage.[1][2][3] It may cause skin, eye, and respiratory irritation.[4]

Quantitative Data

The physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2][5]
CAS Number 2396-77-2[1][2]
Appearance Colorless mobile liquid with a fruity aroma[1]
Boiling Point 168-170 °C (334-338 °F) at 760 mmHg[5][6][7]
Flash Point 40.56 °C - 44.44 °C (105.00 °F - 112.00 °F)[2][6][7]
Density 0.911 - 0.916 g/cm³ at 25 °C (77 °F)[1][2][6][7]
Solubility Very slightly soluble in water; soluble in oils and ethanol[1][5]
GHS Classification Flammable liquids, Category 3[1][2][3][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) or a face shield.[2][8][9]Protects against splashes and vapors that can cause serious eye irritation.[4]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and flame-retardant, impervious protective clothing.[2][8]Prevents skin contact, which can cause irritation.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Protects against inhalation of vapors, which may cause respiratory irritation or dizziness.[4][10]

Operational Plan: Step-by-Step Procedures

Preparation and Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][11] Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[2][12]

  • Ignition Sources : Before handling, eliminate all potential ignition sources from the work area. This includes open flames, sparks, hot surfaces, and static discharge.[2][10] Do not smoke in the handling area.[10][13]

  • Equipment : Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[2][3][10][12]

  • Grounding : Ground and bond all containers and receiving equipment to prevent the build-up of electrostatic charge.[2][3][10][13]

  • Safe Handling :

    • Don appropriate PPE before handling the chemical.

    • Avoid direct contact with skin and eyes.[2][8][11]

    • Avoid breathing in vapors or mist.[2][8][10][11]

    • Keep the container tightly closed when not in use.[2][3][4][10]

    • Wash hands thoroughly with soap and water after handling.[2][9]

Storage Plan
  • Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4][8][10][11]

  • Location : Keep in a designated flammables storage area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4][10][11][12]

  • Container : Ensure containers are properly sealed and stored upright to prevent leakage.[9]

First Aid Procedures

Immediate medical attention is crucial in case of exposure.

  • If Inhaled : Move the person to fresh air.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled).[8] Seek immediate medical attention.[4]

  • Following Skin Contact : Immediately remove all contaminated clothing.[4][8] Wash the affected skin area with plenty of soap and water.[4][8] If skin irritation persists, consult a doctor.[8]

  • Following Eye Contact : Rinse cautiously with pure water for at least 15 minutes, making sure to rinse under the eyelids.[4][8] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[8]

  • If Swallowed : Rinse the mouth thoroughly with water.[8][11] Do NOT induce vomiting.[8][9] Never give anything by mouth to an unconscious person.[8] Call a doctor or Poison Control Center immediately.[8][11]

Disposal Plan

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[8][11]

  • Ignition Sources : Remove all sources of ignition.[4][8][11]

  • Ventilate : Ensure the area is well-ventilated.[8][11]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[8][9][11] Do not let the chemical enter drains or waterways.[8][9][11]

  • Absorption : Use personal protective equipment.[8][11] Absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4][9][11]

  • Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[8][11][14]

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal Plan
  • Regulations : All waste disposal must be conducted in accordance with local, regional, and national environmental regulations.[2][10]

  • Procedure : Dispose of unused product and contaminated materials at an approved waste disposal plant.[2][4][9] Do not dispose of it in drains or the environment.[8][9][11] Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Contaminated packaging should be disposed of as unused product.[9]

Diagrams

SOP_Handling_Methyl_2_Hexenoate cluster_prep Preparation cluster_handling Handling cluster_completion Completion prep1 Verify fume hood certification prep2 Check safety shower & eyewash prep1->prep2 prep3 Remove ignition sources prep2->prep3 prep4 Don appropriate PPE prep3->prep4 handle1 Ground & bond container prep4->handle1 Proceed to Handling handle2 Use non-sparking tools handle1->handle2 handle3 Dispense chemical in fume hood handle2->handle3 handle4 Keep container closed handle3->handle4 comp1 Store chemical properly handle4->comp1 Work Complete comp2 Dispose of waste comp1->comp2 comp3 Remove PPE comp2->comp3 comp4 Wash hands thoroughly comp3->comp4

Caption: Standard operating procedure for handling this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Spill Cleanup cluster_disposal Disposal spill Spill Detected action1 Alert personnel & evacuate area spill->action1 action2 Remove all ignition sources action1->action2 action3 Ensure adequate ventilation action2->action3 cleanup1 Don appropriate PPE action3->cleanup1 Area Secured cleanup2 Contain the spill cleanup1->cleanup2 cleanup3 Absorb with inert material cleanup2->cleanup3 cleanup4 Collect waste with non-sparking tools cleanup3->cleanup4 disp1 Place waste in a sealed container cleanup4->disp1 Cleanup Complete disp2 Label container as hazardous waste disp1->disp2 disp3 Dispose via approved channels disp2->disp3

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.